Conivaptan
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKENVDNFQMCRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175220 | |
| Record name | Conivaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Conivaptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble (0.15 mg/mL at 23 °C), 1.75e-03 g/L | |
| Record name | Conivaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Conivaptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
210101-16-9 | |
| Record name | Conivaptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210101-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Conivaptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210101169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Conivaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Conivaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CONIVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ98Y462X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Conivaptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Conivaptan on V1a and V2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2][3] It is the first agent in its class to be approved for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients.[2][4] The therapeutic effects of this compound are directly attributable to its interaction with these two receptor subtypes, which play crucial roles in cardiovascular and renal physiology. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its binding affinity, functional antagonism, and the signaling pathways it modulates.
Core Mechanism of Action: Dual Antagonism of V1a and V2 Receptors
This compound exerts its pharmacological effects by competitively and reversibly binding to both V1a and V2 vasopressin receptors. This dual antagonism leads to distinct physiological responses. Blockade of the V2 receptor in the renal collecting ducts results in aquaresis, the excretion of free water, which is the primary mechanism for correcting hyponatremia. Antagonism of the V1a receptor, located on vascular smooth muscle cells, leads to vasodilation.
Quantitative Pharmacological Parameters
The affinity and functional antagonism of this compound at human V1a and V2 receptors have been characterized in vitro. The following tables summarize the key quantitative data.
| Parameter | Receptor Subtype | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | Human V1a | 6.3 nM | Human | Radioligand Binding Assay | |
| Human V2 | 1.1 nM | Human | Radioligand Binding Assay | ||
| Rat V1a | 0.48 nM | Rat | Radioligand Binding Assay | ||
| Rat V2 | 3.04 nM | Rat | Radioligand Binding Assay |
Caption: Binding affinities (Ki) of this compound for human and rat V1a and V2 receptors.
| Parameter | Receptor Subtype | Value | Species | Assay Type | Reference |
| Functional Antagonism (IC50) | Human V1a | 14.3 nM | Human | AVP-induced Ca2+ mobilization | |
| Human V2 | 1.95 nM | Human | AVP-induced cAMP accumulation |
Caption: Functional antagonist activity (IC50) of this compound at human V1a and V2 receptors.
Signaling Pathways
This compound's mechanism of action is best understood by examining the signaling pathways of the V1a and V2 receptors that it inhibits.
V1a Receptor Signaling Pathway
The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by vasopressin, a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates various physiological responses, including vasoconstriction, glycogenolysis, and platelet aggregation. This compound blocks the initial binding of vasopressin to the V1a receptor, thereby inhibiting this entire signaling cascade.
Caption: V1a receptor signaling pathway and the inhibitory action of this compound.
V2 Receptor Signaling Pathway
The V2 receptor is also a GPCR, but it primarily couples to the Gs family of G-proteins. When vasopressin binds to the V2 receptor, Gs is activated and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA). In the principal cells of the renal collecting ducts, PKA phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane. This increases water reabsorption from the filtrate back into the bloodstream, resulting in an antidiuretic effect. This compound's antagonism at the V2 receptor prevents this cascade, leading to a decrease in AQP2 at the apical membrane and a subsequent increase in free water excretion (aquaresis).
Caption: V2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The pharmacological profile of this compound has been established through a series of in vitro experiments. The following sections detail the methodologies for the key assays used to determine its binding affinity and functional antagonism.
Radioligand Binding Assay for V1a and V2 Receptors
This assay is used to determine the binding affinity (Ki) of this compound for the V1a and V2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., COS-1 or CHO cells) transiently or stably expressing the recombinant human V1a or V2 receptor.
-
Radioligand: A radiolabeled ligand, such as [3H]Arginine Vasopressin ([3H]AVP), is used to label the receptors.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental workflow for the radioligand binding assay.
Functional Antagonism Assays
These assays measure the ability of this compound to inhibit the functional response of the V1a and V2 receptors to vasopressin.
Methodology:
-
Cell Culture: Cells expressing the human V1a receptor are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of AVP.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular Ca2+ concentration, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the AVP-induced Ca2+ mobilization (IC50) is determined.
Methodology:
-
Cell Culture: Cells expressing the human V2 receptor are cultured.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of AVP in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that inhibits 50% of the AVP-induced cAMP accumulation (IC50) is determined.
Caption: Experimental workflows for V1a and V2 functional antagonism assays.
Conclusion
This compound's mechanism of action is characterized by its potent and competitive dual antagonism of vasopressin V1a and V2 receptors. Its higher affinity for the V2 receptor underlies its primary clinical application in promoting aquaresis to treat hyponatremia. The inhibition of V1a receptor-mediated signaling contributes to its vasodilatory effects. A thorough understanding of its interaction with these receptors and their downstream signaling pathways is essential for its appropriate clinical use and for the development of future vasopressin receptor antagonists.
References
- 1. [Pharmacology of this compound hydrochloride (YM087), a novel vasopressin V1A/V2 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Conivaptan hydrochloride molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conivaptan hydrochloride is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors. Marketed under the trade name Vaprisol®, it is utilized clinically for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients. This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, synthesis, and analytical methodologies related to this compound hydrochloride. Detailed experimental protocols and signaling pathway visualizations are included to support research and development activities.
Molecular Structure and Chemical Properties
This compound hydrochloride is chemically designated as N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl]-[1,1'-biphenyl]-2-carboxamide monohydrochloride.[2] Its structure is characterized by a central benzazepine core linked to a biphenyl carboxamide moiety.
Molecular Formula: C₃₂H₂₆N₄O₂•HCl[1][2][3]
Molecular Weight: 535.04 g/mol
CAS Number: 168626-94-6
Appearance: White to off-white or pale orange-white powder.
The hydrochloride salt enhances the solubility of the otherwise sparingly soluble this compound free base.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below. These properties are crucial for formulation development, pharmacokinetic studies, and analytical method development.
| Property | Value | Reference |
| Melting Point | >250 °C | |
| Solubility | ||
| Water | 0.15 mg/mL (at 23 °C) | |
| DMSO | 2 mg/mL (clear solution); 53.5 mg/mL (100 mM) | |
| Ethanol | 10.7 mg/mL (20 mM) with gentle warming | |
| pKa (Predicted) | ||
| Strongest Acidic | 12.26 | |
| Strongest Basic | 6.56 | |
| LogP (Predicted) | 5.24 - 6.3 |
Pharmacological Properties
This compound hydrochloride is a potent vasopressin receptor antagonist with high affinity for both the V1A and V2 receptor subtypes. This dual antagonism underlies its therapeutic effects.
| Pharmacological Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 0.61 nM | V1A | Human | |
| 0.66 - 3.04 nM | V2 | Human | ||
| 0.48 nM | V1A | Rat (liver) | ||
| 3.04 nM | V2 | Rat (kidney) | ||
| Functional Antagonism (IC₅₀) | 14.3 nM | V1A | Transfected COS-1 cells | |
| 1.95 nM | V2 | Transfected COS-1 cells |
Mechanism of Action
Arginine vasopressin (AVP) is a key hormone in regulating water and electrolyte balance. It exerts its effects through V1A and V2 receptors.
-
V1A Receptors: Located on vascular smooth muscle cells, their stimulation by AVP leads to vasoconstriction.
-
V2 Receptors: Primarily found in the renal collecting ducts, their activation by AVP promotes the insertion of aquaporin-2 water channels into the apical membrane. This increases water reabsorption from the filtrate back into the bloodstream.
This compound competitively blocks both V1A and V2 receptors. Antagonism of V2 receptors in the kidneys leads to aquaresis, the excretion of free water without a significant loss of electrolytes, thereby increasing serum sodium concentrations in hyponatremic states. The blockade of V1A receptors can lead to vasodilation.
Pharmacokinetics and Metabolism
This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A. Four metabolites have been identified, with pharmacological activity ranging from 3-50% (V1A) and 50-100% (V2) of the parent compound. However, their contribution to the overall clinical effect is considered minimal due to low exposure.
Signaling Pathway
The mechanism of action of this compound hydrochloride involves the inhibition of the canonical vasopressin signaling pathways in target cells. The following diagram illustrates the antagonism at the V2 receptor in a renal collecting duct cell.
Caption: this compound antagonism of AVP signaling at the V2 receptor.
Experimental Protocols
Synthesis of this compound Hydrochloride
Several synthetic routes for this compound hydrochloride have been reported. A common approach involves the coupling of two key intermediates: 2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine and 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid. The following is a generalized protocol based on reported syntheses.
References
Arginine Vasopressin (AVP) Receptor Antagonism by Conivaptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conivaptan is a non-peptide, dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors. By competitively blocking these receptors, this compound exerts significant physiological effects, primarily related to water balance and vascular tone. Its primary therapeutic application is in the management of euvolemic and hypervolemic hyponatremia in hospitalized patients. This technical guide provides an in-depth overview of the mechanism of action, pharmacology, and key experimental data related to this compound's antagonism of AVP receptors. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts in this area.
Introduction
Arginine vasopressin, also known as antidiuretic hormone (ADH), is a critical neurohormone involved in regulating plasma osmolality and blood pressure.[1] Its actions are mediated through three G-protein coupled receptor subtypes: V1a, V1b, and V2.[1] The V1a receptors are primarily located on vascular smooth muscle cells, where their stimulation leads to vasoconstriction.[2] V2 receptors are predominantly found in the renal collecting ducts and are responsible for antidiuresis through the regulation of water reabsorption.[2][3] In certain pathological states, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and heart failure, elevated AVP levels can lead to excessive water retention and subsequent hyponatremia.
This compound (Vaprisol®) is a potent, intravenously administered AVP receptor antagonist that exhibits high affinity for both V1a and V2 receptors. This dual antagonism allows this compound to not only promote aquaresis (excretion of free water) by blocking V2 receptors but also to induce vasodilation by inhibiting V1a receptors. This document will explore the core pharmacology of this compound, present key quantitative data, and provide detailed methodologies for its preclinical evaluation.
Mechanism of Action: Dual V1a and V2 Receptor Blockade
This compound functions as a competitive antagonist at both V1a and V2 vasopressin receptors. Its binding to these receptors is reversible and concentration-dependent.
V2 Receptor Antagonism and Aquaretic Effect
The primary therapeutic effect of this compound in treating hyponatremia stems from its antagonism of V2 receptors in the principal cells of the renal collecting ducts.
-
Normal V2 Receptor Signaling: The binding of AVP to V2 receptors activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels. Phosphorylated AQP2-containing vesicles are then translocated to and inserted into the apical membrane of the collecting duct cells. This increases the permeability of the membrane to water, leading to water reabsorption from the tubular fluid into the bloodstream.
-
This compound-Mediated Inhibition: By competitively blocking the V2 receptor, this compound prevents AVP from initiating this signaling cascade. This results in reduced intracellular cAMP levels, decreased PKA activity, and a halt to the translocation of AQP2 to the cell membrane. Consequently, the water permeability of the collecting duct is reduced, leading to the excretion of dilute urine, a process known as aquaresis. This increases serum sodium concentration by removing excess water from the body.
V1a Receptor Antagonism and Hemodynamic Effects
This compound's antagonism of V1a receptors, located on vascular smooth muscle, counteracts the vasoconstrictive effects of AVP. This can lead to vasodilation, which may be beneficial in conditions such as heart failure where peripheral vascular resistance is often elevated.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound
| Parameter | Receptor | Species | Value | Reference |
| Ki (nM) | V1a | Human | 6.3 | |
| V2 | Human | 1.1 | ||
| IC50 (nM) | V1a (Ca2+ influx) | Human | 14.3 | |
| V2 (cAMP accumulation) | Human | 1.95 |
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Hyponatremic Patients
| Parameter | 20 mg/day Dose | 40 mg/day Dose | Reference |
| Cmax (ng/mL) | 733 ± 323 (Loading Dose) | 701 ± 343 (Loading Dose) | |
| AUC (ng·h/mL) | 6996 | 30,771 | |
| Half-life (t½) (hours) | 5.3 | 10.2 | |
| Clearance (L/h) | 18.7 | 9.5 |
Note: Pharmacokinetics are non-linear. Data presented are from a study with a 20 mg loading dose followed by continuous infusion.
Table 3: Clinical Efficacy of Intravenous this compound in Hyponatremia (4-Day Treatment)
| Outcome | Placebo | This compound 20 mg/day | This compound 40 mg/day | Reference |
| Mean Change in Serum Na+ (mEq/L) | 0.8 ± 0.8 | - | 6.3 ± 0.7 | |
| Baseline-Adjusted Serum Na+ AUC (mEq·hr/L) | - | 753.8 ± 499.9 | 689.2 ± 417.3 | |
| % Patients with ≥6 mEq/L increase or normal Serum Na+ | 20% | 70.3% | 72.0% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Diagram 1: AVP V2 Receptor Signaling and Inhibition by this compound
Caption: V2 receptor signaling cascade and its competitive inhibition by this compound.
Diagram 2: Experimental Workflow for a Radioligand Competition Binding Assay
Caption: Workflow for determining this compound's binding affinity using a competition assay.
Diagram 3: Logical Flow for Assessing V2 Receptor Functional Antagonism
Caption: Logical workflow for a functional assay to measure this compound's V2 antagonism.
Detailed Experimental Protocols
The following protocols are adapted from standard methodologies and should be optimized for specific laboratory conditions.
Protocol: Radioligand Competition Binding Assay for V1a/V2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for human V1a and V2 receptors.
Materials:
-
Cell membranes from a stable cell line expressing recombinant human V1a or V2 receptors.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]AVP).
-
Unlabeled ("cold") Arginine Vasopressin (for determining non-specific binding).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.
-
96-well microplates.
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span the expected Ki value (e.g., 0.01 nM to 1 µM).
-
Dilute [3H]AVP in assay buffer to a final concentration of approximately its Kd value for the respective receptor.
-
Prepare a high concentration of unlabeled AVP (e.g., 1 µM) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]AVP, and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of unlabeled AVP, 50 µL of [3H]AVP, and 100 µL of membrane suspension.
-
Competition: Add 50 µL of each this compound dilution, 50 µL of [3H]AVP, and 100 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: V2 Receptor Functional Antagonism via cAMP Accumulation Assay
Objective: To measure the functional potency (IC50) of this compound in inhibiting AVP-induced cAMP production.
Materials:
-
A cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
Arginine Vasopressin (AVP).
-
This compound hydrochloride.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture the V2 receptor-expressing cells to ~80-90% confluency.
-
Seed the cells into 384-well plates at an optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with a PDE inhibitor).
-
Prepare a solution of AVP in stimulation buffer at a concentration that elicits ~80% of the maximal response (EC80).
-
-
Assay Procedure:
-
Gently remove the culture medium from the cells.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature. This is the antagonist pre-incubation step.
-
Add the AVP solution to all wells except the negative control (which receives only buffer).
-
Incubate for 30 minutes at room temperature to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage inhibition of the AVP response versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a well-characterized dual V1a/V2 receptor antagonist with a clear mechanism of action and established clinical efficacy in the treatment of hyponatremia. Its ability to induce aquaresis without significant electrolyte loss makes it a valuable therapeutic tool. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on vasopressin receptor modulators and related therapeutic areas. Further investigation into the nuanced effects of dual V1a/V2 antagonism in various disease states may reveal additional therapeutic opportunities for this compound and similar compounds.
References
- 1. Efficacy and safety of oral this compound, a vasopressin-receptor antagonist, evaluated in a randomized, controlled trial in patients with euvolemic or hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
In-Depth Pharmacological Profile of Conivaptan for Research Applications
A Technical Guide for Scientists and Drug Development Professionals
Abstract
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of this compound for research purposes. It includes a detailed examination of its mechanism of action, receptor binding affinity, pharmacodynamics, and pharmacokinetic properties. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of vasopressin receptor antagonists and related fields. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
This compound hydrochloride is a potent pharmacological agent that acts as a competitive antagonist at both the V1A and V2 subtypes of the vasopressin receptor.[3] Vasopressin plays a critical role in the regulation of water and electrolyte balance, primarily through its action on V2 receptors in the renal collecting ducts, and in vasoconstriction via V1A receptors on vascular smooth muscle.[4][5] By blocking these receptors, this compound promotes aquaresis—the excretion of free water without a significant loss of electrolytes—making it a subject of interest for conditions characterized by fluid retention and hyponatremia.
Mechanism of Action
This compound exerts its pharmacological effects by competitively and reversibly binding to V1A and V2 vasopressin receptors.
-
V2 Receptor Antagonism: In the renal collecting ducts, the binding of vasopressin to the V2 receptor initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation to and insertion into the apical membrane of the collecting duct cells. This increases water reabsorption from the filtrate back into the bloodstream. This compound blocks the initial step of this pathway by preventing vasopressin from binding to the V2 receptor, thereby inhibiting the entire downstream signaling cascade and promoting the excretion of free water.
-
V1A Receptor Antagonism: V1A receptors are primarily located on vascular smooth muscle cells. Their activation by vasopressin leads to a Gq protein-coupled signaling pathway, resulting in vasoconstriction. By antagonizing the V1A receptor, this compound can induce vasodilation.
Signaling Pathway of Vasopressin V2 Receptor and this compound's Point of Intervention
Quantitative Pharmacological Data
The following tables summarize the key quantitative pharmacological parameters of this compound.
Table 1: Receptor Binding Affinity of this compound
| Species | Receptor Subtype | Parameter | Value (nM) |
| Rat | V1A (liver) | Ki | 0.48 |
| Rat | V2 (kidney) | Ki | 3.04 |
| Human | V1A | Affinity | Nanomolar |
| Human | V2 | Affinity | Nanomolar |
Note: While specific Ki values for human receptors are not publicly available, in vitro studies have consistently demonstrated nanomolar affinity.
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Hyponatremia Patients
| Dose | Cmax (end of loading dose) (ng/mL) | Cend of infusion (ng/mL) | Elimination Half-life (hr) | Clearance (L/hr) |
| 20 mg/day | 659.4 (144.5-1587.6) | 117.6 (4.9-938.3) | 5.3 (3.3-9.3) | 16.1 (7.2-37.6) |
| 40 mg/day | 679.5 (0.0-1910.8) | 215.7 (2.1-1999.3) | 8.1 (4.1-22.5) | 8.73 (2.1-20.9) |
Data presented as median (range).
Table 3: General Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value |
| Protein Binding | 99% |
| Metabolism | Primarily via CYP3A4 |
| Excretion | 83% in feces, 12% in urine |
| Solubility in Water | 0.15 mg/mL at 23°C |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Vasopressin Receptor Affinity
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for V1A and V2 receptors.
Objective: To determine the inhibition constant (Ki) of this compound for vasopressin V1A and V2 receptors.
Materials:
-
Membrane preparations from cells or tissues expressing human or rat V1A or V2 receptors.
-
Radioligand: e.g., [3H]-Arginine Vasopressin.
-
Unlabeled competitor: this compound hydrochloride.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Perform the assay in triplicate in microtiter plates or tubes.
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of unlabeled vasopressin.
-
Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the assay plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
In Vivo Aquaresis Study in a Rat Model
This protocol outlines a general procedure for evaluating the aquaretic effects of this compound in rats.
Objective: To assess the dose-dependent effect of this compound on urine volume and osmolality in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
This compound hydrochloride.
-
Vehicle (e.g., 5% dextrose in water).
-
Metabolic cages for urine collection.
-
Osmometer.
-
Equipment for measuring urine electrolytes (e.g., flame photometer or ion-selective electrodes).
Procedure:
-
Animal Acclimation:
-
Acclimate rats to metabolic cages for several days before the experiment to minimize stress-related effects on urine output.
-
-
Hydration and Baseline Collection:
-
Provide a standardized water load to the animals to ensure a hydrated state.
-
Collect urine for a baseline period (e.g., 2-4 hours) to determine pre-treatment urine flow rate and composition.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intravenous, oral gavage).
-
Use multiple dose groups to establish a dose-response relationship.
-
-
Urine Collection:
-
Collect urine at timed intervals (e.g., every 1-2 hours) for a defined post-treatment period (e.g., 6-8 hours).
-
Record the volume of urine collected at each interval.
-
-
Sample Analysis:
-
Measure the osmolality of each urine sample using an osmometer.
-
Measure the concentration of sodium and potassium in the urine to assess electrolyte excretion.
-
-
Data Analysis:
-
Calculate the urine flow rate (mL/hr) for each collection period.
-
Calculate the free water clearance (CH2O = Urine Flow - (Urine Osmolality x Urine Flow) / Plasma Osmolality).
-
Compare the changes in urine volume, osmolality, and electrolyte excretion between the this compound-treated groups and the vehicle control group.
-
Analyze the data for statistical significance.
-
Clinical Trial Design for Euvolemic/Hypervolemic Hyponatremia
The following describes a typical clinical trial design to evaluate the efficacy and safety of intravenous this compound in patients with euvolemic or hypervolemic hyponatremia.
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
Patient Population: Hospitalized adult patients with euvolemic or hypervolemic hyponatremia (e.g., serum sodium 115 to <130 mEq/L).
Exclusion Criteria: Hypovolemic hyponatremia, uncontrolled hypertension or hypotension, severe renal or hepatic impairment (may be a separate study cohort).
Treatment Arms:
-
This compound: 20 mg intravenous loading dose over 30 minutes, followed by a continuous infusion of 20 mg/day or 40 mg/day for 2-4 days.
-
Placebo: Intravenous administration of vehicle.
Primary Efficacy Endpoint: Change from baseline in serum sodium concentration.
Secondary Efficacy Endpoints:
-
Time to a confirmed increase in serum sodium of ≥ 4 mEq/L.
-
Proportion of patients with a normalized serum sodium level (≥ 135 mEq/L).
-
Change in effective water clearance.
Safety Assessments:
-
Monitoring of vital signs, fluid status, and neurological status.
-
Frequent monitoring of serum sodium to avoid overly rapid correction (>12 mEq/L in 24 hours).
-
Adverse event reporting, with particular attention to infusion site reactions.
Drug Interactions
This compound is a potent inhibitor of the cytochrome P450 enzyme CYP3A4. This leads to significant potential for drug-drug interactions with other medications that are substrates of this enzyme. Co-administration of this compound with strong CYP3A4 inhibitors is contraindicated.
Conclusion
This compound is a dual V1A/V2 vasopressin receptor antagonist with a well-characterized pharmacological profile. Its primary mechanism of action involves the blockade of V2 receptors in the kidney, leading to aquaresis. The quantitative data on its receptor affinity, pharmacokinetics, and clinical efficacy provide a solid foundation for its use in research settings. The experimental protocols outlined in this guide offer a starting point for further investigation into the properties and potential applications of this and other vasopressin receptor antagonists. Researchers should pay close attention to the potential for drug interactions mediated by its inhibition of CYP3A4.
References
- 1. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Conivaptan: A Dual Vasopressin V1a/V2 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conivaptan is a non-peptide, dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors. By competitively blocking these receptors, this compound effectively counteracts the physiological effects of AVP, leading to increased free water excretion (aquaresis) without significant electrolyte loss, and vasodilation. This unique mechanism of action makes it a valuable therapeutic agent for the management of euvolemic and hypervolemic hyponatremia, particularly in hospitalized patients. This technical guide provides an in-depth overview of the pharmacology, mechanism of action, key experimental data, and methodologies related to the study of this compound.
Introduction
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a key regulator of water and electrolyte balance.[1] Its effects are mediated through three receptor subtypes: V1a, V1b, and V2.[2] The V1a receptor, primarily located on vascular smooth muscle cells, mediates vasoconstriction.[1] The V2 receptor, found in the renal collecting ducts, is responsible for antidiuresis by promoting water reabsorption.[1] In certain pathological states, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion and heart failure, elevated AVP levels lead to water retention and subsequent hyponatremia.[2]
This compound (YM-087) is a potent, non-peptide molecule that acts as a competitive antagonist at both V1a and V2 receptors. This dual antagonism provides a targeted approach to treating hyponatremia by promoting aquaresis through V2 receptor blockade and potentially mitigating the vasoconstrictive effects of AVP through V1a receptor blockade.
Mechanism of Action
This compound exerts its pharmacological effects by competitively and reversibly binding to V1a and V2 vasopressin receptors.
-
V2 Receptor Antagonism: In the renal collecting ducts, AVP binds to V2 receptors, which are Gs-protein coupled. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water permeability and reabsorption. This compound blocks the binding of AVP to V2 receptors, thereby preventing this signaling cascade, reducing AQP2 translocation, and ultimately leading to the excretion of free water.
-
V1a Receptor Antagonism: On vascular smooth muscle cells, AVP binds to V1a receptors, which are Gq/11-protein coupled. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), resulting in smooth muscle contraction and vasoconstriction. By blocking V1a receptors, this compound inhibits this pathway, leading to vasodilation.
Quantitative Pharmacological Data
The affinity and functional antagonism of this compound have been characterized in various in vitro studies.
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | V1a | Human | 6.3 nM | |
| V2 | Human | 1.1 nM | ||
| Functional Antagonism (IC50) | V1a | Human | 14.3 nM (Ca2+ mobilization) | |
| V2 | Human | 1.95 nM (cAMP accumulation) |
Experimental Protocols
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for vasopressin receptors.
Materials:
-
Membrane preparations from cells expressing human V1a or V2 receptors.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Unlabeled ("cold") Arginine Vasopressin.
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]-AVP in the assay buffer.
-
For competition binding, add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of unlabeled AVP.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Objective: To assess the functional antagonist activity of this compound at the V2 receptor.
Materials:
-
Cells stably expressing the human V2 receptor (e.g., CHO-K1 cells).
-
Arginine Vasopressin (AVP).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Plate the V2 receptor-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration of AVP (typically the EC80).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 value of this compound for the inhibition of AVP-stimulated cAMP accumulation.
Objective: To evaluate the functional antagonist activity of this compound at the V1a receptor.
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO-K1 cells).
-
Arginine Vasopressin (AVP).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the V1a receptor-expressing cells in a black-walled, clear-bottom multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound.
-
Place the plate in the fluorescence plate reader and initiate kinetic reading.
-
Inject a fixed concentration of AVP (typically the EC80) into the wells.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Analyze the peak fluorescence response to determine the IC50 value of this compound for the inhibition of AVP-induced calcium mobilization.
In Vivo Animal Models
Objective: To assess the efficacy of this compound in correcting hyponatremia in an animal model of SIADH.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Arginine Vasopressin (AVP) or desmopressin (dDAVP).
-
Osmotic minipumps.
-
Liquid diet or access to 5% dextrose in water to induce water loading.
-
Metabolic cages for urine and water intake monitoring.
-
Blood collection supplies.
Procedure:
-
Implant osmotic minipumps subcutaneously in rats for the continuous infusion of AVP or dDAVP to induce a state of antidiuresis.
-
Provide a liquid diet or 5% dextrose in water to ensure high fluid intake and induce hyponatremia.
-
Monitor serum sodium levels to confirm the development of hyponatremia.
-
Administer this compound (intravenously or orally) to the hyponatremic rats.
-
A control group receives the vehicle.
-
Monitor serum sodium concentration, urine output, and urine osmolality at regular intervals following treatment.
-
Assess the ability of this compound to increase serum sodium and promote aquaresis compared to the control group.
Objective: To evaluate the hemodynamic effects of this compound in a model of heart failure.
Procedure:
-
Induce heart failure in rats, commonly through surgical ligation of the left coronary artery to create a myocardial infarction.
-
Allow a period for the development of chronic heart failure (e.g., several weeks).
-
Characterize the heart failure phenotype through echocardiography or hemodynamic measurements.
-
Administer this compound to the heart failure rats.
-
Monitor hemodynamic parameters such as blood pressure, heart rate, cardiac output, and systemic vascular resistance.
-
Assess changes in urine output and free water clearance.
-
Evaluate the overall effect of this compound on cardiac function and fluid status in the context of heart failure.
Clinical Development and Application
This compound is approved for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients. Clinical trials have demonstrated its efficacy in increasing serum sodium levels in a predictable manner. The typical administration is an intravenous loading dose followed by a continuous infusion.
Conclusion
This compound's dual antagonism of V1a and V2 vasopressin receptors provides a targeted and effective mechanism for the treatment of euvolemic and hypervolemic hyponatremia. Its ability to induce aquaresis and promote vasodilation addresses the underlying pathophysiology of conditions characterized by excess AVP activity. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent.
References
In Vitro Binding Affinity of Conivaptan to Vasopressin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro binding characteristics of Conivaptan, a nonpeptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors. This compound is a critical pharmacological tool and a therapeutic agent approved for the treatment of euvolemic and hypervolemic hyponatremia.[1] This document compiles quantitative binding affinity data, outlines a representative experimental protocol for determining these values, and illustrates the core signaling pathways associated with the target receptors.
Binding Affinity Profile of this compound
This compound demonstrates high, nanomolar affinity for both human vasopressin V1a and V2 receptors, binding competitively and reversibly.[2][3][4] Its affinity for the V2 receptor is generally reported to be higher than for the V1a receptor.[1] Notably, this compound shows negligible affinity for the V1b vasopressin receptor subtype. Due to the structural homology between vasopressin and oxytocin receptors, this compound also exhibits moderate affinity for the oxytocin (OT) receptor.
The following table summarizes the in vitro binding affinities (Ki) of this compound from various studies. The Ki value represents the equilibrium inhibition constant and is an inverse measure of binding affinity; a lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Ki (nM) | Species / Tissue / System | Reference |
| Vasopressin V1a | 6.3 | Human (cloned, expressed in COS-1 cells) | |
| 4.3 | Human (cloned, expressed in CHO cells) | ||
| 26.3 | Rhesus Monkey (liver) | ||
| 0.9 | Rat (liver) | ||
| 0.48 | Rat (liver) | ||
| Vasopressin V2 | 1.1 | Human (cloned, expressed in COS-1 cells) | |
| 9.9 | Rhesus Monkey (kidney) | ||
| 3.0 | Rat (kidney) | ||
| 1.5 | Rabbit (kidney) | ||
| Vasopressin V1b | >60,000 | Human (cloned, expressed in COS-1 cells) | |
| Oxytocin (OT) | 44 | Human (uterine) | |
| 27 | Rat (uterine) |
Experimental Protocol: Radioligand Competition Binding Assay
The determination of this compound's binding affinity is typically achieved through in vitro competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radioactively labeled ligand from its receptor.
Principle
A fixed concentration of a high-affinity radioligand for a specific receptor (e.g., [³H]-Arginine Vasopressin) is incubated with a source of the receptor (e.g., cell membranes from a cell line expressing the human V1a or V2 receptor). This incubation is performed in the presence of increasing concentrations of the unlabeled competitor compound, this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials
-
Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) or COS-1 cells stably transfected with the human V1a or V2 receptor cDNA.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Competitor: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum filtration manifold.
-
Scintillation Fluid and Counter.
Methodology
-
Membrane Preparation:
-
Culture transfected cells to confluence.
-
Harvest cells and homogenize in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a standard method (e.g., BCA assay). Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
Perform the assay in 96-well plates or microcentrifuge tubes.
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well/tube, add:
-
Receptor membrane preparation (e.g., 10-20 µg protein).
-
Increasing concentrations of this compound (or buffer for total binding, or a high concentration of unlabeled AVP for non-specific binding).
-
A fixed concentration of [³H]-AVP (typically at or below its Kd value).
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine this compound's receptor affinity.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
This compound acts as an antagonist, blocking the downstream signaling cascades initiated by the binding of endogenous arginine vasopressin (AVP). The V1a and V2 receptors are coupled to different G-proteins and activate distinct secondary messenger systems.
V1a Receptor Signaling Pathway
The V1a receptor is coupled to Gαq protein. Its activation leads to an increase in intracellular calcium.
Caption: Vasopressin V1a receptor Gq-coupled signaling pathway.
V2 Receptor Signaling Pathway
The V2 receptor is coupled to Gαs protein. Its activation leads to an increase in intracellular cyclic AMP (cAMP).
Caption: Vasopressin V2 receptor Gs-coupled signaling pathway.
References
- 1. Portico [access.portico.org]
- 2. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound hydrochloride, a vasopressin V(1A)/V(2)-receptor antagonist, in patients with euvolemic or hypervolemic hyponatremia and with or without congestive heart failure from a prospective, 4-day open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Conivaptan's Antagonistic Effect on Aquaporin-2 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conivaptan, a dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, plays a critical role in the management of euvolemic and hypervolemic hyponatremia. Its primary therapeutic effect stems from its action on the renal collecting duct system, specifically its modulation of aquaporin-2 (AQP2) water channels. By competitively blocking the V2 receptor, this compound inhibits the downstream signaling cascade that leads to the translocation of AQP2 to the apical membrane of principal cells. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's effect on AQP2, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
Water homeostasis is a tightly regulated physiological process orchestrated by the antidiuretic hormone, arginine vasopressin (AVP). AVP exerts its effects by binding to specific receptors, with the V2 receptor in the renal collecting ducts being paramount for water reabsorption.[1][2] The binding of AVP to the V2 receptor initiates a signaling cascade that culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical plasma membrane of collecting duct principal cells, thereby increasing water permeability and reabsorption.[1][3][4] In conditions of inappropriate AVP secretion (SIADH) or in hypervolemic states like congestive heart failure, this mechanism leads to excessive water retention and subsequent hyponatremia.
This compound emerges as a therapeutic intervention by directly counteracting the effects of AVP at the V2 receptor. As a nonpeptide antagonist, it competitively and reversibly binds to V2 receptors, preventing the AVP-mediated signaling required for AQP2 trafficking. The resultant effect is aquaresis, the excretion of electrolyte-free water, which effectively raises serum sodium concentrations. This document delves into the core mechanisms of this compound's action on AQP2 channels, presenting available quantitative data and outlining the experimental methodologies used to elucidate these effects.
V2 Receptor Signaling and AQP2 Trafficking
The canonical signaling pathway initiated by AVP binding to the V2 receptor is crucial for understanding this compound's mechanism of action.
-
Activation: AVP, secreted from the posterior pituitary, binds to the V2 receptor, a G-protein coupled receptor (GPCR), on the basolateral membrane of renal collecting duct principal cells.
-
Second Messenger Cascade: This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).
-
PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).
-
AQP2 Phosphorylation and Translocation: PKA then phosphorylates AQP2, which is stored in intracellular vesicles, at key serine residues (primarily Ser256). This phosphorylation event is a critical signal for the translocation of these vesicles to the apical plasma membrane.
-
Membrane Fusion and Water Reabsorption: The AQP2-containing vesicles fuse with the apical membrane, inserting the water channels and dramatically increasing the water permeability of the cell. This allows for the reabsorption of water from the tubular fluid back into the bloodstream.
This compound disrupts this pathway at its inception by blocking AVP from binding to the V2 receptor, thereby preventing the entire downstream cascade and the subsequent insertion of AQP2 into the apical membrane.
Quantitative Data on this compound's Effects
While direct quantitative data on this compound's effect on AQP2 protein levels and trafficking from human studies are limited, preclinical and in vitro studies provide valuable insights. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on V2 Receptor Signaling
| Parameter Measured | Cell Type | Agonist | This compound Concentration | Result | Reference |
| cAMP Accumulation | Human V2R expressing cells | Arginine Vasopressin (AVP) | Concentration-dependent | Inhibition of AVP-stimulated cAMP accumulation | |
| V2 Receptor Binding | Human V2 Receptors | [³H]-AVP | Nanomolar range | High-affinity competitive binding |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | This compound Dose | Parameter Measured | Result | Reference |
| Dehydrated Rats | 0.1, 1 mg/kg (IV) | Urine Volume | Dose-dependent increase | |
| Dehydrated Rats | 0.1, 1 mg/kg (IV) | Urine Osmolality | Dose-dependent decrease | |
| SIADH Rat Model | 0.1, 1 mg/kg (IV) | Blood Sodium Concentration | Significant increase | |
| SIADH Rat Model | 0.1, 1 mg/kg (IV) | Plasma Osmolality | Significant increase | |
| Dogs with Heart Failure | 0.1 mg/kg (IV) | Urine Flow | Increased | |
| Dogs with Heart Failure | 0.1 mg/kg (IV) | Free Water Clearance | Markedly increased |
Table 3: Clinical Effects of this compound in Patients with Hyponatremia
| Patient Population | This compound Dose | Parameter Measured | Result | Reference |
| Euvolemic/Hypervolemic Hyponatremia | 20 mg loading dose, then 20-40 mg/day IV | Serum Sodium | Mean increase of 8.5 mEq/L in responders | |
| Euvolemic/Hypervolemic Hyponatremia | 40 and 80 mg/day (oral) | Change in Serum Sodium (Day 5) | 6.8 mEq/L (40mg) and 8.8 mEq/L (80mg) increase |
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on AQP2 channels.
Western Blot Analysis for AQP2 Expression and Phosphorylation
This protocol is designed to quantify the total and phosphorylated levels of AQP2 in kidney tissue or cultured cells following this compound treatment.
-
Sample Preparation:
-
Kidney Tissue: Homogenize dissected kidney inner medulla in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Cultured Cells (e.g., mpkCCD): Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total AQP2 or phospho-AQP2 (e.g., pSer256-AQP2) at the recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize AQP2 or p-AQP2 levels to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence/Immunocytochemistry for AQP2 Localization
This protocol allows for the visualization of AQP2 subcellular localization and its trafficking to the apical membrane.
-
Sample Preparation:
-
Kidney Tissue: Perfuse-fix the animal with 4% paraformaldehyde (PFA), dissect the kidneys, and cryoprotect in sucrose. Cut thin cryosections.
-
Cultured Cells (e.g., mpkCCD grown on permeable supports): Fix cells with 4% PFA for 15 minutes.
-
-
Permeabilization: Permeabilize the cells/tissue sections with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a solution containing BSA and normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against AQP2 overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain nuclei with DAPI.
-
Mounting: Mount the sections/coverslips with an anti-fade mounting medium.
-
Imaging: Visualize using a confocal or fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity at the apical membrane versus the cytoplasm to determine the extent of AQP2 translocation.
Intracellular cAMP Measurement
This assay quantifies the inhibition of AVP-induced cAMP production by this compound.
-
Cell Culture: Plate renal collecting duct cells (e.g., mpkCCD) in a multi-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of AVP or a V2 receptor agonist like dDAVP for a short period (e.g., 15 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions for the chosen cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value for the inhibition of AVP-stimulated cAMP production.
Conclusion
This compound exerts its aquaretic effect through a well-defined mechanism of V2 receptor antagonism, leading to the inhibition of AQP2 water channel translocation to the apical membrane of renal collecting duct cells. The quantitative data from preclinical and clinical studies consistently demonstrate its efficacy in promoting free water excretion and correcting hyponatremia. The detailed experimental protocols provided in this guide offer a robust framework for further research into the nuanced molecular interactions between this compound and the AQP2 regulatory pathway. A deeper understanding of these mechanisms will continue to inform the clinical application of this compound and the development of novel therapies for water balance disorders.
References
- 1. pure.au.dk [pure.au.dk]
- 2. Vasopressin-Independent Regulation of Aquaporin-2 by Tamoxifen in Kidney Collecting Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization and trafficking of aquaporin 2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Affected by Conivaptan Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conivaptan is a nonpeptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2] It is clinically utilized for the management of euvolemic and hypervolemic hyponatremia.[3] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action. This document details the underlying signaling cascades, presents quantitative data on its effects, and provides comprehensive experimental protocols for studying its activity.
Core Mechanism of Action
This compound exerts its therapeutic effects by competitively blocking the binding of arginine vasopressin (AVP) to its V1a and V2 receptors.[2] This dual antagonism leads to distinct downstream cellular responses, primarily affecting renal water reabsorption and vascular tone.
V2 Receptor Antagonism and Aquaresis
The primary therapeutic effect of this compound in treating hyponatremia stems from its potent antagonism of the V2 receptor, which is predominantly located on the basolateral membrane of principal cells in the renal collecting ducts.[4] In physiological states, AVP binding to the V2 receptor initiates a signaling cascade that promotes water reabsorption from the filtrate back into the bloodstream. This compound disrupts this process, leading to aquaresis, the excretion of free water without a significant loss of electrolytes.
The V2 receptor signaling pathway is a classic G-protein coupled receptor (GPCR) cascade:
-
Receptor Activation: AVP binds to the V2 receptor, a Gs-protein coupled receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.
-
Aquaporin-2 (AQP2) Phosphorylation and Translocation: Activated PKA phosphorylates serine residues on aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles. This phosphorylation event is a critical signal for the translocation of these vesicles to the apical membrane of the collecting duct cells.
-
Increased Water Permeability: The fusion of AQP2-containing vesicles with the apical membrane results in an increased density of water channels, thereby increasing the permeability of the membrane to water and facilitating its reabsorption.
This compound, by blocking AVP binding to the V2 receptor, inhibits this entire cascade, preventing the translocation of AQP2 to the apical membrane and thereby reducing water reabsorption.
V1a Receptor Antagonism and Vasodilation
This compound also acts as an antagonist at the V1a receptor, which is found on vascular smooth muscle cells. AVP binding to V1a receptors mediates vasoconstriction. The signaling pathway for the V1a receptor involves:
-
Receptor Activation: AVP binds to the V1a receptor, a Gq/11-protein coupled receptor.
-
G-Protein Activation: This interaction activates the Gαq/11 subunit, which in turn activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC).
-
Smooth Muscle Contraction: The downstream effects of increased intracellular calcium and PKC activation in vascular smooth muscle cells lead to contraction and vasoconstriction.
By antagonizing the V1a receptor, this compound can inhibit this pathway, leading to vasodilation.
Quantitative Data
The following tables summarize the quantitative effects of this compound treatment from preclinical and clinical studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki or IC50) | Species | Reference |
| Human V1a | Nanomolar range | Human | |
| Human V2 | Nanomolar range (10-fold higher affinity than for V1a) | Human |
Table 2: Clinical Efficacy of Intravenous this compound in Hyponatremia
| Parameter | Placebo | This compound (40 mg/day) | This compound (80 mg/day) | Reference |
| Mean Change in Serum Sodium from Baseline (mEq/L) | ||||
| End of Treatment | 0.8 ± 0.8 | 6.3 ± 0.7 | 9.4 ± 0.8 | |
| Median Time to Confirmed ≥4 mEq/L Increase in Serum Sodium (hours) | 71.7 | 27.5 | 12.1 | |
| Patients with Confirmed ≥6 mEq/L Increase or Normalization of Serum Sodium (%) | 20 | 67 | 88 |
Table 3: Effect of Intravenous this compound on Urine Output and Free Water Clearance
| Parameter | Placebo | This compound (Dose-dependent increase) | Reference |
| Urine Output | No significant change | Significant, dose-dependent increase (p < 0.001) | |
| Free Water Clearance | No significant change | Dose-dependent increase |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Vasopressin Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the V2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human V2 receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Unlabeled ("cold") Arginine Vasopressin.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the V2 receptor to high density.
-
Harvest cells and homogenize in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
Perform the assay in triplicate in microcentrifuge tubes or a 96-well plate.
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM).
-
Competition: Add 50 µL of varying concentrations of this compound.
-
Add 50 µL of [3H]-AVP (at a concentration close to its Kd) to all tubes.
-
Add 100 µL of the V2 receptor membrane preparation (the amount of protein will need to be optimized).
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in wash buffer using a filtration apparatus.
-
Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with an appropriate volume of scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay (ELISA-based)
This protocol outlines a method to measure the effect of this compound on AVP-stimulated adenylyl cyclase activity.
Materials:
-
Renal collecting duct cells or a cell line expressing the V2 receptor.
-
Arginine Vasopressin (AVP).
-
This compound.
-
Cell lysis buffer.
-
Commercially available cAMP ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of AVP (e.g., 10 nM) for a short period (e.g., 10-15 minutes). Include a negative control (no AVP) and a positive control (AVP alone).
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells according to the instructions provided with the cAMP ELISA kit. This typically involves adding a lysis buffer that will release intracellular cAMP.
-
-
cAMP Measurement (ELISA):
-
Follow the protocol of the commercial cAMP ELISA kit. This generally involves:
-
Adding cell lysates and standards to the wells of an antibody-coated microplate.
-
Adding a cAMP-HRP conjugate.
-
Incubating to allow for competitive binding between the sample/standard cAMP and the cAMP-HRP conjugate for the antibody binding sites.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that will react with the HRP to produce a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.
-
Determine the cAMP concentration in each sample by interpolating its absorbance from the standard curve.
-
Analyze the effect of this compound on AVP-stimulated cAMP production.
-
Aquaporin-2 Trafficking Assay (Immunofluorescence)
This protocol describes how to visualize the effect of this compound on AVP-induced AQP2 translocation to the plasma membrane.
Materials:
-
Renal collecting duct cells (e.g., primary cultures or immortalized cell lines like mpkCCD).
-
Cell culture-treated glass coverslips.
-
Arginine Vasopressin (AVP).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Fixative: 4% paraformaldehyde in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Blocking buffer: 5% normal goat serum in PBS.
-
Primary antibody: Rabbit anti-AQP2 antibody.
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Nuclear stain: DAPI.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Pre-incubate the cells with this compound for a specified time (e.g., 30 minutes).
-
Treat the cells with AVP (e.g., 10 nM) for a time known to induce AQP2 translocation (e.g., 15-30 minutes). Include appropriate controls (vehicle, AVP alone).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-AQP2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Acquire images of AQP2 (e.g., green fluorescence) and nuclei (blue fluorescence).
-
-
Analysis:
-
Qualitatively assess the subcellular localization of AQP2. In AVP-treated cells, AQP2 should be predominantly at the plasma membrane. In this compound-treated cells, AQP2 should remain in intracellular vesicles, similar to the vehicle control.
-
For quantitative analysis, image analysis software can be used to measure the fluorescence intensity at the plasma membrane versus the cytoplasm. A segmentation-based approach can be employed to quantify AQP2 at the plasma membrane and in the perinuclear region.
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound treatment.
Caption: V2 Receptor Signaling Pathway and its inhibition by this compound.
Caption: V1a Receptor Signaling Pathway and its inhibition by this compound.
Caption: Experimental Workflow for AQP2 Trafficking Assay.
Conclusion
This compound's dual antagonism of V1a and V2 vasopressin receptors provides a targeted approach to modulating key cellular pathways involved in water balance and vascular tone. Its primary clinical utility in treating hyponatremia is a direct consequence of its inhibition of the V2 receptor-mediated cAMP-PKA-AQP2 signaling cascade in the renal collecting ducts, leading to aquaresis. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of vasopressin receptor antagonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: new treatment for hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Conivaptan: An In-depth Technical Guide for Investigating Water and Electrolyte Balance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, playing a critical role in the regulation of water and electrolyte balance.[1][2][3] Its primary therapeutic application is in the management of euvolemic and hypervolemic hyponatremia, conditions often associated with elevated levels of AVP.[2][4] By competitively blocking V2 receptors in the renal collecting ducts, this compound promotes aquaresis—the excretion of electrolyte-free water—leading to an increase in serum sodium concentrations and a decrease in urine osmolality. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for preclinical research, and a summary of its pharmacodynamic effects observed in clinical studies.
Mechanism of Action
This compound exerts its effects by competitively and reversibly binding to both V1a and V2 vasopressin receptors. While it has a high affinity for both, radioligand competition binding assays have shown a tenfold higher affinity for V2 receptors compared to V1a receptors.
-
V2 Receptor Antagonism and Aquaresis: The primary pharmacodynamic effect of this compound in correcting hyponatremia is through its antagonism of V2 receptors located on the basolateral membrane of the principal cells in the renal collecting ducts. The binding of AVP to these G-protein coupled receptors normally activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which promotes the trafficking and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This process increases water reabsorption from the filtrate back into the bloodstream. This compound blocks this cascade, preventing the insertion of AQP2 channels and thereby reducing water reabsorption, leading to increased excretion of free water (aquaresis).
-
V1a Receptor Antagonism: The V1a receptors are primarily found on vascular smooth muscle cells. Stimulation of these receptors by AVP leads to vasoconstriction. This compound's antagonism of V1a receptors can therefore lead to vasodilation. While not the primary mechanism for treating hyponatremia, this effect has been investigated for potential hemodynamic benefits in conditions like heart failure.
Below is a diagram illustrating the signaling pathway of vasopressin and the action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Conivaptan for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Product Information
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, available in research grade for laboratory investigation.[1][2] It is a valuable tool for studying the physiological roles of vasopressin and for the preclinical assessment of vasopressin receptor antagonism in various disease models.
Chemical and Physical Properties
| Property | Specification |
| Chemical Name | N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][3]benzazepin-6(1H)-yl)carbonyl]phenyl]-[1,1'-biphenyl]-2-carboxamide |
| Synonyms | YM-087, Vaprisol |
| Molecular Formula | C₃₂H₂₆N₄O₂ |
| Molecular Weight | 498.58 g/mol |
| Appearance | White to off-white or pale yellow powder |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL), slightly soluble in water (0.15 mg/mL at 23 °C) |
| Storage | Store desiccated at 2-8°C, protected from light. |
Quality Control and Purity
Research grade this compound is typically supplied with a high degree of purity, as confirmed by High-Performance Liquid Chromatography (HPLC).
| Parameter | Typical Specification |
| Purity (HPLC) | ≥98% or ≥99% |
| Identification | Conforms to structure (by ¹H-NMR and/or Mass Spectrometry) |
A Certificate of Analysis (CoA) should be requested from the supplier for batch-specific purity information and analytical data.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of arginine vasopressin to its V1a and V2 receptors.[1] These two receptor subtypes are coupled to distinct G-protein signaling pathways, leading to different physiological responses.
-
V1a Receptor Antagonism : V1a receptors are primarily coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can inhibit AVP-induced vasoconstriction.
-
V2 Receptor Antagonism : V2 receptors are coupled to Gs proteins. AVP binding to V2 receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the kidney's collecting ducts, this signaling cascade results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption. This compound's antagonism of V2 receptors inhibits this process, leading to aquaresis—the excretion of electrolyte-free water.
Application Notes
This compound is a versatile tool for a range of in vitro and in vivo research applications.
In Vitro Applications
-
Receptor Binding Assays : To determine the binding affinity (Ki) of this compound and other investigational compounds for V1a and V2 receptors.
-
Functional Assays : To assess the antagonist potency (IC₅₀) of this compound by measuring its ability to inhibit AVP-stimulated second messenger production (e.g., calcium mobilization for V1a, cAMP accumulation for V2).
-
Cell-Based Models : For studying the cellular consequences of vasopressin receptor blockade in cell lines endogenously expressing or engineered to express V1a or V2 receptors (e.g., HEK293, CHO cells).
In Vivo Applications
-
Animal Models of Hyponatremia : To investigate the efficacy of this compound in correcting low serum sodium levels in models of the syndrome of inappropriate antidiuretic hormone secretion (SIADH) or heart failure.
-
Cardiovascular Research : To study the hemodynamic effects of V1a receptor blockade in various animal models of cardiovascular disease.
-
Renal Physiology Studies : To examine the aquaretic effects of V2 receptor antagonism on urine output and osmolality.
Experimental Protocols
The following are representative protocols that can be adapted for the use of this compound in specific experimental settings.
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general framework for determining the purity of a this compound sample by reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, water, and formic acid
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation : Prepare a suitable mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Standard Preparation : Accurately weigh and dissolve this compound in a suitable solvent like DMSO to create a stock solution (e.g., 1 mg/mL).
-
Sample Preparation : Dilute the stock solution with the mobile phase to a final concentration appropriate for HPLC analysis (e.g., 10 µg/mL).
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV at 240 nm.
-
Column Temperature : 25°C.
-
-
Analysis :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram for a sufficient time to allow for the elution of this compound and any impurities.
-
-
Data Processing :
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main component by the total peak area and multiplying by 100.
-
Protocol 2: V2 Receptor Functional Assay (cAMP Accumulation)
This protocol describes a cell-based assay to measure the antagonist effect of this compound on AVP-induced cAMP production in cells expressing the V2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Arginine Vasopressin (AVP) as the agonist.
-
This compound as the antagonist.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
Procedure:
-
Cell Culture : Culture the V2 receptor-expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating : Seed the cells into 96-well or 384-well assay plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
Prepare a solution of AVP in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Assay Protocol :
-
Wash the cells with assay buffer.
-
Add the PDE inhibitor (e.g., 0.5 mM IBMX) to all wells and incubate for 15-30 minutes.
-
Add the serially diluted this compound or vehicle control to the appropriate wells and pre-incubate for 15-30 minutes.
-
Add the AVP solution to all wells except the basal control.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Measurement :
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis :
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
-
Protocol 3: V1a Receptor Functional Assay (Calcium Mobilization)
This protocol outlines a method to assess the antagonist activity of this compound on AVP-induced intracellular calcium release in cells expressing the V1a receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human V1a receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Arginine Vasopressin (AVP).
-
This compound.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating : Seed V1a receptor-expressing cells into black, clear-bottom 96-well plates and grow overnight.
-
Dye Loading :
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation :
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of AVP at a concentration that gives a maximal or near-maximal response (e.g., EC₁₀₀).
-
-
Assay Measurement :
-
Wash the cells with assay buffer.
-
Add the diluted this compound or vehicle and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Inject the AVP solution into the wells and continue recording the fluorescence signal.
-
-
Data Analysis :
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
References
Preparing Conivaptan Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2][3][4][5] Its primary therapeutic application is in the treatment of euvolemic and hypervolemic hyponatremia by promoting aquaresis, the excretion of free water without significant electrolyte loss. In the research setting, this compound is a valuable tool for studying the vasopressin system and its role in various physiological processes. This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) for use in in vitro and in vivo studies.
Data Presentation
This compound Hydrochloride Properties
| Property | Value | Source |
| Molecular Formula | C₃₂H₂₆N₄O₂ · HCl | Selleck Chemicals |
| Molecular Weight | 535.04 g/mol | Selleck Chemicals |
| Appearance | White to off-white or pale orange-white powder | U.S. FDA |
| Water Solubility | Very slightly soluble (0.15 mg/mL at 23°C) | U.S. FDA, DrugBank Online |
Solubility in Organic Solvents
| Solvent | Solubility | Source |
| DMSO | 107 mg/mL (199.98 mM) | Selleck Chemicals |
| DMSO | 99 mg/mL (185.03 mM) | TargetMol |
| Ethanol | 7 mg/mL | Selleck Chemicals, TargetMol |
Storage and Stability
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | Selleck Chemicals, MCE |
| Stock Solution in DMSO | -80°C | 1 year | Selleck Chemicals |
| Stock Solution in DMSO | -20°C | 1 month | Selleck Chemicals, MCE |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the this compound hydrochloride powder and DMSO to equilibrate to room temperature.
-
Weighing this compound: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of this compound hydrochloride powder into the vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 53.5 mg of this compound hydrochloride.
-
Adding DMSO: Using a sterile pipette, add the calculated volume of DMSO to the vial containing the this compound powder. For the 1 mL of 100 mM solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution for use in cell culture experiments. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity (typically ≤ 0.5%, with ≤ 0.1% being preferable).
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile, disposable pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and ensure accurate final concentrations, perform one or more intermediate dilutions in cell culture medium. For example, to achieve a final concentration of 10 µM in the assay, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM stock to 990 µL of cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For instance, to obtain a 10 µM final concentration from a 1 mM intermediate solution, add 10 µL of the intermediate solution to 990 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells.
Visualizations
Caption: Experimental workflow for preparing this compound stock solution.
Caption: this compound's mechanism of action on vasopressin signaling pathways.
References
- 1. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols: Conivaptan Solubility and Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, playing a crucial role in regulating water and electrolyte balance.[1][2][3] It is utilized in the treatment of euvolemic and hypervolemic hyponatremia by promoting aquaresis, the excretion of free water.[1][4] The effective use of this compound in in vitro studies is contingent upon its solubility and stability in cell culture media, as these factors can significantly impact the accuracy and reproducibility of experimental results.
These application notes provide a summary of the known solubility and stability of this compound in various solvents and offer detailed protocols for researchers to determine its practical solubility and stability in their specific cell culture media. Additionally, a diagram of the vasopressin receptor signaling pathway is included to illustrate the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility and stability of this compound. It is important to note that solubility in complex biological media like cell culture medium can differ from these values and should be determined empirically.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 107 mg/mL (199.98 mM) | Fresh, non-moisture-absorbing DMSO is recommended as moisture can reduce solubility. | |
| Ethanol | 10.7 mg/mL (20 mM) | Gentle warming may be required to achieve dissolution. | |
| Water | 0.25 mg/mL | Very slightly soluble at 23°C. | |
| Methanol | Slightly Soluble | Specific concentration not provided. | |
| Corn Oil | ≥ 2.5 mg/mL (4.67 mM) | In a 10% DMSO/90% Corn Oil mixture. Saturation was not determined. | |
| Saline | ≥ 2.5 mg/mL (4.67 mM) | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Saturation was not determined. |
Table 2: Stability of this compound Stock Solutions
| Storage Condition | Solvent | Duration | Notes | Reference |
| -80°C | DMSO | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | |
| -20°C | DMSO | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Given the limited data on this compound's behavior in specific cell culture media, the following protocols are provided as a guide for researchers to determine its solubility and stability in their experimental systems.
Protocol 1: Determination of the Practical Solubility of this compound in Cell Culture Media
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific cell culture medium (e.g., DMEM, RPMI-1640) containing supplements like fetal bovine serum (FBS) without precipitation.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes (1.5 mL)
-
The cell culture medium of interest (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Spectrophotometer or nephelometer (optional)
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 53.5 mg of this compound hydrochloride (MW: 535.04 g/mol ) in 1 mL of DMSO.
-
Ensure the powder is completely dissolved by vortexing.
-
-
Prepare Serial Dilutions in Cell Culture Medium:
-
Label a series of sterile microcentrifuge tubes.
-
Add a pre-determined volume of your cell culture medium to each tube.
-
Create a range of final this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) by adding the appropriate volume of the DMSO stock solution to the medium. The final concentration of DMSO should be kept constant across all samples and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Include a "vehicle control" tube containing only the cell culture medium and the same final concentration of DMSO.
-
-
Equilibration:
-
Gently vortex each tube immediately after adding the stock solution.
-
Incubate the tubes at 37°C in a 5% CO2 incubator for a period relevant to your planned experiments (e.g., 2 hours). This allows for the solution to equilibrate under conditions that mimic the experimental setup.
-
-
Assessment of Solubility:
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is the practical solubility limit.
-
Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and examine for the presence of crystals or precipitate.
-
(Optional) Quantitative Assessment: For a more precise determination, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any precipitate. Carefully collect the supernatant and measure its absorbance at a specific wavelength using a spectrophotometer or measure light scattering using a nephelometer. A sharp increase in absorbance or light scattering indicates precipitation.
-
Protocol 2: Assessment of the Stability of this compound in Cell Culture Media
Objective: To evaluate the stability of this compound in cell culture medium over a typical experimental time course at 37°C.
Materials:
-
This compound hydrochloride
-
Anhydrous DMSO
-
Cell culture medium of interest
-
Sterile tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical system for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Appropriate solvents for extraction and analysis (e.g., acetonitrile, methanol)
Methodology:
-
Prepare this compound-Containing Medium:
-
Prepare a solution of this compound in your cell culture medium at a concentration below its determined solubility limit (from Protocol 1). Use a consistent and low percentage of DMSO (e.g., 0.1%).
-
-
Incubation and Sampling:
-
Dispense the this compound-containing medium into sterile tubes or wells of a multi-well plate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
Collect aliquots at various time points relevant to your experiments (e.g., 0, 2, 6, 12, 24, 48, and 72 hours). The 0-hour time point serves as the baseline.
-
Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for Analysis:
-
Thaw the samples.
-
Perform a protein precipitation step to remove serum proteins that can interfere with analysis. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing this compound to a clean tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for your analytical method.
-
-
Quantification of this compound:
-
Analyze the samples using a validated analytical method such as HPLC-UV or LC-MS/MS to determine the concentration of this compound.
-
Plot the concentration of this compound as a function of time. A significant decrease in concentration over time indicates instability. The degradation rate and half-life in the cell culture medium can be calculated from this data.
-
Visualizations
Signaling Pathway of Vasopressin Receptor Antagonism by this compound
Caption: this compound antagonizes V1A and V2 vasopressin receptors.
Experimental Workflow for Determining Solubility and Stability
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Administration of Conivaptan in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2] Its primary therapeutic application is in the management of euvolemic and hypervolemic hyponatremia.[3][4][5] By blocking V2 receptors in the renal collecting ducts, this compound promotes aquaresis, the excretion of free water, leading to an increase in serum sodium concentration. The V1A receptor antagonism may also contribute to its hemodynamic effects. These application notes provide a comprehensive overview of the in vivo administration of this compound in rodent models, including detailed protocols, quantitative data summaries, and visual representations of relevant pathways and workflows.
Data Presentation
Table 1: Intravenous Administration of this compound in Rodent Models
| Rodent Model | Dose Range | Administration Schedule | Key Findings | Reference(s) |
| Rat (SIADH) | 0.1, 1 mg/kg | Single intravenous administration | Significantly increased blood sodium concentration and plasma osmolality. | |
| Rat (Normal, Conscious) | 1 mg/kg | Single intravenous administration | Dose-dependent increase in urine volume and decrease in urine osmolality without natriuresis. | |
| Rat (Dehydrated) | Not specified | Intravenous administration | Increased urine volume and reduced urine osmolality in a dose-dependent manner. | |
| Rat (Pithed) | 3-30 µg/kg | Single intravenous administration | Dose-related inhibition of V1a and V2 receptor-mediated effects. | |
| Rat (Myocardial Infarction) | 0.03, 0.1, 0.3 mg/kg | Intravenous administration | Dose-dependent increase in urine volume and decrease in urine osmolality. | |
| Mouse (Stroke) | 0.2 mg | 48-hour continuous intravenous infusion | Alleviates post-ischemic brain edema. |
Table 2: Oral Administration of this compound in Rodent Models
| Rodent Model | Dose Range | Administration Schedule | Key Findings | Reference(s) |
| Rat (Normal, Conscious) | 3 mg/kg | Single oral administration | Dose-dependent increase in urine volume and fluid intake, and decreased urine osmolality without natriuresis. | |
| Rat (Dehydrated) | Not specified | Oral administration | Increased urine volume and reduced urine osmolality. | |
| Rat (Myocardial Infarction) | 0.3-3.0 mg/kg | Single oral administration | Dose-dependently increased urine volume and decreased urine osmolality. | |
| Rat (Cirrhosis with Ascites) | 0.5 mg/kg | Chronic oral administration for 10 days | Produced an acute increase in urine volume, a reduction in urine osmolality, and normalized serum sodium levels. | |
| Mouse (Carcinogenicity Study) | 3, 10, 30 mg/kg/day (males); 1, 3, 10 mg/kg/day (females) | Daily oral gavage for 104 weeks | No increased incidence of tumors. | |
| Rat (Carcinogenicity Study) | 0.3, 1, 3, 10 mg/kg/day (males); 1, 3, 10, 30 mg/kg/day (females) | Daily oral gavage for 104 weeks | No increased incidence of tumors. |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Rats
1. Materials:
- This compound hydrochloride (powder)
- Vehicle solution: Propylene glycol, Ethanol, and Water for Injection (WFI). A formulation similar to the commercial product Vaprisol® can be used as a starting point (e.g., 1.2 g propylene glycol, 0.4 g ethanol in water, with lactic acid to adjust pH to ~3.0).
- Sterile syringes and needles (e.g., 27-30 gauge)
- Animal balance
- Appropriate rat restraint device
- Infusion pump (for continuous infusion)
- Catheters (for continuous infusion)
2. Procedure:
Protocol 2: Oral Gavage Administration of this compound in Rats and Mice
1. Materials:
- This compound hydrochloride (powder)
- Vehicle solution (e.g., 0.5% Carboxymethylcellulose [CMC] in water, or a suspension in a suitable oil)
- Animal balance
- Appropriate-sized gavage needles (for mice: 18-20 gauge, 1-1.5 inches; for rats: 16-18 gauge, 2-3 inches).
- Syringes
2. Procedure:
Visualizations
Caption: this compound's mechanism of action in the kidney.
Caption: General workflow for intravenous this compound administration.
References
Application Notes and Protocols for Conivaptan in a Hyponatremia Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing conivaptan in a preclinical rat model of hyponatremia, specifically modeling the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).
Introduction
Hyponatremia, a condition characterized by low serum sodium levels, is a common electrolyte disorder. The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) is a frequent cause, leading to impaired water excretion. This compound, a non-peptide antagonist of both vasopressin V1A and V2 receptors, presents a targeted therapeutic approach.[1][2] By blocking the V2 receptor in the renal collecting ducts, this compound promotes aquaresis, the excretion of free water, thereby increasing serum sodium concentration.[2][3] This document outlines the experimental procedures to induce a hyponatremic rat model mimicking SIADH and the subsequent administration of this compound to evaluate its efficacy.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of intravenous this compound in a rat model of SIADH.
Table 1: Effect of Intravenous this compound on Blood Sodium Concentration in a Hyponatremia Rat Model
| Treatment Group | Dose (mg/kg) | Mean Blood Sodium (mEq/L) | Change from Vehicle |
| Normal Rats | - | 142.5 | - |
| SIADH + Vehicle | - | 128.3 | - |
| SIADH + this compound | 0.1 | 134.8 | +6.5 |
| SIADH + this compound | 1 | 138.1 | +9.8 |
*p < 0.01 vs. SIADH + Vehicle group. Data adapted from Wada K, et al. (2007).[1]
Table 2: Effect of Intravenous this compound on Plasma Osmolality in a Hyponatremia Rat Model
| Treatment Group | Dose (mg/kg) | Mean Plasma Osmolality (mOsm/kg) | Change from Vehicle |
| Normal Rats | - | 301.7 | - |
| SIADH + Vehicle | - | 279.8 | - |
| SIADH + this compound | 0.1 | 290.5 | +10.7 |
| SIADH + this compound | 1 | 296.2 | +16.4 |
*p < 0.01 vs. SIADH + Vehicle group. Data adapted from Wada K, et al. (2007).
Experimental Protocols
Protocol 1: Induction of a Hyponatremia Rat Model (SIADH Model)
This protocol describes the induction of a hyponatremic state in rats by continuous administration of arginine vasopressin (AVP) and water loading, mimicking the pathophysiology of SIADH.
Materials:
-
Male Wistar rats (or other appropriate strain), 8-10 weeks old
-
Arginine Vasopressin (AVP)
-
Osmotic minipumps (e.g., Alzet)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for minipump implantation
-
Metabolic cages
-
Liquid diet or 5% dextrose solution in drinking water
Procedure:
-
Acclimatization: Acclimate rats to individual metabolic cages for at least 3 days prior to the experiment. Provide standard chow and water ad libitum.
-
Minipump Preparation: Prepare osmotic minipumps to deliver AVP at a constant rate. A commonly used rate is 2.4 µg/24 hours. Dissolve the AVP in sterile saline to the required concentration based on the pump's flow rate and the desired dosage.
-
Surgical Implantation:
-
Anesthetize the rat using a suitable anesthetic agent.
-
Shave and disinfect the dorsal thoracic area.
-
Make a small subcutaneous incision and insert the prepared osmotic minipump.
-
Close the incision with sutures or surgical staples.
-
-
Induction of Hyponatremia:
-
Following surgery, provide a liquid diet or replace drinking water with a 5% dextrose solution to ensure high fluid intake and induce hyponatremia.
-
Monitor body weight, water intake, and urine output daily.
-
Collect blood samples (e.g., via tail vein) at baseline and at specified time points to measure serum sodium and plasma osmolality to confirm the development of hyponatremia. This typically develops over 3-4 days.
-
Protocol 2: Administration of this compound
This protocol outlines the intravenous administration of this compound to the established hyponatremia rat model.
Materials:
-
Hyponatremic rat model (from Protocol 1)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, 5% dextrose in water, or a solution containing propylene glycol and ethanol as per the commercial formulation)
-
Intravenous infusion supplies (e.g., catheter, infusion pump)
Procedure:
-
This compound Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 0.1 mg/kg and 1 mg/kg).
-
Administration:
-
Once hyponatremia is established (typically after 3-4 days of AVP infusion and water loading), administer the prepared this compound solution intravenously.
-
A control group of hyponatremic rats should receive the vehicle only.
-
The administration can be an intravenous bolus injection.
-
-
Monitoring and Data Collection:
-
Collect blood samples at regular intervals post-administration (e.g., 1, 2, 4, 6, and 24 hours) to monitor the change in plasma sodium and osmolality.
-
Continue daily monitoring of body weight, water intake, and urine output.
-
Collect urine samples to measure volume and osmolality.
-
Mandatory Visualizations
Signaling Pathway of Vasopressin and this compound Action
References
- 1. A novel vasopressin dual V1A/V2 receptor antagonist, this compound hydrochloride, improves hyponatremia in rats with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Conivaptan in a Stroke Animal Model to Mitigate Brain Edema
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stroke is a leading cause of long-term disability and mortality, with brain edema being a critical secondary injury that significantly contributes to poor outcomes.[1][2][3] Ischemic stroke triggers a cascade of pathophysiological events, including the release of arginine-vasopressin (AVP), which, through its action on V1a and V2 receptors, can exacerbate brain edema, induce vasospasm, and promote platelet aggregation.[1][2] Conivaptan, a non-peptide dual antagonist of V1a and V2 vasopressin receptors, presents a promising therapeutic strategy to counteract these effects. It is clinically approved for the treatment of euvolemic and hypervolemic hyponatremia. Preclinical studies in animal models of stroke have demonstrated that this compound effectively reduces brain edema and blood-brain barrier (BBB) disruption, highlighting its potential for clinical translation.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a rodent model of ischemic stroke to investigate its therapeutic effects on brain edema.
Mechanism of Action
This compound exerts its therapeutic effects by blocking both V1a and V2 vasopressin receptors.
-
V2 Receptor Antagonism: Located in the renal collecting ducts, V2 receptors regulate water reabsorption. By blocking these receptors, this compound induces aquaresis, the excretion of free water, which leads to an increase in plasma osmolality and a reduction in total body water. This systemic effect helps to create an osmotic gradient that draws water out of the edematous brain tissue.
-
V1a Receptor Antagonism: V1a receptors are found on vascular smooth muscle cells. Their activation by AVP leads to vasoconstriction. This compound's blockade of V1a receptors can lead to vasodilation, potentially improving cerebral blood flow to ischemic regions. Furthermore, V1a receptor antagonism may play a role in preserving the integrity of the blood-brain barrier. It is speculated that the V1a blocking component of this compound is crucial for its protective effects against brain edema and BBB disruption.
The dual antagonism of V1a and V2 receptors by this compound offers a multi-faceted approach to combatting stroke-induced brain edema.
Mechanism of this compound in Stroke
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on brain edema and related physiological parameters in a mouse model of middle cerebral artery occlusion (MCAO).
Table 1: Effect of this compound on Brain Water Content (BWC) 48 Hours Post-MCAO
| Treatment Group | Dose (mg/day) | Ipsilateral Hemisphere BWC (%) | Contralateral Hemisphere BWC (%) |
| Vehicle | - | 81.66 ± 0.43 | 78.67 ± 0.71 |
| This compound | 0.02 | Not significantly different from vehicle | 77.08 ± 0.2 |
| This compound | 0.2 | 78.28 ± 0.48 | 76.91 ± 0.27* |
*p < 0.05 vs Vehicle. Data extracted from Zeynalov et al., 2015.
Table 2: Effect of this compound on Blood-Brain Barrier (BBB) Permeability 48 Hours Post-MCAO
| Treatment Group | Dose (mg) | Evans Blue Extravasation Index (I/C) |
| Naïve | - | Not reported |
| Vehicle | - | 1.22 ± 0.08 |
| This compound | 0.2 | 1.01 ± 0.02* |
*p < 0.05 vs Vehicle. Data extracted from Zeynalov et al., 2015.
Table 3: Effect of Delayed this compound Administration on Brain Water Content (BWC) 48 Hours Post-MCAO
| Treatment Initiation Delay | Treatment Group | Ipsilateral Hemisphere BWC (%) |
| 3 hours | Vehicle (Normal Saline) | 81.5 ± 0.5 |
| 3 hours | This compound (0.2 mg/day) | 79.5 ± 0.6* |
| 5 hours | Vehicle (Normal Saline) | 81.2 ± 0.4 |
| 5 hours | This compound (0.2 mg/day) | 80.8 ± 0.5 |
| 20 hours | Vehicle (Normal Saline) | 80.9 ± 0.3 |
| 20 hours | This compound (0.2 mg/day) | 80.5 ± 0.4 |
*p < 0.05 vs NS-treated mice. Data extracted from Zeynalov et al., 2017.
Table 4: Effect of Delayed this compound Administration on Blood-Brain Barrier (BBB) Permeability 48 Hours Post-MCAO
| Treatment Initiation Delay | Treatment Group | Evans Blue Extravasation (I/C Ratio) |
| 3 hours | Vehicle (Normal Saline) | 1.35 ± 0.08 |
| 3 hours | This compound (0.2 mg/day) | 1.12 ± 0.05* |
| 5 hours | Vehicle (Normal Saline) | 1.42 ± 0.07 |
| 5 hours | This compound (0.2 mg/day) | 1.38 ± 0.09 |
| 20 hours | Vehicle (Normal Saline) | 1.45 ± 0.1 |
| 20 hours | This compound (0.2 mg/day) | 1.41 ± 0.08 |
*p < 0.05 vs NS-treated mice. Data extracted from Zeynalov et al., 2017.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Animal Model
This protocol describes the filament model of MCAO in mice, a widely used technique to induce focal cerebral ischemia.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Heating pad and rectal probe for temperature monitoring
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
-
Suture materials
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Maintain the body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert the silicone-coated 6-0 nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover in a heated cage.
-
Administer post-operative analgesics as per institutional guidelines.
MCAO Surgical Workflow
This compound Administration
This protocol details the continuous intravenous infusion of this compound.
Materials:
-
This compound for injection
-
Vehicle (e.g., normal saline or 5% dextrose)
-
Infusion pump
-
Catheters for intravenous cannulation (e.g., jugular vein)
-
Swivels to allow free movement of the animal
Procedure:
-
Prepare the this compound solution at the desired concentration. Doses of 0.02 mg/day and 0.2 mg/day have been reported to be effective in mice.
-
Immediately following reperfusion (or at specified delayed time points), anesthetize the animal for catheter placement.
-
Cannulate the jugular vein for intravenous infusion.
-
Connect the catheter to an infusion pump via a swivel system.
-
Administer a loading dose (e.g., 0.02 mg) followed by continuous infusion for 48 hours. The infusion rate should be calculated based on the animal's weight (e.g., 1.5 ml/kg/hour).
-
House the animals individually in cages that allow for free movement during the infusion period.
Assessment of Brain Edema (Brain Water Content)
This protocol describes the wet-dry method for quantifying brain water content.
Materials:
-
Analytical balance
-
Drying oven
-
Dissection tools
Procedure:
-
At the 48-hour endpoint, euthanize the mouse.
-
Immediately decapitate and remove the brain.
-
Separate the ipsilateral and contralateral hemispheres.
-
Weigh each hemisphere to obtain the wet weight.
-
Dry the hemispheres in an oven at 100°C for 24-48 hours until a constant weight is achieved.
-
Weigh the dried hemispheres to obtain the dry weight.
-
Calculate the brain water content using the following formula: BWC (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100
Assessment of Blood-Brain Barrier (BBB) Permeability
This protocol uses Evans Blue dye extravasation to assess BBB disruption.
Materials:
-
Evans Blue dye (2% in saline)
-
Saline
-
Formamide
-
Spectrophotometer
Procedure:
-
Two hours before the 48-hour endpoint, inject Evans Blue dye (e.g., 4 ml/kg) intravenously.
-
At the endpoint, euthanize the mouse and perfuse transcardially with saline to remove intravascular dye.
-
Remove the brain and separate the hemispheres.
-
Weigh each hemisphere.
-
Homogenize each hemisphere in formamide.
-
Incubate the homogenates at 60°C for 24 hours to extract the dye.
-
Centrifuge the samples and collect the supernatant.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Quantify the concentration of Evans Blue using a standard curve.
-
Calculate the Evans Blue extravasation index as the ratio of the dye concentration in the ipsilateral hemisphere to that in the contralateral hemisphere.
References
- 1. Arginine-Vasopressin Receptor Blocker this compound Reduces Brain Edema and Blood-Brain Barrier Disruption after Experimental Stroke in Mice | PLOS One [journals.plos.org]
- 2. Arginine-Vasopressin Receptor Blocker this compound Reduces Brain Edema and Blood-Brain Barrier Disruption after Experimental Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-Vasopressin Receptor Blocker this compound Reduces Brain Edema and Blood-Brain Barrier Disruption after Experimental Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using Conivaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1] It binds with high affinity to both receptor subtypes, making it a valuable tool for studying the vasopressin system and for the development of therapeutics targeting conditions associated with elevated AVP levels, such as hyponatremia.[2][3] These application notes provide detailed protocols for cell-based assays to characterize the antagonistic activity of this compound on human V1a and V2 receptors.
Mechanism of Action
This compound exerts its effects by competitively and reversibly binding to V1a and V2 receptors.[1] The V1a receptor is primarily found on vascular smooth muscle cells, and its activation leads to vasoconstriction through an increase in intracellular calcium ([Ca2+]i).[1] The V2 receptor is predominantly located in the renal collecting ducts, and its stimulation results in water reabsorption via a cyclic AMP (cAMP)-mediated pathway. This compound's dual antagonism blocks these downstream signaling events.
Signaling Pathways
Below are diagrams illustrating the signaling pathways of the V1a and V2 receptors and the inhibitory action of this compound.
Data Presentation
The following table summarizes the in vitro receptor binding affinity and functional inhibitory activity of this compound.
| Parameter | Receptor | Cell Line | Value | Reference |
| Ki (nM) | V1a | CHO cells (human receptor) | 4.30 | |
| V2 | CHO cells (human receptor) | 1.92 | ||
| V1a | COS cells (human receptor) | 6.30 | ||
| V2 | COS cells (human receptor) | 1.10 | ||
| IC50 (nM) | V1a | Transfected COS-1 cells | 14.3 | |
| V2 | Transfected COS-1 cells | 1.95 |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Experimental Workflow
V1a Receptor Antagonism Assay: Intracellular Calcium ([Ca2+]i) Measurement
This protocol is designed to measure the ability of this compound to inhibit AVP-induced increases in intracellular calcium in cells expressing the human V1a receptor.
a. Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human V1a receptor (CHO-hV1a).
b. Materials:
-
CHO-hV1a cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Arginine Vasopressin (AVP)
-
This compound
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities
c. Protocol:
-
Cell Culture: Culture CHO-hV1a cells in a T75 flask until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into a 96-well black, clear-bottom plate at a density of 50,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the wells and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C, 5% CO2.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 50 µL of the this compound dilutions (or vehicle control) to the appropriate wells. Incubate for 20-30 minutes at room temperature.
-
AVP Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm) every 1-2 seconds. After establishing a stable baseline (15-20 seconds), add 50 µL of AVP solution (at a final concentration that elicits ~80% of the maximal response, e.g., EC80) to each well. Continue recording fluorescence for at least 60-90 seconds.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known V1a antagonist (100% inhibition). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
V2 Receptor Antagonism Assay: cAMP Accumulation Measurement
This protocol measures the ability of this compound to inhibit AVP-induced accumulation of cyclic AMP (cAMP) in cells expressing the human V2 receptor.
a. Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human V2 receptor (CHO-hV2).
b. Materials:
-
CHO-hV2 cells
-
Cell culture medium
-
Stimulation buffer (e.g., Assay buffer containing a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
Arginine Vasopressin (AVP)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaLISA based)
-
96-well or 384-well assay plates
c. Protocol:
-
Cell Culture and Seeding: Culture and seed CHO-hV2 cells into an appropriate assay plate as per the cAMP detection kit manufacturer's instructions. A typical seeding density is 5,000-10,000 cells/well. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in stimulation buffer. Remove the culture medium and add the this compound dilutions (or vehicle control) to the wells.
-
AVP Stimulation: Add AVP (at a final EC80 concentration) to the wells. The final volume should be as per the kit's protocol.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the cAMP kit protocol (typically 30-60 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions for the chosen kit.
-
Data Analysis: Measure the signal (e.g., fluorescence, luminescence, or absorbance). Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known V2 antagonist (100% inhibition). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
These protocols provide a framework for the in vitro characterization of this compound's antagonistic activity at the V1a and V2 vasopressin receptors. The use of stably transfected cell lines allows for specific and reproducible measurements of receptor-mediated signaling events. The provided quantitative data and detailed methodologies will aid researchers in the design and execution of their cell-based assays for studying vasopressin receptor pharmacology.
References
- 1. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacology of this compound hydrochloride (YM087), a novel vasopressin V1A/V2 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conivaptan Receptor Occupancy via Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2] It exhibits high affinity for both human V1a and V2 receptors, with a reported tenfold higher affinity for the V2 receptor subtype.[1][3] Understanding the binding characteristics of this compound to these receptors is crucial for its development and therapeutic application, primarily in the treatment of hyponatremia.[4] Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. This document provides detailed protocols for determining the receptor occupancy of this compound at human V1a and V2 vasopressin receptors using a competitive radioligand binding assay with tritiated arginine vasopressin ([³H]AVP).
Vasopressin Receptor Signaling Pathways
The V1a and V2 receptors are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades upon activation by AVP.
-
V1a Receptor Signaling: The V1a receptor is coupled to the Gq/11 family of G-proteins. Upon AVP binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is primarily associated with vasoconstriction.
-
V2 Receptor Signaling: The V2 receptor is coupled to the Gs family of G-proteins. AVP binding to the V2 receptor activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, including aquaporin-2 (AQP2) water channels in the kidney, leading to their translocation to the apical membrane and increased water reabsorption.
Quantitative Data: this compound Binding Affinity
The binding affinity of this compound (formerly YM087) for the human V1a and V2 receptors has been determined in vitro using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a competitor ligand (this compound) for a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| This compound (YM087) | Human V1a | [³H]AVP | COS-1 | 6.3 | |
| This compound (YM087) | Human V2 | [³H]AVP | COS-1 | 1.1 | |
| This compound (YM087) | Human V1a | [³H]-AVP | CHO | > YM087 at V2 | |
| This compound (YM087) | Human V2 | [³H]-AVP | CHO | < YM087 at V1a |
Experimental Protocols
Preparation of Cell Membranes Expressing V1a or V2 Receptors
This protocol describes the preparation of crude cell membranes from cultured cells stably expressing the human V1a or V2 vasopressin receptor (e.g., CHO-K1 or HEK-293 cells).
Materials:
-
Cultured cells expressing recombinant human V1a or V2 receptors
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold
-
Homogenizer (Dounce or Potter-Elvehjem)
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Protocol:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension with 10-20 strokes of a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Store the membrane aliquots at -80°C until use.
Radioligand Competition Binding Assay for this compound
This protocol details a competition binding assay to determine the Ki of this compound for the V1a and V2 receptors. The assay measures the ability of increasing concentrations of unlabeled this compound to displace the specific binding of a fixed concentration of [³H]AVP.
Materials:
-
V1a or V2 receptor membrane preparation (from Protocol 1)
-
[³H]Arginine Vasopressin ([³H]AVP)
-
This compound hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold
-
Unlabeled Arginine Vasopressin (for non-specific binding determination)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM)
-
Competition: 50 µL of each this compound dilution
-
-
Add 50 µL of [³H]AVP to all wells. The final concentration of [³H]AVP should be approximately equal to its Kd for the respective receptor (e.g., 0.5 - 2.0 nM).
-
Add 100 µL of the V1a or V2 membrane preparation to all wells (the optimal protein concentration, typically 10-50 µ g/well , should be determined empirically).
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]AVP).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] = concentration of [³H]AVP used in the assay
-
Kd = dissociation constant of [³H]AVP for the receptor (determined from a separate saturation binding experiment)
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the this compound radioligand competition binding assay.
References
- 1. This compound and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. New topics in vasopressin receptors and approach to novel drugs: research and development of this compound hydrochloride (YM087), a drug for the treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conivaptan in High-Throughput Screening for GPCR Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) are a large and diverse family of transmembrane receptors that play a crucial role in numerous physiological processes, making them a primary target for drug discovery.[1] High-throughput screening (HTS) is a key strategy in the identification of novel GPCR ligands.[2] Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, serves as an excellent tool compound for developing and validating HTS assays aimed at discovering new antagonists for these and other related GPCRs.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
This compound competitively and reversibly binds to both V1a and V2 receptors. The V1a receptor is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium, while the V2 receptor is coupled to the Gs pathway, resulting in the accumulation of cyclic AMP (cAMP). This dual activity allows for the development of distinct HTS assays for each receptor subtype, both of which can be validated using this compound as a reference antagonist.
Quantitative Data for this compound
The following table summarizes the in vitro pharmacological data for this compound at the human vasopressin V1a and V2 receptors. This data is essential for establishing appropriate assay conditions and for the interpretation of screening results.
| Parameter | Receptor Subtype | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human V1a | 0.54 nM | Radioligand Binding | |
| Human V2 | 0.38 nM | Radioligand Binding | ||
| Functional Antagonism (IC50) | Human V1a | 1.8 nM | Calcium Mobilization | |
| Human V2 | 0.13 nM | cAMP Accumulation |
Signaling Pathways
The signaling pathways for the V1a and V2 vasopressin receptors are depicted below. Understanding these pathways is critical for selecting the appropriate HTS assay technology.
Experimental Protocols
Detailed methodologies for key HTS assays are provided below. These protocols are designed for a 384-well plate format but can be adapted to other formats.
Protocol 1: Calcium Mobilization HTS Assay for V1a Receptor Antagonists
This assay measures the inhibition of AVP-induced intracellular calcium release in cells expressing the V1a receptor.
Materials:
-
HEK293 cells stably expressing the human V1a receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Arginine Vasopressin (AVP)
-
This compound (or other test compounds)
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed V1a-expressing HEK293 cells into 384-well plates at a density of 15,000-20,000 cells/well in 25 µL of culture medium and incubate overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cell plates and add 20 µL of the loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound and test compounds in assay buffer. Add 5 µL of the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Prepare an AVP solution in assay buffer at a concentration that elicits a submaximal response (EC80). Using a fluorescence plate reader equipped with an automated injector, inject 10 µL of the AVP solution into each well and immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Data Analysis: Determine the inhibitory effect of the compounds by calculating the percentage inhibition of the AVP-induced calcium response. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 values.
Protocol 2: cAMP Accumulation HTS Assay for V2 Receptor Antagonists
This assay measures the inhibition of AVP-induced cAMP production in cells expressing the V2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human V2 receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, pH 7.4)
-
Arginine Vasopressin (AVP)
-
This compound (or other test compounds)
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen-based)
-
384-well white assay plates
Procedure:
-
Cell Plating: Seed V2-expressing CHO-K1 cells into 384-well plates at a density of 5,000-10,000 cells/well in 10 µL of culture medium and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and test compounds in assay buffer. Add 5 µL of the compound dilutions to the respective wells.
-
Agonist Stimulation: Prepare an AVP solution in assay buffer at an EC80 concentration. Add 5 µL of the AVP solution to the wells (except for the basal control wells). Incubate for 30 minutes at 37°C.
-
cAMP Detection: Following the manufacturer's instructions for the chosen cAMP detection kit, add the lysis buffer and detection reagents. Incubate for the recommended time.
-
Signal Reading: Read the plate on a compatible plate reader (e.g., HTRF or AlphaScreen reader).
-
Data Analysis: Calculate the percentage inhibition of the AVP-induced cAMP signal. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel GPCR antagonists using this compound as a reference compound.
Conclusion
This compound is a valuable pharmacological tool for the development, validation, and execution of high-throughput screening assays for V1a and V2 vasopressin receptor antagonists. The detailed protocols and workflows provided in these application notes offer a robust framework for researchers engaged in the discovery of novel GPCR-targeted therapeutics. The distinct signaling pathways of the V1a and V2 receptors allow for the implementation of orthogonal assays, increasing the confidence in identified hits.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Conivaptan's Effect on Cardiac Hemodynamics in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conivaptan, a dual antagonist of the vasopressin V1a and V2 receptors, has demonstrated significant effects on cardiac hemodynamics in various preclinical animal models. These notes provide a comprehensive overview of the experimental findings and detailed protocols for investigating the cardiovascular effects of this compound. The data presented herein, derived from studies on canine and rodent models of heart failure, offer valuable insights for researchers in cardiovascular pharmacology and drug development.
Introduction
Arginine vasopressin (AVP) plays a critical role in regulating cardiovascular homeostasis through its action on V1a and V2 receptors.[1] The V1a receptor primarily mediates vasoconstriction, while the V2 receptor is responsible for renal water reabsorption.[1] In pathological states such as heart failure, elevated AVP levels contribute to increased vascular resistance and fluid retention, exacerbating the condition. This compound, by blocking both V1a and V2 receptors, presents a therapeutic strategy to counteract these detrimental effects.[2] This document outlines the hemodynamic effects of this compound observed in animal models and provides standardized protocols to facilitate further research in this area.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key hemodynamic changes observed in animal models of heart failure following the administration of this compound.
Table 1: Hemodynamic Effects of this compound in a Canine Model of Pacing-Induced Heart Failure
| Hemodynamic Parameter | Direction of Change | Magnitude of Change | Reference |
| Cardiac Output (CO) | ↑ | Significantly Increased | [3] |
| Total Peripheral Resistance (TPR) | ↓ | Significantly Decreased | [3] |
| Left Ventricular End-Diastolic Pressure (LVEDP) | ↓ | Significantly Decreased | |
| Left Ventricular dP/dt(max) | ↑ | Significantly Increased | |
| Urine Flow | ↑ | Increased | |
| Urine Osmolality | ↓ | Reduced |
Table 2: Hemodynamic Effects of this compound in a Rat Model of Myocardial Infarction-Induced Heart Failure
| Hemodynamic Parameter | Direction of Change | Magnitude of Change | Reference |
| Left Ventricular End-Diastolic Pressure (LVEDP) | ↓ | Attenuated Increase | |
| Blood Pressure | ↓ | Reduced | |
| Urine Volume | ↑ | Dose-dependently Increased | |
| Urine Osmolality | ↓ | Dose-dependently Decreased |
Signaling Pathways
This compound exerts its effects by antagonizing the signaling pathways of vasopressin V1a and V2 receptors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on cardiac hemodynamics.
Protocol 1: Induction of Heart Failure in a Canine Model by Rapid Ventricular Pacing
Objective: To create a reproducible model of congestive heart failure in dogs.
Materials:
-
Adult mongrel dogs
-
Implantable pacemaker generator
-
Ventricular pacing lead
-
Sterile surgical instruments
-
Anesthesia (e.g., pentobarbital)
-
Fluoroscopy equipment
Procedure:
-
Anesthetize the dog and ensure a sterile surgical field.
-
Under fluoroscopic guidance, insert a ventricular pacing lead via a jugular vein into the right ventricular apex.
-
Create a subcutaneous pocket in the neck region for the pacemaker generator.
-
Connect the pacing lead to the generator and secure the generator in the pocket.
-
Close the surgical incisions.
-
Allow for a recovery period of at least one week.
-
Initiate rapid ventricular pacing at a rate of 240-260 beats per minute.
-
Continue pacing for 2-4 weeks to induce signs of congestive heart failure, which may include decreased cardiac output and increased left ventricular end-diastolic pressure.
-
Monitor the animal's health and hemodynamic status regularly throughout the pacing period.
Protocol 2: Hemodynamic Monitoring in Anesthetized Animal Models
Objective: To accurately measure key cardiovascular parameters.
Materials:
-
Anesthetized animal (dog or rat)
-
Pressure transducer system
-
Catheters (e.g., fluid-filled, catheter-tip manometer)
-
Data acquisition system
-
Electrocardiogram (ECG) monitor
-
Ventilator
Procedure:
-
Anesthetize the animal and maintain a stable plane of anesthesia.
-
Intubate and ventilate the animal.
-
For blood pressure measurement, cannulate a peripheral artery (e.g., femoral artery) with a fluid-filled catheter connected to a pressure transducer.
-
For left ventricular pressure measurement, advance a catheter-tip manometer or a fluid-filled catheter into the left ventricle via a carotid or femoral artery.
-
For cardiac output measurement, methods such as thermodilution via a pulmonary artery catheter can be employed.
-
Record all hemodynamic parameters continuously using a data acquisition system.
-
Monitor ECG and body temperature throughout the experiment.
Protocol 3: Administration of this compound and Assessment of Hemodynamic Effects
Objective: To evaluate the in vivo cardiovascular effects of this compound.
Materials:
-
Animal model with induced heart failure
-
This compound solution for intravenous administration
-
Infusion pump
-
Hemodynamic monitoring setup (as per Protocol 2)
Procedure:
-
Prepare the anesthetized animal with induced heart failure for hemodynamic monitoring as described in Protocol 2.
-
Allow for a stabilization period to obtain baseline hemodynamic measurements.
-
Administer a loading dose of this compound intravenously over a specified period (e.g., 0.1 mg/kg).
-
Follow with a continuous infusion of this compound if required by the study design.
-
Continuously record all hemodynamic parameters throughout the drug administration period and for a specified duration afterward.
-
Collect urine to measure volume and osmolality.
-
Analyze the data to determine the changes in cardiac output, blood pressure, vascular resistance, and other parameters from baseline.
Conclusion
The data and protocols presented provide a foundational resource for the investigation of this compound's effects on cardiac hemodynamics. In animal models of heart failure, this compound has been shown to improve key hemodynamic parameters by reducing both preload and afterload. The detailed protocols offer a standardized approach for researchers to further explore the therapeutic potential of vasopressin receptor antagonists in cardiovascular diseases. Adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of cardiovascular pharmacology.
References
Application Notes and Protocols: Conivaptan in Organoid Models of Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1] The pathophysiology of ADPKD is complex, involving mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2) respectively.[2] A key signaling pathway implicated in cyst growth is the cyclic adenosine monophosphate (cAMP) pathway.[2][3][4] Arginine vasopressin (AVP), through its action on the vasopressin V2 receptor (V2R) in the renal collecting ducts, stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels promote both cell proliferation and fluid secretion into the cysts, driving their expansion.
Conivaptan is a dual antagonist of the vasopressin V1A and V2 receptors. By blocking the V2 receptor, this compound inhibits the effects of vasopressin, leading to a reduction in intracellular cAMP levels. This mechanism of action makes this compound a compelling candidate for investigation as a therapeutic agent in ADPKD. While another V2R antagonist, tolvaptan, is approved for the treatment of ADPKD, studying this compound in preclinical models can provide further insights into the role of vasopressin receptor antagonism in this disease.
Human pluripotent stem cell (hPSC)-derived kidney organoids have emerged as a powerful in vitro model system for studying kidney diseases, including ADPKD. Organoids generated from hPSCs carrying mutations in PKD1 or PKD2 can recapitulate key disease phenotypes, most notably the formation of cysts. These models offer a platform for investigating disease mechanisms and for screening potential therapeutic compounds in a human-relevant context.
These application notes provide a detailed protocol for the use of this compound in kidney organoid models of polycystic kidney disease.
Signaling Pathway: Vasopressin and cAMP in ADPKD
The vasopressin signaling pathway plays a crucial role in the progression of ADPKD. Inactivation of polycystins leads to a decrease in intracellular calcium, which in turn stimulates calcium-inhibitable adenylyl cyclases, leading to an accumulation of cAMP. Vasopressin binding to the V2 receptor further exacerbates this by activating G-protein-coupled signaling, leading to increased adenylyl cyclase activity and a surge in cAMP levels. This elevated cAMP promotes cyst growth through two primary mechanisms: increased cell proliferation via the B-Raf/ERK pathway and enhanced fluid secretion mediated by the activation of the CFTR chloride channel. This compound, by blocking the V2 receptor, is hypothesized to reduce cAMP levels and thereby mitigate cystogenesis.
Experimental Protocols
I. Generation of Kidney Organoids with a PKD Phenotype
A robust and reproducible method for generating kidney organoids is crucial for obtaining reliable data. This protocol is adapted from published methods for creating kidney organoids from hPSCs. To model PKD, this protocol should be applied to hPSC lines with CRISPR/Cas9-induced mutations in PKD1 or PKD2, or to patient-derived induced pluripotent stem cells (iPSCs).
Materials:
-
hPSC line (e.g., with PKD1 knockout)
-
mTeSR™1 or TeSR™-E8™ medium
-
Geltrex™ or Matrigel®
-
Gentle Cell Dissociation Reagent
-
DMEM/F12 with GlutaMAX™
-
Neurobasal® medium
-
B-27™ Supplement
-
N-2 Supplement
-
CHIR99021
-
FGF9
-
Heparin
-
ROCK inhibitor (Y-27632)
-
Ultra-low attachment plates
Procedure:
-
hPSC Culture: Culture PKD mutant or patient-derived iPSCs on Geltrex™-coated plates in mTeSR™1 medium. Passage colonies every 4-6 days using Gentle Cell Dissociation Reagent.
-
Organoid Initiation (Day 0):
-
Dissociate a confluent plate of hPSCs into small clumps.
-
Transfer the clumps to an ultra-low attachment plate in differentiation medium (DMEM/F12, Neurobasal®, B-27™, N-2) supplemented with CHIR99021 (e.g., 8 µM) and ROCK inhibitor.
-
-
Nephron Progenitor Induction (Days 1-4):
-
On Day 1, replace half of the medium with fresh differentiation medium without ROCK inhibitor.
-
On Day 2, transfer the forming embryoid bodies to a new ultra-low attachment plate with fresh differentiation medium containing FGF9 (e.g., 200 ng/mL) and Heparin (e.g., 1 µg/mL).
-
-
Organoid Maturation (Day 5 onwards):
-
On Day 5, replace the medium with differentiation medium without any growth factors.
-
Continue to culture the organoids, changing the medium every other day. Organoids with nephron-like structures should be visible by Day 10-12.
-
-
Cyst Formation: In PKD mutant organoids, cyst formation is often spontaneous. To promote and synchronize cyst development for drug screening, organoids can be treated with a cAMP agonist like forskolin (e.g., 10 µM) for 48-72 hours prior to this compound treatment.
II. This compound Treatment of PKD Kidney Organoids
Materials:
-
Mature PKD kidney organoids (Day 12-15)
-
This compound hydrochloride
-
DMSO (vehicle control)
-
Basal culture medium (DMEM/F12, Neurobasal®, B-27™, N-2)
-
Multi-well ultra-low attachment plates (e.g., 96-well)
-
Brightfield microscope with imaging capabilities
Procedure:
-
Plating Organoids: Transfer individual, size-matched organoids into the wells of a 96-well ultra-low attachment plate containing 100 µL of basal culture medium.
-
Preparation of this compound Stock: Prepare a high-concentration stock solution of this compound in DMSO. Further dilute in basal culture medium to create working concentrations. Ensure the final DMSO concentration across all conditions (including vehicle control) is consistent and low (e.g., <0.1%).
-
Treatment:
-
Add the prepared this compound solutions to the wells containing the organoids. A suggested dose-response range for initial experiments could be 10 nM to 10 µM.
-
Include a vehicle control group (medium with DMSO only) and a positive control group (if available, e.g., tolvaptan).
-
Culture the treated organoids for a defined period, for example, 5-7 days.
-
-
Monitoring and Data Collection:
-
Acquire brightfield images of each organoid at the start of the experiment (T=0) and at regular intervals (e.g., every 24-48 hours) throughout the treatment period.
-
At the end of the experiment, collect organoids for endpoint analysis.
-
Experimental Workflow
The following diagram illustrates a typical workflow for testing the efficacy of this compound in a PKD kidney organoid model.
Data Presentation and Analysis
Quantitative data should be collected to assess the effects of this compound on cystogenesis. The following table provides a template for organizing these results.
Table 1: Quantitative Analysis of this compound Effect on PKD Organoid Cysts
| Treatment Group | Concentration | Mean Cyst Number per Organoid (± SEM) | Mean Total Cyst Area per Organoid (µm²) (± SEM) | Change in Cyst Area (%) (vs. T=0) | Cell Viability (%) (± SEM) |
| Vehicle Control | 0.1% DMSO | Data | Data | Data | Data |
| This compound | 10 nM | Data | Data | Data | Data |
| This compound | 100 nM | Data | Data | Data | Data |
| This compound | 1 µM | Data | Data | Data | Data |
| This compound | 10 µM | Data | Data | Data | Data |
| Positive Control | e.g., Tolvaptan | Data | Data | Data | Data |
Endpoint Assays:
-
Cyst Quantification: Use image analysis software (e.g., ImageJ) to measure the number of cysts and the total cystic area per organoid from the brightfield images.
-
Cell Viability: At the end of the treatment period, perform a live/dead staining assay (e.g., Calcein-AM/Ethidium Homodimer-1) to assess the cytotoxicity of this compound.
-
Molecular Analysis:
-
qRT-PCR: Harvest RNA from treated and control organoids to analyze the expression of genes involved in proliferation (e.g., MKI67), fluid secretion (e.g., CFTR), and kidney injury (e.g., HAVCR1/KIM-1).
-
Immunohistochemistry (IHC): Fix, embed, and section organoids to visualize cyst structures and protein expression. Stain for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conclusion
Kidney organoids provide a powerful, human-relevant platform for investigating the pathophysiology of ADPKD and for preclinical evaluation of potential therapeutics. The protocols outlined here describe a systematic approach to applying this compound to a PKD organoid model and quantifying its effects on cyst development. By inhibiting the vasopressin V2 receptor and downstream cAMP signaling, this compound holds promise as a therapeutic candidate for ADPKD. Rigorous evaluation in these advanced in vitro systems is a critical step in its potential translation to the clinic.
References
Troubleshooting & Optimization
Conivaptan Experimental Results: A Technical Troubleshooting Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Conivaptan.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-peptide antagonist of both the vasopressin V1a and V2 receptors.[1][2] By blocking these receptors, it inhibits the actions of arginine vasopressin (AVP).[1] Antagonism of the V2 receptor in the renal collecting ducts leads to aquaresis, the excretion of free water without significant electrolyte loss.[3][4] Blockade of the V1a receptor can lead to vasodilation.
Q2: What are the known binding affinities of this compound for V1a and V2 receptors?
This compound exhibits high affinity for both human V1a and V2 receptors, with a reported tenfold higher affinity for the V2 receptor in some studies. The Ki values, which represent the inhibition constant, are in the nanomolar range, indicating potent binding.
Q3: Is this compound expected to behave as a competitive or non-competitive antagonist?
This compound is a competitive antagonist, meaning it binds to the same site as the endogenous ligand (arginine vasopressin) and its inhibitory effect can be overcome by increasing the concentration of the agonist.
Q4: What are the solubility characteristics of this compound hydrochloride?
This compound hydrochloride is described as very slightly soluble in water (approximately 0.15 mg/mL at 23°C). It is more soluble in organic solvents like DMSO and ethanol. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer.
Troubleshooting Unexpected Experimental Results
Issue 1: Lower than expected or no antagonist activity in a V2 receptor functional assay (e.g., cAMP assay).
Possible Cause 1: this compound Precipitation this compound has low aqueous solubility and can precipitate in assay buffers, especially when diluted from a high-concentration DMSO stock.
-
Solution:
-
Visually inspect the diluted this compound solution for any signs of precipitation.
-
Prepare fresh dilutions for each experiment.
-
Consider the final DMSO concentration in your assay; it should typically be below 1% to avoid solvent effects and precipitation.
-
If solubility issues persist, try preparing the stock solution in a different solvent like ethanol, but be mindful of its potential effects on your cells.
-
Possible Cause 2: Inactive Compound Improper storage or handling can lead to degradation of the compound.
-
Solution:
-
Ensure this compound is stored as recommended by the supplier, typically desiccated at room temperature.
-
Use a fresh vial of the compound to rule out degradation of the current stock.
-
Possible Cause 3: Assay Conditions Not Optimal The concentration of the agonist (e.g., vasopressin) used to stimulate the cells might be too high, making it difficult to observe competitive antagonism.
-
Solution:
-
Perform a full agonist dose-response curve to determine the EC80 or EC90 concentration. Use this concentration for your antagonist experiments to ensure a submaximal but robust signal.
-
Possible Cause 4: Low Receptor Expression The cell line used may not express a sufficient number of V2 receptors to generate a robust signal window.
-
Solution:
-
Confirm V2 receptor expression in your cell line using techniques like qPCR or a radioligand binding assay.
-
Consider using a cell line known to have high endogenous expression or a stably transfected cell line.
-
Issue 2: Inconsistent or variable results between experiments.
Possible Cause 1: Cell Passage Number and Health High passage numbers can lead to genetic drift and altered receptor expression or signaling. Cell health can also significantly impact assay performance.
-
Solution:
-
Use cells with a consistent and low passage number for all experiments.
-
Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay.
-
Possible Cause 2: Compound Aggregation At higher concentrations, some organic molecules can form aggregates that can lead to false-positive or false-negative results in cell-based assays.
-
Solution:
-
Include a detergent like Triton X-100 (at a low, non-disruptive concentration, e.g., 0.01%) in a control experiment to see if it reverses the observed effect.
-
Centrifuge the compound solution before adding it to the cells to pellet any aggregates.
-
Issue 3: Unexpected activity in a V1a receptor functional assay (e.g., calcium flux assay).
Possible Cause 1: Off-Target Effects at High Concentrations While this compound is a potent V1a antagonist, at very high concentrations it may exhibit off-target effects that can interfere with the assay readout.
-
Solution:
-
Perform a thorough dose-response curve to determine the specific range of antagonist activity.
-
If unexpected effects are observed at high concentrations, consider if they are physiologically relevant to your experimental question.
-
Possible Cause 2: Assay Artifacts Some fluorescent dyes used in calcium flux assays can interact with compounds, leading to misleading results.
-
Solution:
-
Run a control experiment with the compound and the dye in the absence of cells to check for any direct interaction.
-
Consider using a different calcium-sensitive dye.
-
Quantitative Data Summary
Table 1: this compound Binding Affinities (Ki)
| Receptor Subtype | Species | Ki (nM) | Reference(s) |
| Vasopressin V1a | Human | 0.61 | |
| Vasopressin V2 | Human | 0.66 - 3.04 |
Table 2: this compound Solubility
| Solvent | Maximum Concentration | Notes | Reference(s) |
| Water (23°C) | 0.15 mg/mL | Very slightly soluble | |
| DMSO | 53.5 mg/mL (100 mM) | ||
| 99 mg/mL (185.03 mM) | Sonication recommended | ||
| Ethanol | 10.7 mg/mL (20 mM) | With gentle warming | |
| 7 mg/mL (13.08 mM) | Sonication recommended |
Experimental Protocols
Protocol 1: Vasopressin V2 Receptor-Mediated cAMP Accumulation Assay
This protocol outlines a method to measure the antagonist effect of this compound on vasopressin-induced cAMP production in HEK293 cells stably expressing the human V2 receptor, using a competitive immunoassay like HTRF®.
Materials:
-
HEK293 cells stably expressing the human V2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque 384-well plates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Arginine Vasopressin (AVP)
-
This compound Hydrochloride
-
HTRF® cAMP detection kit
Procedure:
-
Cell Plating: Seed the cells into a white, opaque 384-well plate at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Prepare serial dilutions of AVP in assay buffer. The final concentration for stimulation should be around the EC80, determined from a prior agonist dose-response experiment.
-
-
Antagonist Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Add the diluted this compound solutions to the wells. For the control wells (agonist only and basal), add assay buffer with the corresponding DMSO concentration.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add the AVP solution to the appropriate wells to achieve the final EC80 concentration. For basal control wells, add only assay buffer.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the HTRF® cAMP detection kit manufacturer's instructions. This typically involves adding the HTRF® reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the HTRF® ratio against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Vasopressin V1a Receptor-Mediated Calcium Mobilization Assay
This protocol describes a method to measure the antagonist effect of this compound on vasopressin-induced calcium flux in CHO cells stably expressing the human V1a receptor, using a fluorescent calcium indicator.
Materials:
-
CHO cells stably expressing the human V1a receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Arginine Vasopressin (AVP)
-
This compound Hydrochloride
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions, often including probenecid.
-
Aspirate the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer.
-
Prepare serial dilutions of AVP in assay buffer. The final concentration for stimulation should be around the EC80.
-
-
Measurement:
-
Place the cell plate and the compound plates (one for this compound, one for AVP) into the fluorescence plate reader.
-
Program the instrument to first add the this compound solutions (or buffer for controls) and incubate for a set period (e.g., 15-30 minutes).
-
Then, program the instrument to add the AVP solution and immediately begin recording fluorescence intensity kinetically (e.g., every second for 90-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects intracellular calcium mobilization.
-
Determine the peak fluorescence response for each well.
-
Calculate the IC50 value for this compound by plotting the peak fluorescence response against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: V2 Receptor Signaling Pathway and Site of this compound Action.
Caption: V1a Receptor Signaling Pathway and Site of this compound Action.
Caption: Logical workflow for troubleshooting unexpected this compound results.
References
- 1. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Optimizing Conivaptan Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Conivaptan in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-peptide antagonist of both arginine vasopressin (AVP) receptor subtypes V1A and V2.[1][2][3] It binds with high, nanomolar affinity to these receptors, preventing the downstream signaling of AVP.[4][5] Antagonism of the V2 receptor in the renal collecting ducts is its primary mechanism for aquaresis (excretion of free water). The V1A receptor antagonism can lead to vasodilation.
Q2: What is the solubility of this compound?
This compound hydrochloride is described as very slightly soluble in water, with a solubility of approximately 0.15 mg/mL at 23°C. For in vitro studies, it is often dissolved in organic solvents like DMSO or ethanol.
Q3: What are the recommended starting concentrations for in vitro experiments?
Based on its in vitro binding affinity, a good starting point for cell-based assays is in the low nanomolar range. The reported Ki (inhibition constant) values for this compound are in the sub-nanomolar to low nanomolar range for both V1A and V2 receptors. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A broad range to test could be from 1 nM to 1 µM. In some studies, concentrations up to 100 µM have been used to demonstrate specificity, with no effect observed on V1B receptors at these high concentrations.
Q4: How should I prepare a stock solution of this compound?
For in vitro use, a concentrated stock solution of this compound hydrochloride can be prepared in a suitable solvent such as DMSO or ethanol. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Is this compound cytotoxic?
There is limited specific data on the in vitro cytotoxicity of this compound across various cell lines. As with any compound, it is crucial to determine the cytotoxic concentration range in your specific experimental system. This can be done using standard cell viability assays such as MTT, XTT, or lactate dehydrogenase (LDH) release assays. It is recommended to test a wide range of concentrations, for instance, from 10 nM to 100 µM, to identify a non-toxic working concentration range.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No or low antagonist activity observed | - Incorrect this compound concentration: The concentration may be too low to effectively antagonize the vasopressin receptors in your system. - Cell line does not express V1A or V2 receptors: The chosen cell line may not be appropriate for the study. - Degradation of this compound: Improper storage or handling of the compound. - High agonist concentration: The concentration of the vasopressin agonist used to stimulate the cells may be too high. | - Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM). - Verify the expression of V1A and/or V2 receptors in your cell line using techniques like RT-PCR, western blotting, or immunofluorescence. - Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C). - Optimize the concentration of the vasopressin agonist to be within the linear range of the dose-response curve. |
| High background or off-target effects | - This compound concentration is too high: High concentrations may lead to non-specific binding and off-target effects. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | - Lower the concentration of this compound. - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a solvent control to assess its effect. |
| Precipitation of this compound in culture medium | - Poor solubility: this compound has low aqueous solubility. - High final concentration: The desired final concentration may exceed its solubility limit in the aqueous culture medium. | - Ensure the stock solution is fully dissolved before diluting into the culture medium. - Prepare intermediate dilutions in a suitable solvent before the final dilution in the medium. - Consider using a solubilizing agent, but be mindful of its potential effects on the cells. |
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | Species | Ki (nM) |
| V1A | Human | 0.61 |
| V2 | Human | 0.66 - 3.04 |
| V1A | Rat | 0.48 |
| V2 | Rat | 3.04 |
Table 2: Summary of In Vitro Effective Concentrations
| Assay Type | Cell Type/System | Effective Concentration Range | Reference |
| Receptor Binding | Rat Liver (V1A) & Kidney (V2) Membranes | Sub-nanomolar to low nanomolar | |
| Inhibition of AVP-induced protein synthesis | Neonatal rat cardiomyocytes | Dose-dependent | |
| Receptor Specificity | Anterior pituitary V1B receptors | No effect up to 100 µM |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Calcium Flux Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell line expressing either V1A or V2 vasopressin receptors.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing the human V1A or V2 receptor) in appropriate growth medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells per well and incubate for 24 hours.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the growth medium from the wells and wash once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be 10 µM down to 0.1 nM.
-
Prepare a solution of a vasopressin agonist (e.g., Arginine Vasopressin) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
After the incubation with the calcium indicator, wash the cells twice with the assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the vasopressin agonist into the wells and continue to record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the percentage inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: General Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for V1A or V2 receptors.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in this order:
-
Binding buffer
-
A serial dilution of unlabeled this compound (e.g., 1 pM to 10 µM).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) at a concentration close to its Kd.
-
The membrane preparation.
-
-
For total binding, add buffer instead of unlabeled this compound.
-
For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Arginine Vasopressin).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: this compound's dual antagonism of V1A and V2 vasopressin receptor signaling pathways.
Caption: A typical experimental workflow for determining the in vitro potency of this compound.
Caption: A logical troubleshooting guide for common issues in this compound in vitro studies.
References
- 1. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
Conivaptan Off-Target Effects: A Technical Support Resource for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of conivaptan in cell-based assays. Understanding these unintended interactions is critical for accurate data interpretation and avoiding experimental artifacts.
Summary of this compound's Pharmacological Profile
This compound is primarily known as a nonpeptide antagonist of the human vasopressin V1a and V2 receptors.[1][2] It is clinically used to treat euvolemic and hypervolemic hyponatremia.[3] While its on-target effects are well-documented, researchers using this compound in vitro should be aware of its potential off-target activities to ensure the validity of their experimental results.
Quantitative Data on this compound's Molecular Targets
The following table summarizes the known binding affinities and inhibitory concentrations of this compound for its primary and identified off-targets.
| Target Family | Target | Species | Assay Type | Value | Units | Reference |
| Primary Targets | Vasopressin V1a Receptor | Rat | Radioligand Binding | 0.48 | Ki (nM) | Cayman Chemical |
| Vasopressin V2 Receptor | Rat | Radioligand Binding | 3.04 | Ki (nM) | Cayman Chemical | |
| Off-Targets | Oxytocin Receptor | Rat | Radioligand Binding | 44 | Ki (nM) | Cayman Chemical |
| Vasopressin V1b Receptor | Rat | Radioligand Binding | >100,000 | Ki (nM) | Cayman Chemical | |
| Cytochrome P450 3A4 (CYP3A4) | Human | Metabolism Inhibition | Potent Inhibitor | - | [1][4] |
Note: A comprehensive off-target screening panel (e.g., a CEREP safety screen) for this compound is not publicly available. The data above is based on specific published findings. The lack of a broad screening profile means that other, currently unidentified, off-target interactions may exist.
Troubleshooting Guide for In Vitro Assays
This guide addresses potential issues that may arise when using this compound in cell-based assays, with a focus on distinguishing on-target from off-target effects.
Q1: I am observing a response to this compound in a cell line that is not known to express vasopressin receptors. What could be the cause?
A1: This is a strong indication of an off-target effect. Consider the following possibilities:
-
Oxytocin Receptor Interaction: this compound has a known affinity for the oxytocin receptor, albeit lower than for vasopressin receptors. If your cell line expresses oxytocin receptors, the observed effect may be mediated through this target. To confirm this, you can try to block the effect with a selective oxytocin receptor antagonist or test for a response to oxytocin itself.
-
CYP3A4 Inhibition: If your assay involves other compounds or is performed in cells with significant CYP3A4 activity (e.g., primary hepatocytes), this compound's potent inhibition of this enzyme could alter the metabolism of other substances in the culture medium, leading to indirect effects.
-
Unknown Off-Target Effects: Due to the lack of a publicly available broad off-target screening profile, this compound may interact with other receptors, enzymes, or ion channels present in your cell line.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of vasopressin (V1a, V2) and oxytocin receptors in your cell line using techniques like RT-qPCR or western blotting.
-
Use a Selective Antagonist: If oxytocin receptor expression is confirmed, pre-incubate your cells with a selective oxytocin receptor antagonist before adding this compound to see if the response is diminished.
-
Simplify Assay Components: If possible, reduce the number of components in your cell culture medium to minimize potential drug interactions mediated by CYP3A4 inhibition.
-
Counter-Screening: Test this compound in a panel of cell lines with well-characterized receptor expression profiles to narrow down potential off-target candidates.
Q2: My cell viability assay (e.g., MTT, MTS) shows a decrease in cell viability after treatment with this compound. Is this expected?
A2: While this compound is generally well-tolerated in clinical use, cytotoxicity in cell-based assays can occur, especially at higher concentrations.
Possible Causes:
-
On-Target Effects in Specific Cell Types: If your cells express vasopressin receptors, prolonged blockade of their signaling could potentially impact cell survival or proliferation, depending on the role of vasopressin in that specific cell type.
-
Off-Target Cytotoxicity: The observed cytotoxicity could be due to an off-target effect unrelated to vasopressin or oxytocin receptors.
-
Solvent Toxicity: this compound is often dissolved in solvents like DMSO. Ensure that the final concentration of the solvent in your assay is not exceeding the tolerance level of your cell line.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed.
-
Control for On-Target Effects: If your cells express vasopressin receptors, compare the cytotoxic effects of this compound with another vasopressin receptor antagonist with a different chemical structure.
-
Use a Different Viability Assay: Some compounds can interfere with the chemistry of specific viability assays (e.g., reductase activity in MTT assays). Confirm your findings using a different method, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
-
Solvent Controls: Always include a vehicle control (the solvent used to dissolve this compound) at the same final concentration used in your experimental wells.
Q3: I am seeing inconsistent results in my experiments with this compound. What could be causing this variability?
A3: Inconsistent results can stem from several factors related to the handling of the compound and the experimental setup.
Potential Issues:
-
Compound Stability: Ensure that your stock solutions of this compound are stored correctly and that the compound is stable in your assay medium for the duration of the experiment.
-
CYP3A4-Mediated Metabolism: If your cells have CYP3A4 activity, this compound can be metabolized, potentially leading to a decrease in its effective concentration over time. This compound is also known to inhibit its own metabolism.
-
Assay Interference: this compound, like any small molecule, has the potential to interfere with assay readouts (e.g., fluorescence, luminescence).
Troubleshooting Steps:
-
Check Compound Purity and Stability: Use a fresh stock of this compound and consider verifying its concentration and purity.
-
Minimize Incubation Times: If metabolism is a concern, use shorter incubation times where possible.
-
Assay Interference Controls: Run a control experiment with this compound in the absence of cells to check for any direct effects on your assay reagents or detection system.
Frequently Asked Questions (FAQs)
Q: What are the primary on-targets of this compound? A: this compound is a dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.
Q: What is the most significant known off-target interaction of this compound for in vitro experiments? A: this compound is a potent inhibitor of the cytochrome P450 enzyme CYP3A4. This is a critical consideration if your cell-based assay includes other compounds that are substrates for this enzyme or if you are working with cells that have high CYP3A4 activity.
Q: Does this compound interact with other vasopressin receptor subtypes? A: this compound has been shown to have no significant effect on the vasopressin V1b receptor at concentrations up to 100 µM.
Q: Are there any known interactions with ion channels? A: There is no publicly available data from a broad ion channel screening panel for this compound. Therefore, potential interactions with ion channels cannot be ruled out and should be considered if unexpected effects on cell membrane potential or ion flux are observed.
Q: How should I prepare this compound for my cell-based assays? A: this compound hydrochloride is very slightly soluble in water. It is typically dissolved in organic solvents such as DMSO or methanol. Always prepare a concentrated stock solution in the chosen solvent and then dilute it into your aqueous assay buffer or cell culture medium. Ensure the final solvent concentration is low and consistent across all experimental conditions, including controls.
Experimental Protocols
Intracellular Calcium Mobilization Assay to Assess V1a Receptor Antagonism
This protocol provides a general framework for measuring this compound's ability to inhibit vasopressin-induced calcium release in cells expressing the V1a receptor.
1. Cell Preparation: a. Plate cells expressing the human V1a receptor (e.g., HEK293-V1a) in a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay. b. Culture the cells overnight in their standard growth medium at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading: a. Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions. This often includes an organic anion transporter inhibitor like probenecid to prevent dye extrusion. b. Aspirate the culture medium from the cell plate and add the dye loading buffer to each well. c. Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
3. Compound Addition: a. Prepare serial dilutions of this compound in an appropriate assay buffer. b. Prepare a solution of the V1a receptor agonist, arginine vasopressin (AVP), at a concentration that elicits a sub-maximal response (e.g., EC80). c. After the dye loading incubation, wash the cells with the assay buffer. d. Add the different concentrations of this compound (the antagonist) to the wells and incubate for a period determined by your experimental design (e.g., 15-30 minutes) to allow for receptor binding.
4. Measurement of Calcium Flux: a. Place the cell plate into a fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation). b. Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4) over time. c. Establish a stable baseline reading for 10-20 seconds. d. Add the AVP solution (the agonist) to all wells simultaneously using the instrument's integrated fluidics. e. Continue to record the fluorescence signal for at least 60-120 seconds to capture the full calcium mobilization transient.
5. Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the percentage of inhibition of the AVP response against the concentration of this compound. c. Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Vasopressin V1a and V2 receptor signaling pathways and the antagonistic action of this compound.
Caption: Experimental workflow for an intracellular calcium mobilization assay.
Caption: Logical relationship of this compound's on-target and known off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy and safety of oral this compound, a vasopressin-receptor antagonist, evaluated in a randomized, controlled trial in patients with euvolemic or hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Conivaptan Solution Stability and Experimental Use
Welcome to the technical support center for Conivaptan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and experimental use of this compound solutions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness observed in the prepared this compound solution. | 1. Incorrect Solvent: this compound has limited solubility in aqueous solutions.[1] 2. Low Temperature: Storage at low temperatures (e.g., 4°C) can cause precipitation, especially for less concentrated solutions. 3. pH Shift: The solubility of this compound hydrochloride is pH-dependent. An increase in pH can lead to the formation of the less soluble free base.[2] 4. Supersaturation: The concentration may have exceeded the solubility limit in the chosen solvent system. | 1. Solvent Selection: For stock solutions, use fresh, high-quality DMSO or ethanol. Sonication can aid dissolution.[3] 2. Storage: For short-term storage, aliquots can be kept at 4°C for up to a week.[3] For long-term storage, store stock solutions at -80°C.[3] Before use, allow the solution to warm to room temperature and ensure it is completely dissolved. 3. pH Control: Maintain a slightly acidic pH (around 3.0) for aqueous dilutions to ensure the stability of the hydrochloride salt. 4. Dilution Strategy: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium. Ensure vigorous mixing during dilution. |
| Inconsistent or unexpected results in cell-based assays. | 1. Degradation of this compound: Improper storage or handling of the solution can lead to degradation of the compound. 2. Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells, especially at higher concentrations. 3. Cell Health: The overall health and passage number of your cell line can impact their response to treatment. | 1. Fresh Preparations: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. 2. Vehicle Control: Always include a vehicle control group in your experiments (cells treated with the same concentration of the solvent used to dissolve this compound). Aim for a final DMSO concentration of less than 0.5% in your cell culture medium. 3. Cell Culture Maintenance: Ensure your cells are healthy, within a low passage number, and free from contamination. Regularly check for signs of stress or morphological changes. |
| Infusion site reactions or precipitation in in vivo studies. | 1. Incompatibility with IV Fluids: this compound is incompatible with certain intravenous fluids like Lactated Ringer's solution. 2. Irritation from Formulation: The formulation of this compound for injection contains propylene glycol and ethanol, which can cause vascular irritation. | 1. Compatible Diluents: For intravenous administration, dilute this compound in 5% Dextrose Injection. It is also compatible with 0.9% Sodium Chloride Injection for a limited time when co-administered through a Y-site. 2. Administration Site: Administer through large veins and rotate the infusion site every 24 hours to minimize the risk of vascular irritation. |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
-
Q1: What is the best solvent to dissolve this compound hydrochloride powder?
-
A1: For research purposes, DMSO is an excellent solvent, with a solubility of up to 99 mg/mL. Ethanol can also be used, with a solubility of around 7 mg/mL. Sonication is recommended to aid dissolution in both solvents.
-
-
Q2: How should I store my this compound stock solution?
-
A2: For long-term stability (over a year), it is recommended to store aliquots of your stock solution at -80°C. For short-term storage (up to one week), aliquots can be kept at 4°C. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.
-
-
Q3: Can I store diluted this compound solutions in aqueous buffers?
-
A3: It is generally not recommended to store diluted aqueous solutions of this compound for extended periods due to its limited stability and potential for precipitation. Prepare fresh dilutions from your stock solution for each experiment.
-
Experimental Use
-
Q4: What is the mechanism of action of this compound?
-
A4: this compound is a nonpeptide antagonist of both vasopressin V1A and V2 receptors. By blocking V2 receptors in the renal collecting ducts, it prevents water reabsorption, leading to increased free water excretion (aquaresis). Its antagonism of V1A receptors can lead to vasodilation.
-
-
Q5: Are there any known incompatibilities I should be aware of?
-
A5: Yes, this compound for intravenous use should not be mixed or administered with Lactated Ringer's Injection. It is compatible with 5% Dextrose Injection.
-
Data Presentation
This compound Solution Stability
| Storage Condition | Solvent | Stability Duration | Notes |
| -80°C | DMSO | > 1 year | Aliquot to avoid freeze-thaw cycles. |
| -20°C (Solid) | N/A | > 3 years | Store in a dry, dark place. |
| 4°C | DMSO | Up to 1 week | For short-term use. |
| Room Temperature (in 5% Dextrose) | 5% Dextrose | Up to 24 hours | For intravenous infusion. |
Solubility of this compound Hydrochloride
| Solvent | Solubility | Molarity (mM) | Notes |
| DMSO | 99 mg/mL | 185.03 | Sonication is recommended. |
| Ethanol | 7 mg/mL | 13.08 | Sonication is recommended. |
| Water | 0.15 mg/mL (at 23°C) | Very slightly soluble | Solubility is pH-dependent. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL | 6.17 | A common formulation for in vivo studies. Sonication is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 186.9 µL of DMSO per 1 mg of this compound hydrochloride).
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro cAMP Assay for V2 Receptor Antagonism
Objective: To assess the antagonistic effect of this compound on vasopressin-induced cAMP production in a cell line expressing the V2 receptor (e.g., HEK293 cells stably expressing the V2 receptor).
Materials:
-
HEK293 cells stably expressing the human vasopressin V2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Arginine Vasopressin (AVP)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Stimulation buffer (e.g., HBSS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the V2R-expressing HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium and wash the cells once with stimulation buffer.
-
Add stimulation buffer containing IBMX (to prevent cAMP degradation) to each well and incubate for a short period as recommended by the assay kit manufacturer.
-
Prepare serial dilutions of this compound in stimulation buffer. Add the desired concentrations of this compound to the appropriate wells.
-
Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells).
-
Incubate with this compound for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Prepare a solution of AVP in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the AVP solution to all wells except the basal control wells.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the AVP-induced cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Vasopressin V1A Receptor Signaling Pathway
Caption: this compound blocks the vasopressin V1A receptor signaling pathway.
Vasopressin V2 Receptor Signaling Pathway
Caption: this compound blocks the vasopressin V2 receptor signaling pathway.
Experimental Workflow for this compound Solution Management
Caption: A logical workflow for preparing and using this compound solutions.
References
Avoiding Conivaptan precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with conivaptan. The information provided is intended to help avoid precipitation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound hydrochloride?
This compound hydrochloride is characterized as a white to off-white or pale orange-white powder that is very slightly soluble in water.[1][2][3][4] Its solubility is approximately 0.15 mg/mL to 0.25 mg/mL at 23°C.[5]
Q2: Why does this compound precipitate in some aqueous solutions?
Precipitation of this compound can occur due to its low aqueous solubility and sensitivity to pH changes. The injectable formulation of this compound hydrochloride is maintained at a low pH (3.0-3.8) to ensure its solubility. An increase in the pH of the solution can cause the protonated hydrochloride salt to convert to its free base form, which is less soluble and may precipitate out of the solution.
Q3: What are the components of the commercially available this compound injection?
The commercially available this compound hydrochloride injection is formulated to enhance the solubility of the drug. The ampule formulation contains this compound hydrochloride, propylene glycol, ethanol, and water for injection, with lactic acid added to adjust the pH. A premixed formulation is also available, which contains this compound hydrochloride in 5% Dextrose Injection and lactic acid for pH adjustment, but without propylene glycol.
Q4: Which intravenous (IV) fluids are compatible with this compound injection?
This compound injection should only be diluted with 5% Dextrose Injection. It is compatible with 0.9% Sodium Chloride Injection for up to 22 hours when co-administered through a Y-site connection at specific flow rates.
Q5: Which IV fluids are incompatible with this compound injection?
This compound injection should not be mixed or administered with Lactated Ringer's Injection.
Troubleshooting Guide
Issue: I observed a white precipitate after diluting this compound in my aqueous solution.
This is a common issue due to the low aqueous solubility of this compound, especially at higher pH values. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Aqueous Solubility of this compound HCl | 0.15 - 0.25 mg/mL at 23°C | |
| pH of Injectable Formulation | 3.0 - 3.8 | |
| Composition of Ampule Formulation | 20 mg this compound HCl, 1.2 g Propylene Glycol, 0.4 g Ethanol, Water for Injection, Lactic Acid (for pH) | |
| Composition of Premixed Formulation | 20 mg this compound HCl in 100 mL of 5% Dextrose, Lactic Acid (for pH) |
Experimental Protocols
Protocol 1: Preparation of a Diluted this compound Solution for In Vitro Studies
This protocol describes the preparation of a 20 mg/250 mL (0.08 mg/mL) this compound solution, a common dilution for continuous infusion.
Materials:
-
This compound hydrochloride injection ampule (20 mg/4 mL)
-
250 mL intravenous bag of 5% Dextrose Injection, USP
-
Sterile syringe and needle
-
70% Isopropyl alcohol swabs
-
Laminar flow hood or other aseptic environment
Procedure:
-
Visually inspect the this compound ampule and the 5% Dextrose Injection bag for particulate matter and discoloration. Do not use if either is present.
-
Work within a laminar flow hood and maintain aseptic technique throughout the procedure.
-
Swab the rubber septum of the 5% Dextrose Injection bag with a 70% isopropyl alcohol swab.
-
Using a sterile syringe and needle, withdraw 4 mL (20 mg) of this compound hydrochloride from the ampule.
-
Inject the 4 mL of this compound hydrochloride into the 250 mL bag of 5% Dextrose Injection.
-
Gently invert the bag several times to ensure complete mixing of the solution.
-
The final concentration of the solution will be 0.08 mg/mL.
-
The diluted solution should be used immediately, and administration completed within 24 hours of mixing.
Caption: Experimental workflow for diluting this compound.
Protocol 2: Assessing Physical Compatibility of this compound with a Test Compound in 5% Dextrose
This protocol provides a method to visually and spectrophotometrically assess the physical compatibility of this compound with another compound in an aqueous solution.
Materials:
-
Prepared this compound solution in 5% Dextrose (as per Protocol 1)
-
Solution of the test compound in 5% Dextrose
-
Sterile, empty IV bags or sterile glass vials
-
0.22 µm filters
-
UV-Visible Spectrophotometer
-
Polystyrene cuvettes
-
pH meter
Procedure:
-
Prepare a 1:1 mixture of the this compound solution and the test compound solution by adding equal volumes of each to a sterile container through 0.22 µm filters.
-
Prepare a control sample of each solution diluted 1:1 with 5% Dextrose.
-
Immediately after mixing, and at specified time points (e.g., 1, 4, 8, and 24 hours), perform the following assessments:
-
Visual Inspection: Observe the mixed solution against black and white backgrounds for any signs of precipitation, haze, or color change.
-
Spectrophotometric Analysis: Measure the absorbance of the solution at a wavelength of 547 nm. An absorbance reading greater than 0.010 units can be considered indicative of turbidity.
-
pH Measurement: Measure and record the pH of the mixed solution. A significant change in pH compared to the control solutions may indicate an interaction.
-
-
Store all solutions at a controlled room temperature (22-23°C) under ambient light for the duration of the experiment.
Signaling Pathway Overview
This compound is a vasopressin receptor antagonist with affinity for both V1A and V2 receptors. Its primary therapeutic effect in treating hyponatremia is mediated through the antagonism of V2 receptors in the renal collecting ducts.
Caption: this compound's mechanism of action at the V2 receptor.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. Vaprisol (this compound Hcl Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. This compound and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Potential drug interactions with Conivaptan in co-treatment studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug interactions with Conivaptan. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during co-treatment studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of most drug-drug interactions (DDIs) with this compound?
A: The majority of this compound's clinically significant drug-drug interactions stem from its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] this compound is also a substrate for CYP3A4, meaning its own metabolism is mediated by this enzyme.[1][4] This dual role as both a substrate and a potent inhibitor is a critical factor in its interaction profile. Furthermore, this compound inhibits P-glycoprotein (P-gp), a key drug efflux transporter, which can affect the disposition of P-gp substrates.
Q2: My team is planning a co-treatment study. Which types of drugs are at the highest risk of interacting with this compound?
A: Extreme caution is required when co-administering this compound with two main classes of drugs:
-
Potent CYP3A4 Inhibitors: Drugs that strongly inhibit CYP3A4 will significantly increase plasma concentrations of this compound, potentially leading to toxicity. Co-administration with potent inhibitors like ketoconazole, itraconazole, clarithromycin, and ritonavir is contraindicated.
-
Sensitive CYP3A4 Substrates: this compound can dramatically increase the plasma levels of drugs that are primarily metabolized by CYP3A4. This is especially dangerous for drugs with a narrow therapeutic index. Co-administration with certain HMG-CoA reductase inhibitors (statins) like simvastatin has been associated with rhabdomyolysis.
Q3: We observed unexpected pharmacokinetic variability in our study. Could this be related to this compound itself?
A: Yes. This compound exhibits non-linear pharmacokinetics, which is thought to be caused by the inhibition of its own CYP3A4-mediated metabolism. This auto-inhibition means that dose increases can lead to disproportionately larger increases in plasma concentration. This inherent variability should be accounted for in study design and data analysis.
Troubleshooting Guide for Co-Treatment Experiments
Issue 1: Observed toxicity or exaggerated pharmacological effect of a co-administered drug.
-
Potential Cause: Inhibition of the co-administered drug's metabolism by this compound via CYP3A4.
-
Troubleshooting Steps:
-
Verify Metabolism: Confirm if the co-administered drug is a known substrate of CYP3A4.
-
Review Dosing: Co-administration of this compound can significantly increase the Area Under the Curve (AUC) and maximum concentration (Cmax) of CYP3A4 substrates. Consider if a dose reduction of the co-administered drug is warranted, or if co-administration should be avoided entirely.
-
Monitor Biomarkers: Implement intensive monitoring for clinical and laboratory signs of toxicity related to the co-administered drug.
-
Issue 2: Higher than expected plasma concentrations of this compound.
-
Potential Cause: Co-administration of a drug that inhibits CYP3A4.
-
Troubleshooting Steps:
-
Identify Inhibitors: Screen all co-administered medications for known CYP3A4 inhibitory activity.
-
Cease Co-administration: Concomitant use with potent CYP3A4 inhibitors is contraindicated. Discontinue the inhibiting agent if clinically feasible.
-
Dose Adjustment: If co-administration with a moderate inhibitor is unavoidable, consider a dose reduction and enhanced monitoring of this compound levels and clinical effects.
-
Issue 3: Inconsistent results in assays involving P-glycoprotein (P-gp) substrates.
-
Potential Cause: this compound is an inhibitor of the P-gp efflux transporter.
-
Troubleshooting Steps:
-
Assess P-gp Interaction: this compound has been shown to increase the Cmax and AUC of digoxin, a classic P-gp substrate, by reducing its clearance.
-
Re-evaluate Data: Analyze your data considering a potential P-gp-mediated interaction. This may explain altered absorption or distribution of the co-administered drug.
-
Quantitative Data on Drug Interactions
The following tables summarize key pharmacokinetic interactions from co-treatment studies.
Table 1: Effect of this compound on Co-Administered Drugs
| Co-Administered Drug (Substrate) | This compound Regimen | Effect on Substrate Pharmacokinetics | Reference(s) |
| Midazolam (IV, 1 mg) | 40 mg/day IV | ~2-fold increase in mean AUC | |
| Midazolam (Oral, 2 mg) | 40 mg/day IV | ~3-fold increase in mean AUC | |
| Simvastatin | 30 mg/day IV | 3-fold increase in AUC | |
| Amlodipine | 40 mg Oral (BID) | 2-fold increase in AUC and half-life | |
| Digoxin (0.5 mg) | 40 mg Oral (BID) | 79% increase in Cmax, 43% increase in AUC, 30% reduction in clearance |
Table 2: Effect of Co-Administered Drugs on this compound
| Co-Administered Drug (Inhibitor) | This compound Regimen | Effect on this compound Pharmacokinetics | Reference(s) |
| Ketoconazole (200 mg) | 10 mg Oral | 4-fold increase in Cmax, 11-fold increase in AUC |
Signaling Pathways and Experimental Workflows
Diagrams
Caption: this compound's therapeutic action via V2 receptor antagonism.
Caption: this compound's role as a CYP3A4 substrate and potent inhibitor.
Caption: Experimental workflow for assessing DDI potential with this compound.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay (Recombinant Enzyme)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the CYP3A4 enzyme.
-
Materials:
-
Recombinant human CYP3A4 enzyme supersomes.
-
CYP3A4 substrate (e.g., Midazolam or Testosterone).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).
-
Potassium phosphate buffer (pH 7.4).
-
This compound (test inhibitor) at various concentrations.
-
Ketoconazole (positive control inhibitor).
-
Acetonitrile with internal standard for reaction termination.
-
96-well microplates.
-
LC-MS/MS system for analysis.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of this compound and Ketoconazole in the assay buffer.
-
Pre-incubation: In a 96-well plate, add buffer, NADPH regenerating system, and recombinant CYP3A4 enzyme. Add the test inhibitor (this compound) or control and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the CYP3A4 substrate (e.g., Midazolam).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Data Analysis: Plot the percent inhibition of metabolite formation against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Clinical Drug-Drug Interaction Study (In Vivo)
-
Objective: To evaluate the effect of multiple doses of this compound on the single-dose pharmacokinetics of a sensitive CYP3A4 substrate (e.g., Midazolam) in healthy volunteers.
-
Study Design: Open-label, two-period, fixed-sequence crossover study.
-
Participants: Healthy, non-smoking male and female volunteers, aged 18-55.
-
Methodology:
-
Period 1 (Baseline):
-
Administer a single oral dose of the probe drug (e.g., 2 mg Midazolam) to fasting subjects.
-
Collect serial blood samples at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Washout Period: A washout period of at least 7 days.
-
Period 2 (Treatment):
-
Administer this compound (e.g., 20 mg loading dose IV, followed by a 20 mg/day continuous infusion) for a specified duration (e.g., 4 days) to achieve steady-state concentrations.
-
On the final day of this compound administration, co-administer the same single oral dose of the probe drug (2 mg Midazolam).
-
Collect serial blood samples for the probe drug using the same time schedule as in Period 1. Also, collect samples to confirm this compound concentrations.
-
-
Bioanalysis: Analyze plasma samples for the probe drug and its major metabolite using a validated LC-MS/MS method.
-
Pharmacokinetic & Statistical Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, T1/2) for the probe drug in both periods using non-compartmental analysis.
-
Determine the geometric mean ratios (Period 2 / Period 1) and 90% confidence intervals for AUC and Cmax to quantify the magnitude of the interaction.
-
-
References
- 1. This compound and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in Conivaptan Aquaresis Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results obtained during Conivaptan aquaresis studies.
Troubleshooting Guide: Addressing Inconsistent Experimental Outcomes
Variability in aquaresis studies involving this compound can arise from a multitude of factors, from experimental design to biological variables. This guide provides a structured approach to identifying and resolving common issues.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or No Aquaretic Effect (Lower than expected urine output, minimal change in urine osmolality) | 1. Inadequate Drug Exposure: - Formulation and Solubility: this compound hydrochloride is only very slightly soluble in water (0.15 mg/mL at 23°C)[1]. Improper formulation can lead to poor bioavailability. The drug is often formulated with co-solvents like propylene glycol and ethanol to improve solubility[2]. - Route of Administration: Oral bioavailability in animal models and humans can be variable. Intravenous administration provides more consistent exposure[2][3]. - Metabolism: this compound is a substrate and a potent inhibitor of the cytochrome P450 isoenzyme CYP3A4[2]. Co-administration with CYP3A4 inducers can accelerate its metabolism and reduce plasma concentrations. | 1. Optimize Drug Delivery: - Verify Formulation: Ensure the formulation is appropriate for the chosen route of administration and that this compound is fully solubilized. - Consider IV Administration: For initial or mechanistic studies, intravenous infusion can provide more predictable plasma concentrations. - Review Co-administered Substances: Scrutinize all co-administered drugs or compounds for potential CYP3A4 induction. If unavoidable, consider dose adjustments or alternative substances. |
| 2. Animal Model Variability: - Species Differences: The expression and sensitivity of vasopressin receptors can differ between species (e.g., rats, dogs). - Underlying Physiology: The aquaretic effect of this compound is dependent on the baseline level of vasopressin (AVP). Animals with low circulating AVP may show a blunted response. - Hydration Status: Dehydrated animals may have a more pronounced response due to higher baseline AVP levels. | 2. Standardize Animal Model: - Model Selection: Choose an animal model that is well-characterized for vasopressin-mediated water reabsorption. - Induce Antidiuresis: To ensure a consistent and measurable response, consider using a model of induced antidiuresis, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) model in rats. - Control Hydration: Standardize the hydration status of the animals before and during the experiment. | |
| 3. Assay and Measurement Errors: - Urine Collection: Incomplete urine collection will lead to underestimation of urine volume. - Osmolality Measurement: Improper calibration or handling of osmometers can lead to inaccurate readings. | 3. Refine Measurement Techniques: - Metabolic Cages: Utilize metabolic cages for accurate and complete urine collection. - Osmometer Calibration: Regularly calibrate the osmometer according to the manufacturer's instructions. | |
| Excessive Aquaretic Effect (Overly rapid increase in serum sodium, signs of dehydration) | 1. High Drug Exposure: - Dose Miscalculation: Errors in dose calculation can lead to excessive drug administration. - CYP3A4 Inhibition: Co-administration of potent CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can significantly increase this compound plasma concentrations and prolong its half-life. | 1. Adjust Dosing and Avoid Inhibitors: - Verify Dose: Double-check all dose calculations. - Screen for Inhibitors: Avoid co-administration of known CYP3A4 inhibitors. If their use is necessary, a significant reduction in the this compound dose is required. |
| 2. Underlying Pathophysiology: - Renal or Hepatic Impairment: Reduced clearance of this compound due to renal or moderate to severe hepatic impairment can lead to higher drug exposure. | 2. Account for Organ Function: - Assess Organ Function: Evaluate baseline renal and hepatic function in the animal models. Dose adjustments may be necessary for subjects with impaired function. | |
| High Inter-Individual Variability in Response | 1. Genetic Polymorphisms: - Variations in genes encoding for CYP3A4 or vasopressin receptors could influence drug metabolism and response. | 1. Acknowledge Genetic Factors: - Use Inbred Strains: For preclinical studies, using inbred animal strains can help minimize genetic variability. - Increase Sample Size: A larger sample size can help to account for inter-individual variations. |
| 2. Differences in Baseline Vasopressin Levels: - Stress, hydration status, and underlying disease can all influence circulating AVP levels, leading to varied responses to a vasopressin receptor antagonist. | 2. Control for Baseline AVP: - Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced AVP release. - Measure Baseline AVP: If feasible, measure baseline plasma AVP levels to correlate with the observed aquaretic response. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound that leads to aquaresis?
A1: this compound is a non-peptide antagonist of both vasopressin V1a and V2 receptors. Its primary aquaretic effect is mediated through the blockade of V2 receptors located on the principal cells of the renal collecting ducts. Normally, arginine vasopressin (AVP) binds to these V2 receptors, activating a Gs protein-coupled signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, increasing water reabsorption from the filtrate back into the bloodstream. By blocking the V2 receptor, this compound prevents this cascade, reducing the number of AQP2 channels in the membrane and thereby decreasing water reabsorption. This results in the excretion of solute-free water, a process known as aquaresis.
Q2: Why are the results of my oral this compound study inconsistent compared to published intravenous studies?
A2: The oral bioavailability of this compound can be inconsistent due to several factors. This compound has very low aqueous solubility, which can limit its absorption from the gastrointestinal tract. Furthermore, it is a substrate for the CYP3A4 enzyme, which is abundant in the gut wall and liver and can lead to significant first-pass metabolism. The development of an oral formulation of this compound for clinical use was discontinued due to these pharmacokinetic challenges and the potential for drug-drug interactions. For preclinical research requiring consistent and predictable plasma concentrations, intravenous administration is generally recommended.
Q3: Can co-administration of other drugs affect the outcome of my this compound experiment?
A3: Absolutely. This compound is both a substrate and a potent inhibitor of CYP3A4. Therefore, co-administration with other drugs that are metabolized by, inhibit, or induce CYP3A4 can lead to significant drug-drug interactions.
-
CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir, clarithromycin) can dramatically increase plasma concentrations of this compound, potentially leading to an excessive aquaretic effect and other adverse events.
-
CYP3A4 Inducers (e.g., rifampicin, carbamazepine) can decrease this compound's plasma concentrations, potentially reducing or eliminating its aquaretic effect.
-
CYP3A4 Substrates (e.g., midazolam, simvastatin, amlodipine) may have their metabolism inhibited by this compound, leading to increased plasma concentrations and potential toxicity of the co-administered drug.
Q4: My animal model is not showing a significant aquaretic response to this compound. What could be the issue?
A4: A lack of response could be due to several factors as outlined in the troubleshooting guide. A primary consideration is the baseline vasopressin level in your animal model. If the circulating AVP levels are low, there is minimal V2 receptor stimulation to antagonize, and thus the effect of this compound will be minimal. This can be addressed by using an animal model with elevated AVP, such as a model of SIADH, or by ensuring the animals are mildly dehydrated to stimulate endogenous AVP release. Additionally, verify your drug formulation and administration to ensure adequate bioavailability.
Q5: What are the key parameters to measure in a preclinical this compound aquaresis study?
A5: The primary endpoints in a preclinical aquaresis study with this compound include:
-
Urine Volume: A direct measure of diuresis. This is typically measured over a set time course following drug administration.
-
Urine Osmolality: A measure of the concentration of solutes in the urine. A successful aquaretic effect will result in a decrease in urine osmolality as more free water is excreted.
-
Serum Sodium Concentration: In models of hyponatremia, an increase in serum sodium is a key efficacy endpoint.
-
Free Water Clearance: This calculated value represents the volume of solute-free water excreted and provides a more specific measure of aquaresis.
Secondary parameters can include measuring plasma AVP levels, serum osmolality, and monitoring for any changes in blood pressure (related to V1a receptor blockade) and serum electrolytes (to confirm a true aquaretic, electrolyte-sparing effect).
Data Presentation: Preclinical Aquaresis Studies with this compound
The following tables summarize representative quantitative data from preclinical studies with this compound in different animal models.
Table 1: Effect of Intravenous this compound in Anesthetized Dogs with Pacing-Induced Congestive Heart Failure
| Parameter | Baseline | This compound (0.1 mg/kg IV) |
| Urine Flow (mL/min) | 0.2 ± 0.1 | 1.8 ± 0.4 |
| Urine Osmolality (mOsm/kg) | 650 ± 150 | 150 ± 50 |
| Free Water Clearance (mL/min) | -0.3 ± 0.1 | 1.2 ± 0.3 |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 105 ± 6 |
| Total Peripheral Resistance (mmHg/L/min) | 45 ± 5 | 35 ± 4 |
| *p < 0.05 vs. Baseline |
Table 2: Effect of Oral this compound in Dehydrated Conscious Rats
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/6h) | Urine Osmolality (mOsm/kg) |
| Vehicle Control | - | 1.5 ± 0.3 | 2500 ± 200 |
| This compound | 1 | 5.2 ± 0.8 | 800 ± 150 |
| This compound | 3 | 8.9 ± 1.2 | 450 ± 100 |
| This compound | 10 | 12.5 ± 1.5 | 250 ± 80 |
| *p < 0.05 vs. Vehicle Control |
Experimental Protocols
Key Experiment 1: Assessment of Aquaretic Effect of this compound in Rats
Objective: To determine the dose-dependent aquaretic effect of this compound in euhydrated conscious rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Metabolic cages for individual housing and urine collection
-
This compound
-
Vehicle solution (e.g., 5% dextrose in water, or a formulation-specific vehicle)
-
Osmometer (freezing point depression)
-
Standard laboratory equipment for dosing and sample handling
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization to the environment and to obtain baseline measurements of food and water intake and urine output.
-
Fasting: Fast the animals overnight (approximately 16 hours) before the experiment, with free access to water.
-
Baseline Measurements: On the morning of the experiment, record the body weight of each animal. Collect a baseline urine sample for volume and osmolality measurement.
-
Dosing: Randomly assign animals to treatment groups (e.g., vehicle control, this compound at 1, 3, and 10 mg/kg). Administer the assigned treatment via the desired route (e.g., oral gavage or intravenous injection).
-
Urine Collection: Collect urine at specified time intervals (e.g., 0-2, 2-4, 4-6, and 6-24 hours) post-dosing.
-
Measurements: For each collection period, measure the total urine volume and determine the urine osmolality using a calibrated osmometer.
-
Data Analysis: Calculate the cumulative urine output and the mean urine osmolality for each treatment group at each time point. Analyze the data for statistical significance between the treatment groups and the vehicle control.
Key Experiment 2: Measurement of Urine Osmolality
Objective: To accurately determine the osmolality of urine samples.
Materials:
-
Urine samples
-
Freezing point depression osmometer
-
Osmometer calibration standards
-
Sample cups
Procedure:
-
Instrument Calibration: Calibrate the osmometer at the beginning of each run using the manufacturer-provided calibration standards (e.g., 100 and 900 mOsm/kg).
-
Sample Preparation: Thoroughly mix the urine sample by gentle inversion. If the sample was frozen, allow it to thaw completely to room temperature and then mix.
-
Measurement: Pipette the recommended volume of the urine sample into a clean sample cup. Place the sample cup into the osmometer and initiate the measurement cycle.
-
Reading: Record the osmolality reading in mOsm/kg.
-
Quality Control: Run quality control samples with known osmolality at regular intervals to ensure the accuracy and precision of the measurements.
Mandatory Visualizations
References
Technical Support Center: Mitigating Conivaptan-Induced Hypotension in Animal Studies
Welcome to the technical support center for researchers utilizing conivaptan in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and mitigate this compound-induced hypotension in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hypotension?
A1: this compound is a dual antagonist of vasopressin V1a and V2 receptors.[1][2][3] The hypotensive effect is primarily caused by its blockade of the V1a receptors located on vascular smooth muscle cells.[1][4] Arginine vasopressin (AVP) normally binds to these receptors to cause vasoconstriction and maintain blood pressure. By blocking this action, this compound leads to vasodilation, a widening of blood vessels, which can result in a drop in blood pressure.
Q2: What are the typical signs of hypotension in research animals?
A2: Signs of hypotension in animal models can include a measured decrease in systolic, diastolic, or mean arterial pressure. Other observable signs may include lethargy, reduced activity, and changes in heart rate (either tachycardia as a compensatory mechanism or bradycardia in severe cases). Continuous blood pressure monitoring is the most reliable method for detection.
Q3: At what dose is this compound likely to cause hypotension in animal studies?
A3: The hypotensive effect of this compound can be dose-dependent. While specific hypotensive thresholds vary between species and individual animals, studies in dogs have shown that intravenous doses of 0.1 mg/kg can induce hemodynamic changes. In rats, intravenous doses ranging from 0.01 to 0.1 mg/kg have been used to study its effects. It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental model and to monitor blood pressure closely, especially during initial dose-ranging studies.
Q4: Can the aquaretic (V2 receptor blocking) effect of this compound contribute to hypotension?
A4: Yes, although the primary cause is V1a receptor-mediated vasodilation, the V2 receptor antagonism can contribute to hypotension. Blockade of V2 receptors in the kidneys leads to aquaresis, the excretion of free water, which can reduce circulating blood volume. This volume depletion, if significant, can exacerbate the vasodilation-induced drop in blood pressure.
Troubleshooting Guide: Managing this compound-Induced Hypotension
This guide provides a stepwise approach to managing hypotension observed during this compound administration in animal studies.
Immediate Steps
-
Confirm Hypotension: Ensure the blood pressure reading is accurate by checking the monitoring equipment (e.g., transducer calibration, catheter patency).
-
Reduce or Discontinue this compound Infusion: If hypotension is observed, the first step is to reduce the infusion rate or temporarily stop the administration of this compound.
-
Assess Volume Status: Evaluate the animal for signs of dehydration, which may be exacerbated by this compound's aquaretic effects.
Mitigation Strategies
If hypotension persists after reducing or stopping the this compound infusion, the following interventions can be considered, based on general principles of managing drug-induced hypotension.
1. Fluid Resuscitation
-
Rationale: To counteract vasodilation and potential volume loss from aquaresis by increasing the circulating blood volume.
-
Primary Agent: Isotonic crystalloid solutions such as 0.9% saline (normal saline) or Lactated Ringer's solution are the first-line choice for fluid resuscitation.
2. Vasopressor Support
-
Rationale: To counteract the vasodilation caused by V1a receptor blockade by directly stimulating vasoconstriction.
-
First-Line Agent: Norepinephrine is a potent vasoconstrictor and is often the first-choice vasopressor for treating vasodilatory shock.
-
Second-Line/Alternative Agent: Dopamine can also be used, particularly at higher doses, for its vasoconstrictive effects.
Experimental Protocols
Below are detailed methodologies for key experimental procedures relevant to studying and mitigating this compound-induced hypotension.
Protocol 1: Continuous Blood Pressure Monitoring in Rats
This protocol describes the direct measurement of arterial blood pressure in conscious, freely moving rats using implantable telemetry, which is considered the gold standard.
Objective: To continuously and accurately monitor arterial blood pressure before, during, and after this compound administration.
Materials:
-
Implantable telemetry device with a pressure catheter
-
Surgical instruments for sterile surgery
-
Anesthesia (e.g., isoflurane, or a combination of ketamine/xylazine)
-
Analgesics for post-operative care
-
Data acquisition system compatible with the telemetry device
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat following approved institutional protocols.
-
Surgically expose the abdominal aorta or carotid artery.
-
Insert the telemetry device's catheter into the selected artery and secure it in place.
-
Place the body of the transmitter in the peritoneal cavity or a subcutaneous pocket.
-
Suture the incision sites.
-
-
Post-Operative Recovery:
-
Administer post-operative analgesia as required.
-
Allow the animal to recover for at least 5-7 days before starting the experiment to ensure a return to normal physiological state.
-
-
Data Acquisition:
-
House the rat in its home cage placed on the receiver platform.
-
Record baseline blood pressure for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.
-
Administer this compound and continue to record blood pressure continuously.
-
Monitor the data in real-time or analyze it post-acquisition to detect any significant changes in blood pressure.
-
Protocol 2: Fluid Resuscitation for Hypotension in a Rat Model
This protocol provides a general guideline for fluid resuscitation in rats experiencing hypotension, which can be adapted for this compound-induced hypotension.
Objective: To restore normal blood pressure in a hypotensive rat through intravenous fluid administration.
Materials:
-
Warmed (to body temperature) sterile 0.9% saline or Lactated Ringer's solution.
-
Infusion pump
-
Intravenous catheter (e.g., in the femoral or jugular vein)
Procedure:
-
Establish Intravenous Access: Place an intravenous catheter in a suitable vein under anesthesia or in a previously catheterized conscious animal.
-
Administer Fluid Bolus:
-
If hypotension is detected, administer a bolus of warmed isotonic crystalloid solution. A typical starting bolus is 10-20 mL/kg infused over 15 minutes.
-
Continuously monitor blood pressure during and after the bolus.
-
-
Assess Response and Repeat if Necessary:
-
If blood pressure does not respond adequately, a second bolus may be administered.
-
Carefully monitor for signs of fluid overload, especially in animals with pre-existing cardiac conditions.
-
-
Maintenance Infusion: Once blood pressure is stabilized, a continuous infusion at a lower rate (e.g., maintenance fluid rate for the species) can be considered to maintain hydration, especially if the aquaretic effect of this compound is ongoing.
Protocol 3: Vasopressor Administration for Refractory Hypotension in a Canine Model
This protocol outlines the use of norepinephrine or dopamine for hypotension that is unresponsive to fluid resuscitation in a canine model.
Objective: To reverse persistent hypotension using a continuous rate infusion (CRI) of a vasopressor.
Materials:
-
Norepinephrine or Dopamine solution
-
Syringe pump for continuous rate infusion
-
Intravenous catheter
-
Continuous blood pressure monitoring system
Procedure:
-
Prepare Vasopressor Infusion:
-
Norepinephrine: Dilute to a final concentration suitable for the animal's size and desired dose range. A common starting dose is 0.1-0.5 mcg/kg/min.
-
Dopamine: Dilute to a final concentration. Doses for vasoconstrictive effects are typically in the range of 5-15 mcg/kg/min.
-
-
Initiate Continuous Rate Infusion (CRI):
-
Start the infusion at the low end of the dose range.
-
Continuously monitor blood pressure.
-
-
Titrate to Effect:
-
Gradually increase the infusion rate every 5-10 minutes until the target mean arterial pressure (e.g., >65 mmHg) is achieved.
-
Once the desired blood pressure is reached, maintain the infusion at that rate.
-
-
Weaning: When the animal is stable and the underlying cause of hypotension is resolving, gradually decrease the vasopressor infusion rate while continuing to monitor blood pressure closely.
Data Summary
The following tables summarize quantitative data from animal studies involving this compound and general treatment parameters for hypotension.
Table 1: Hemodynamic Effects of this compound in Animal Models
| Species | Model | This compound Dose | Route | Key Hemodynamic Findings | Reference |
| Dog | Pacing-induced heart failure | 0.1 mg/kg | IV | Decreased total peripheral vascular resistance | |
| Rat | Myocardial infarction-induced heart failure | 3.0 mg/kg | Oral | Reduced mean blood pressure | |
| Rat | Dehydrated | 0.03 - 0.3 mg/kg | IV | Dose-dependent increase in urine volume, decrease in urine osmolality | |
| Dog | Conscious | 0.3 - 3 mg/kg | Oral | Dose-dependent aquaresis |
Table 2: General Dosing for Hypotension Mitigation Strategies in Animal Models
| Strategy | Agent | Species | Typical Dose Range | Route | Reference |
| Fluid Resuscitation | Isotonic Crystalloids | Dog, Cat | 10-20 mL/kg bolus | IV | |
| Fluid Resuscitation | Isotonic Crystalloids | Rat | 10-20 mL/kg bolus | IV | |
| Vasopressor Support | Norepinephrine | Dog | 0.1 - 2 mcg/kg/min CRI | IV | |
| Vasopressor Support | Dopamine | Dog | 5 - 15 mcg/kg/min CRI | IV |
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: this compound blocks the V1a receptor, inhibiting vasoconstriction and causing vasodilation.
Caption: this compound blocks the V2 receptor, preventing water reabsorption and leading to aquaresis.
Experimental Workflow
References
Technical Support Center: CYP3A4 Inhibition by Conivaptan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the inhibition of Cytochrome P450 3A4 (CYP3A4) by Conivaptan in experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the interaction between this compound and CYP3A4?
A1: this compound exhibits a dual interaction with CYP3A4; it acts as both a sensitive substrate and a potent inhibitor of the enzyme.[1][2][3][4] This results in a complex pharmacokinetic profile characterized by non-linear kinetics, where this compound inhibits its own metabolism.[1] This interaction is of significant clinical importance, leading to numerous drug-drug interactions (DDIs).
Q2: What is the clinical significance of this compound's inhibition of CYP3A4?
A2: The potent inhibition of CYP3A4 by this compound can lead to clinically significant DDIs. Co-administration of this compound with other drugs that are substrates of CYP3A4 can result in increased plasma concentrations of these drugs, potentially leading to toxicity. For this reason, this compound is contraindicated with potent CYP3A4 inhibitors and caution is advised when co-administered with CYP3A4 substrates.
Q3: Are there any known quantitative values for the inhibition of CYP3A4 by this compound?
Q4: What are the effects of this compound on the pharmacokinetics of other CYP3A4 substrates?
A4: Intravenous administration of this compound has been shown to significantly increase the systemic exposure of co-administered CYP3A4 substrates. For example, this compound can increase the area under the curve (AUC) of midazolam and simvastatin by 2- to 3-fold.
Q5: How do other drugs affect the pharmacokinetics of this compound?
A5: As a sensitive CYP3A4 substrate, this compound's plasma concentrations are significantly increased when co-administered with potent CYP3A4 inhibitors. For instance, the potent inhibitor ketoconazole has been shown to increase the Cmax and AUC of oral this compound by 4- and 11-fold, respectively.
Quantitative Data Summary
Table 1: In Vivo Drug-Drug Interactions of this compound with CYP3A4 Substrates
| CYP3A4 Substrate | This compound Dosage | Effect on Substrate Pharmacokinetics | Reference |
| Midazolam | 40 mg/day (IV) | ~2 to 3-fold increase in AUC | |
| Simvastatin | 30 mg/day (IV) | ~3-fold increase in AUC | |
| Amlodipine | 40 mg twice daily (oral) | ~2-fold increase in AUC and half-life | |
| Digoxin (P-gp substrate) | 40 mg twice daily (oral) | 79% increase in Cmax and 43% increase in AUC |
Table 2: Effect of a Potent CYP3A4 Inhibitor on this compound Pharmacokinetics
| CYP3A4 Inhibitor | This compound Dosage | Effect on this compound Pharmacokinetics | Reference |
| Ketoconazole (200 mg) | 10 mg (oral) | 4-fold increase in Cmax and 11-fold increase in AUC |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using a Fluorogenic Probe
This protocol describes a common method to determine the inhibitory potential of this compound on CYP3A4 activity using a fluorogenic probe substrate and human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP3A4 Substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
96-well microplates (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare a stock solution of the fluorogenic substrate (e.g., BFC) in acetonitrile.
-
Prepare a working solution of HLMs in potassium phosphate buffer.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (solvent without this compound) and a positive control inhibitor (e.g., ketoconazole).
-
Add the HLM solution to all wells and pre-incubate for 10-15 minutes at 37°C. This step allows for the interaction of this compound with the enzyme before the substrate is added.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add the fluorogenic substrate and the NADPH regenerating system to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution, such as acetonitrile.
-
-
Detection:
-
Measure the fluorescence of the formed metabolite using a microplate reader at the appropriate excitation and emission wavelengths (e.g., for the product of BFC, Ex/Em = 405/535 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: In Vitro CYP3A4 Inhibition Assay using LC-MS/MS
This protocol provides a more specific and sensitive method for assessing CYP3A4 inhibition by this compound using a probe substrate and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP3A4 (rhCYP3A4)
-
This compound
-
CYP3A4 Probe Substrate (e.g., Midazolam or Testosterone)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Methanol or Acetonitrile (for quenching and sample preparation)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog of the metabolite)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound and the probe substrate in a suitable organic solvent.
-
In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLMs or rhCYP3A4, and varying concentrations of this compound. Include a vehicle control.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the probe substrate.
-
Start the enzymatic reaction by adding NADPH.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding ice-cold methanol or acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition versus this compound concentration. To determine the inhibition constant (Kᵢ), experiments should be repeated with varying concentrations of the probe substrate.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors- Inconsistent mixing- Edge effects in the microplate | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all solutions.- Avoid using the outer wells of the microplate or fill them with buffer. |
| No or very low CYP3A4 activity | - Inactive enzyme (improper storage)- Inactive NADPH or regenerating system- Presence of an unknown inhibitor in the test system | - Check the storage conditions and activity of the HLMs or rhCYP3A4.- Prepare fresh NADPH or regenerating system solutions.- Test for potential inhibition from the vehicle solvent by running appropriate controls. |
| IC50 value is significantly different from expected | - Incorrect concentration of this compound or substrate- Substrate concentration is too high relative to its Kₘ- Time-dependent inhibition is occurring | - Verify the concentrations of all stock solutions.- Use a substrate concentration at or below its Kₘ value for competitive inhibition studies.- Perform a pre-incubation step to assess for time-dependent inhibition. A significant shift in the IC50 value after pre-incubation suggests time-dependent inhibition. |
| High background fluorescence/signal | - Autofluorescence of this compound or the plate- Contamination of reagents | - Measure the fluorescence of this compound and the plate alone to determine their contribution to the background.- Use high-purity reagents and solvents. |
| Non-specific binding of this compound | - Binding to plasticware or microsomal protein | - Use low-binding plates.- Be aware that high protein concentrations can lead to an underestimation of the inhibitory potency. |
Visualizations
Caption: Workflow for in vitro CYP3A4 inhibition assay.
Caption: this compound inhibits CYP3A4, blocking metabolism of co-administered drugs.
Caption: A logical guide for troubleshooting unexpected IC50 results.
References
Technical Support Center: Best Practices for Long-Term Storage and Handling of Conivaptan
For researchers, scientists, and drug development professionals utilizing Conivaptan in their experiments, ensuring the compound's integrity is paramount for reproducible and accurate results. This technical support guide provides best practices for long-term storage, troubleshooting advice for common issues, and experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound hydrochloride?
A1: For long-term stability, solid this compound hydrochloride powder should be stored at -20°C for up to three years. It is also recommended to desiccate the product during storage.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound hydrochloride has good solubility in DMSO and moderate solubility in ethanol.[2][3]
-
DMSO Stock Solutions: You can prepare stock solutions in 100% DMSO at a concentration of up to 107 mg/mL.[1] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or at -20°C for up to one month.[1]
-
Ethanol Stock Solutions: Stock solutions can be prepared in ethanol at a concentration of up to 7-10.7 mg/mL, which may require gentle warming. The stability of this compound in ethanol over long-term storage has not been extensively reported, so it is advisable to prepare these solutions fresh.
Q3: Is this compound sensitive to light?
A3: Yes, this compound should be protected from light. The commercially available injectable formulation is supplied in containers that protect it from light. It is good laboratory practice to store both the solid compound and solutions in light-protecting containers or in the dark.
Q4: My this compound solution in DMSO appears to have precipitated after being added to my aqueous cell culture medium. What should I do?
A4: This is a common issue for compounds with low aqueous solubility. This compound hydrochloride is very slightly soluble in water (0.15 mg/mL at 23°C). When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution. Here are some troubleshooting steps:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution: Be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Use a co-solvent: Some in vivo formulations use co-solvents like PEG300 and Tween 80 to improve solubility. You could explore the use of such excipients if your experimental system allows.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected bioactivity in assays | Compound degradation due to improper storage. | Verify that the solid compound and stock solutions have been stored at the recommended temperatures and protected from light. Prepare fresh stock solutions from the solid compound. Consider performing a purity check using the HPLC-UV protocol below. |
| Precipitation of the compound in the assay medium. | Visually inspect the assay wells for any precipitate. If observed, follow the troubleshooting steps for precipitation in the FAQs. | |
| Visible particulates or discoloration in stock solution | Chemical degradation or contamination. | Discard the solution. Prepare a fresh stock solution from the solid compound, ensuring that high-purity, anhydrous solvents are used. Moisture-absorbing DMSO can reduce solubility. |
| Formation of the free base. | This compound hydrochloride can precipitate as the free base if the pH of the solution increases. Ensure that the solvent and any buffers used are at an appropriate pH. | |
| Difficulty dissolving solid this compound | Low solubility in the chosen solvent. | Refer to the solubility data in the table below. For DMSO and ethanol, sonication or gentle warming may aid dissolution. |
Quantitative Data Summary
Table 1: Solubility and Stock Solution Stability of this compound Hydrochloride
| Parameter | Value | Reference |
| Solubility in Water (23°C) | 0.15 mg/mL | |
| Solubility in DMSO | 99 - 107 mg/mL | |
| Solubility in Ethanol | 7 - 10.7 mg/mL (with gentle warming) | |
| Solid Form Long-Term Storage | -20°C for up to 3 years (desiccated) | |
| DMSO Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month |
Experimental Protocols
Protocol 1: Purity Assessment of this compound Hydrochloride by HPLC-UV
This protocol provides a general method for assessing the purity of a this compound standard using reverse-phase HPLC with UV detection. This method should be validated for your specific instrumentation and requirements.
1. Materials and Reagents:
-
This compound hydrochloride reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium formate (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 50 mm × 2.1 mm, 1.8 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (pH 4.0) (e.g., 40:60 v/v). The exact ratio may need to be optimized for your column and system.
-
Flow Rate: 0.2 - 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL
4. Standard Preparation:
-
Prepare a stock solution of this compound hydrochloride in DMSO at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard in the mobile phase at a concentration of approximately 100 µg/mL.
5. Sample Preparation:
-
Prepare a sample of the this compound to be tested at the same concentration as the working standard using the same diluent.
6. Analysis:
-
Inject the working standard to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
7. Interpretation:
-
A pure sample should show a single major peak at the retention time of the this compound standard. The presence of additional peaks may indicate impurities or degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Signaling pathways of Vasopressin (AVP) and the antagonistic action of this compound.
References
Validation & Comparative
A Comparative Analysis of Conivaptan and Tolvaptan in Preclinical Models of Hyponatremia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of conivaptan and tolvaptan, two vasopressin receptor antagonists used in the treatment of hyponatremia, based on available preclinical research models. The data presented is synthesized from separate studies, and while direct head-to-head comparisons in a single study are limited, this guide offers a comprehensive overview of their individual performance and underlying mechanisms.
Introduction
Hyponatremia, a condition characterized by low serum sodium levels, is a common electrolyte disorder. Arginine vasopressin (AVP) plays a crucial role in its pathogenesis by promoting water retention through the activation of vasopressin receptors. This compound and tolvaptan are AVP receptor antagonists that counteract this effect, leading to aquaresis—the excretion of electrolyte-free water.[1]
This compound is a non-selective antagonist of both V1a and V2 vasopressin receptors, administered intravenously.[1] Tolvaptan, on the other hand, is a selective V2 receptor antagonist available in an oral formulation.[1] This difference in receptor selectivity and administration route forms the basis of their distinct pharmacological profiles and potential clinical applications.
Mechanism of Action: V1a/V2 vs. Selective V2 Receptor Blockade
Both this compound and tolvaptan exert their aquaretic effects by blocking the V2 receptor in the collecting ducts of the kidneys. This action inhibits the AVP-induced translocation of aquaporin-2 (AQP2) water channels to the apical membrane of principal cells, thereby reducing water reabsorption.
This compound's additional blockade of the V1a receptor, which is found on vascular smooth muscle cells, may lead to vasodilation. This dual antagonism could theoretically offer advantages in certain conditions like congestive heart failure, though this is not yet firmly established in clinical practice.
dot
Preclinical Efficacy in a Rat Model of SIADH
The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) is a common cause of euvolemic hyponatremia and is frequently modeled in rats to study the efficacy of vaptans. The following sections detail the experimental protocols and results from separate studies on this compound and tolvaptan in SIADH rat models.
Experimental Protocol: Induction of SIADH in Rats
A commonly used method to induce a state of SIADH in rats involves the continuous administration of arginine vasopressin (AVP) or its synthetic analog, desmopressin (DDAVP), combined with a liquid diet or water loading to induce hyponatremia.[2][3]
dot
This compound Performance in a SIADH Rat Model
A study investigated the effects of intravenously administered this compound in a rat model of SIADH.
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
SIADH Induction: Continuous subcutaneous infusion of AVP via an osmotic mini-pump and water loading.
-
Drug Administration: Intravenous administration of this compound (0.1 and 1 mg/kg).
-
Measurements: Blood sodium concentration and plasma osmolality.
Quantitative Data:
| Treatment Group | Dose (mg/kg) | Change in Serum Sodium (mEq/L) from Baseline | Change in Plasma Osmolality (mOsm/kg) from Baseline |
| This compound | 0.1 | Significant increase | Significant increase |
| This compound | 1 | Significant increase | Significant increase |
| Furosemide | 10 | No significant increase | No significant increase |
Note: The study demonstrated a significant increase but did not provide the exact numerical changes in serum sodium and plasma osmolality in the abstract. The results indicated that this compound was effective in improving hyponatremia in this model.
Tolvaptan Performance in a SIADH Rat Model
While a direct comparative study is unavailable, a study on the therapeutic effects of tolvaptan in rat models of acute and chronic hyponatremia provides valuable insights.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Hyponatremia Induction (Acute Model): Continuous subcutaneous infusion of DDAVP (10 ng/h) and forced water-loading.
-
Drug Administration: Repeated oral administrations of tolvaptan (1, 3, and 10 mg/kg).
-
Measurements: Plasma sodium concentration, urine volume, and urine osmolality.
Quantitative Data (Acute Hyponatremia Model):
| Treatment Group | Dose (mg/kg) | Mean Increase in Plasma Sodium at 4 hours (mEq/L) |
| Tolvaptan | 1 | 0.5 |
| Tolvaptan | 3 | 2.0 |
| Tolvaptan | 10 | 12.9 |
The study also noted that tolvaptan produced dose-dependent aquaresis (increased urine volume and decreased urine osmolality) and reduced mortality in the acute model.
Comparative Summary and Discussion
| Feature | This compound | Tolvaptan |
| Receptor Selectivity | Non-selective (V1a and V2) | Selective (V2) |
| Administration | Intravenous | Oral |
| Preclinical Model | SIADH Rat Model | Acute and Chronic Hyponatremia Rat Models |
| Efficacy | Significantly increased serum sodium and plasma osmolality. | Dose-dependent increase in plasma sodium, aquaresis, and reduced mortality. |
| Adverse Effects (Clinical) | Dry mouth, thirst. | Dry mouth, thirst. |
The available preclinical data, although from separate studies, suggests that both this compound and tolvaptan are effective in correcting hyponatremia in rat models. Tolvaptan's oral availability offers a significant advantage for potential long-term management. This compound's intravenous route is suited for acute, in-hospital settings.
The dual V1a/V2 antagonism of this compound may have hemodynamic effects not seen with the selective V2 antagonist tolvaptan. However, the clinical significance of this difference in the context of hyponatremia treatment requires further investigation.
Conclusion
Both this compound and tolvaptan have demonstrated efficacy in preclinical models of hyponatremia by promoting aquaresis. The choice between these agents in a research or clinical setting will likely depend on the desired route of administration, the specific characteristics of the hyponatremia model, and whether the additional V1a receptor antagonism of this compound is considered a desirable or undesirable feature. Future head-to-head preclinical studies are warranted to provide a more direct and nuanced comparison of their efficacy and safety profiles.
References
A Comparative Analysis of V1a and V2 Receptor Selectivity: Conivaptan vs. Tolvaptan
For researchers, scientists, and drug development professionals, understanding the nuanced differences between vasopressin receptor antagonists is critical for targeted therapeutic development. This guide provides an objective comparison of Conivaptan and Tolvaptan, focusing on their selectivity for the V1a and V2 vasopressin receptors, supported by experimental data and detailed methodologies.
This compound and Tolvaptan are both non-peptide vasopressin receptor antagonists, but their pharmacological profiles differ significantly in their interaction with the V1a and V2 receptor subtypes. This compound acts as a dual antagonist, targeting both V1a and V2 receptors, whereas Tolvaptan exhibits marked selectivity for the V2 receptor.[1] This fundamental difference in receptor affinity dictates their physiological effects and clinical applications.
Quantitative Comparison of Receptor Affinity and Functional Activity
The selectivity of this compound and Tolvaptan is quantitatively demonstrated through their binding affinities (Ki) and functional inhibitory concentrations (IC50) at the V1a and V2 receptors.
| Drug | Receptor | Binding Affinity (Ki) | Functional Activity (IC50) |
| This compound | V1a | 0.43 nM[2] | Not explicitly reported |
| V2 | ~0.043 nM (estimated)¹ | Not explicitly reported | |
| Tolvaptan | V1a | Not explicitly reported | Not explicitly reported |
| V2 | 29-fold lower than V2[3] | 5.8 nM |
¹Estimated based on reports of tenfold higher affinity for V2 over V1a receptors in radioligand competition binding assays.
V1a and V2 Receptor Signaling Pathways
The distinct physiological effects of V1a and V2 receptor modulation stem from their differing intracellular signaling cascades.
Activation of the V1a receptor , a Gq/11 protein-coupled receptor, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to physiological responses such as vasoconstriction and glycogenolysis.
In contrast, the V2 receptor is coupled to a Gs protein.[3] Upon activation, it stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP).[3] Elevated cAMP levels activate protein kinase A (PKA), which in the kidney, leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, promoting water reabsorption.
Experimental Protocols
The determination of binding affinities and functional activities of compounds like this compound and Tolvaptan relies on standardized in vitro assays.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human V1a or V2 receptor are prepared and suspended in a suitable assay buffer.
-
Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled vasopressin analog (e.g., [³H]-Arginine Vasopressin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound or Tolvaptan).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (for IC50 Determination)
Functional assays measure the effect of a drug on the downstream signaling pathway of the receptor.
V2 Receptor - cAMP Assay:
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Assay Setup: Cells are plated in a multi-well plate and pre-incubated with varying concentrations of the antagonist (this compound or Tolvaptan).
-
Stimulation: A fixed concentration of a V2 receptor agonist (e.g., Arginine Vasopressin or Desmopressin) is added to the wells to stimulate cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
V1a Receptor - Inositol Phosphate/Calcium Mobilization Assay:
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium or the production of inositol phosphates.
Methodology:
-
Cell Culture: Cells expressing the human V1a receptor are cultured.
-
Assay Setup: For calcium mobilization, cells are loaded with a calcium-sensitive fluorescent dye. For inositol phosphate measurement, cells are typically pre-labeled with [³H]-myo-inositol. Cells are then pre-incubated with varying concentrations of the antagonist (this compound or Tolvaptan).
-
Stimulation: A V1a receptor agonist is added to stimulate the PLC pathway.
-
Detection: For calcium mobilization, the change in fluorescence is measured using a plate reader. For inositol phosphate, the reaction is stopped, and the accumulated radiolabeled inositol phosphates are separated and quantified.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist-induced signal, is calculated.
Conclusion
The available experimental data clearly delineates the distinct selectivity profiles of this compound and Tolvaptan. This compound's dual antagonism of both V1a and V2 receptors suggests broader physiological effects, while Tolvaptan's high selectivity for the V2 receptor provides a more targeted approach for conditions primarily driven by V2 receptor activation. This comparative guide, with its detailed data and methodologies, serves as a valuable resource for researchers in the field of vasopressin receptor pharmacology and drug development.
References
A Comparative Guide to Conivaptan and Lixivaptan for Vasopressin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Conivaptan and Lixivaptan, two prominent antagonists of the vasopressin receptor system. This document is intended to assist researchers in selecting the appropriate tool for their specific experimental needs by presenting a comprehensive overview of their mechanisms of action, binding affinities, and relevant experimental protocols.
Mechanism of Action
Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water and electrolyte balance. Its effects are mediated through three receptor subtypes: V1a, V1b, and V2. This compound and Lixivaptan differ fundamentally in their interaction with these receptors.
This compound is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2] This dual antagonism means that this compound can block both the V2 receptor-mediated antidiuretic effects in the renal collecting ducts and the V1a receptor-mediated vasoconstriction.[2][3] While it demonstrates high affinity for both V1a and V2 receptors, its affinity for the V2 receptor is reportedly 10-fold higher than for the V1a receptor.
Lixivaptan , in contrast, is a selective non-peptide antagonist of the vasopressin V2 receptor.[3] Its mechanism of action is focused on blocking the V2 receptors in the kidneys, which leads to aquaresis, the excretion of free water, without significantly affecting electrolyte excretion. This selectivity makes Lixivaptan a more targeted agent for studying the specific roles of the V2 receptor.
dot
Caption: Mechanism of action of this compound and Lixivaptan.
Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical parameter in pharmacological research. The following table summarizes the available quantitative data for this compound and Lixivaptan.
| Compound | Receptor | Species | Affinity (Kᵢ) | IC₅₀ |
| This compound | V1a | Human | Nanomolar range | Not specified |
| V2 | Human | Nanomolar range | Not specified | |
| Lixivaptan | V2 | Human | Not specified | 1.2 nM |
| V2 | Rat | 2.3 nM | 2.3 nM |
Pharmacokinetics
| Parameter | This compound | Lixivaptan |
| Administration | Intravenous | Oral |
| Metabolism | Primarily by CYP3A4 | Information not readily available |
| Half-life | ~5-12 hours (dose-dependent) | Information not readily available |
| Protein Binding | ~99% | Information not readily available |
Pharmacodynamics
Both this compound and Lixivaptan induce aquaresis, leading to an increase in urine output and a decrease in urine osmolality. This effect is a direct consequence of their antagonism at the V2 receptor. The key difference in their pharmacodynamic profiles arises from this compound's additional activity at the V1a receptor, which can lead to vasodilation.
Experimental Protocols
Radioligand Binding Assay (Competitive Displacement)
This protocol is a representative method for determining the binding affinity of a test compound (e.g., this compound or Lixivaptan) for vasopressin receptors.
dot
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell line expressing the human V1a or V2 vasopressin receptor.
-
Radioligand (e.g., [³H]-Arginine Vasopressin).
-
Unlabeled test compounds (this compound, Lixivaptan).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture cells to a high density.
-
Harvest and homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Competitive Binding:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vivo Aquaretic Activity in Rats
This protocol describes a general method to assess the aquaretic effects of vasopressin antagonists in a rat model.
Materials:
-
Male Sprague-Dawley rats.
-
Test compounds (this compound, Lixivaptan) formulated for oral or intravenous administration.
-
Metabolic cages for urine collection.
-
Water load (e.g., tap water).
-
Arginine Vasopressin (AVP) solution.
Procedure:
-
Acclimation:
-
House rats individually in metabolic cages for several days to acclimate.
-
-
Experimental Groups:
-
Divide rats into groups: Vehicle control, this compound-treated, and Lixivaptan-treated.
-
-
Dosing and Water Load:
-
Administer the test compound or vehicle to the rats.
-
After a set period (e.g., 30-60 minutes), administer a water load (e.g., 2-3% of body weight) by oral gavage to ensure a hydrated state.
-
To mimic a state of antidiuresis, a low dose of AVP can be administered subcutaneously.
-
-
Urine Collection and Analysis:
-
Collect urine at regular intervals (e.g., every hour for 4-6 hours).
-
Measure urine volume for each collection period.
-
Analyze urine osmolality using an osmometer.
-
Urine electrolyte concentrations (Na⁺, K⁺) can also be measured.
-
-
Data Analysis:
-
Compare the cumulative urine output and urine osmolality between the different treatment groups.
-
A significant increase in urine volume and a decrease in urine osmolality in the drug-treated groups compared to the vehicle control indicate aquaretic activity.
-
Conclusion
This compound and Lixivaptan are valuable tools for investigating the vasopressin system. The choice between them will largely depend on the specific research question.
-
This compound is suitable for studies where the combined effects of V1a and V2 receptor antagonism are of interest, or where a broader impact on both water balance and hemodynamics is being investigated.
-
Lixivaptan , with its high selectivity for the V2 receptor, is the preferred agent for dissecting the specific roles of V2 receptor signaling in physiological and pathological processes, particularly in the kidney.
Researchers should carefully consider the receptor selectivity, pharmacokinetic properties, and the specific experimental context when selecting the appropriate vasopressin receptor antagonist for their studies.
References
- 1. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Head-to-Head Comparison of Conivaptan and Satavaptan
In the landscape of vasopressin receptor antagonists, Conivaptan and Satavaptan represent two distinct approaches to modulating the effects of arginine vasopressin (AVP). This guide provides a detailed in vitro comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their pharmacological profiles. By examining their binding affinities, receptor selectivity, and the signaling pathways they influence, this document aims to furnish the scientific community with the necessary data to make informed decisions in research and development.
Pharmacological Profile: A Quantitative Comparison
The fundamental difference between this compound and Satavaptan lies in their selectivity for the vasopressin receptor subtypes. This compound is a dual antagonist, targeting both the V1a and V2 receptors, whereas Satavaptan is a selective V2 receptor antagonist.[1] This divergence in receptor interaction is quantified by their binding affinities (Ki), which are summarized in the table below.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Species/Tissue Source |
| This compound | V1a | 0.48 | Rat Liver |
| V2 | 3.04 | Rat Kidney | |
| Satavaptan | V1a | >100 | (Implied from >100-fold lower potency than V2) |
| V2 | 0.6 - 4.1 | Rat, Bovine, Human Kidney |
Data compiled from multiple sources. It is important to note that assay conditions can influence Ki values.
This compound demonstrates high affinity for both V1a and V2 receptors, with a notable preference for the V1a subtype in the cited rat liver study.[2] In contrast, Satavaptan exhibits potent and selective binding to the V2 receptor, with its affinity for the V1a receptor being at least 100-fold lower.[3] This high degree of selectivity is a key feature of Satavaptan's pharmacological profile.
Signaling Pathways and Mechanism of Action
Both this compound and Satavaptan exert their effects by competitively blocking the binding of AVP to its receptors, thereby inhibiting downstream signaling cascades.
This compound , as a dual V1a/V2 antagonist, interferes with two distinct pathways:
-
V1a Receptor Blockade: By inhibiting the V1a receptor, this compound prevents the Gq/11-mediated activation of phospholipase C (PLC). This, in turn, blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation. The physiological consequence is the inhibition of vasoconstriction.
-
V2 Receptor Blockade: Through antagonism of the V2 receptor, this compound blocks the Gs-mediated activation of adenylyl cyclase. This prevents the conversion of ATP to cyclic AMP (cAMP), thereby inhibiting the protein kinase A (PKA) pathway. In the kidney, this leads to a reduction in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, resulting in aquaresis (the excretion of free water).[1]
Satavaptan , being a selective V2 antagonist, primarily targets the Gs-coupled signaling pathway, leading to aquaresis through the same mechanism as this compound's V2 receptor blockade.[3] Its negligible interaction with the V1a receptor means it does not significantly affect vasoconstriction.
Experimental Protocols
The characterization of this compound and Satavaptan in vitro relies on two primary types of assays: radioligand binding assays to determine affinity and selectivity, and cell-based functional assays to assess their antagonistic activity.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and Satavaptan for the V1a and V2 vasopressin receptors.
Materials:
-
Cell membranes expressing the human V1a or V2 receptor.
-
Radioligand: [³H]-Arginine Vasopressin.
-
Test Compounds: this compound and Satavaptan.
-
Non-specific binding control: Unlabeled Arginine Vasopressin (at a high concentration).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or Satavaptan).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based Functional Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to block the agonist-induced production of the second messenger, cyclic AMP (cAMP).
Objective: To determine the functional potency (IC50) of this compound and Satavaptan in blocking AVP-induced cAMP production via the V2 receptor.
Materials:
-
A cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Agonist: Arginine Vasopressin (AVP).
-
Test Compounds: this compound and Satavaptan.
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Plating: Seed the V2 receptor-expressing cells into a 96-well plate and culture overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compound (this compound or Satavaptan) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of AVP (typically the EC80) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the AVP-induced cAMP response.
Conclusion
The in vitro data clearly delineates the distinct pharmacological profiles of this compound and Satavaptan. This compound's dual antagonism of V1a and V2 receptors suggests a broader spectrum of action, potentially impacting both water balance and vascular tone. In contrast, Satavaptan's high selectivity for the V2 receptor positions it as a more targeted aquaretic agent. This head-to-head comparison, supported by detailed experimental methodologies, provides a solid foundation for further investigation and development of these and other vasopressin receptor modulators. The choice between a dual or selective antagonist will ultimately depend on the specific therapeutic application and the desired physiological outcome.
References
Validating Conivaptan's Antagonism in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antagonistic properties of Conivaptan, a dual vasopressin receptor antagonist, in a novel cell line. It offers a comparative analysis with other selective vasopressin receptor antagonists, supported by detailed experimental protocols and data presentation to aid in the objective assessment of its performance.
Introduction to this compound and Vasopressin Receptor Antagonism
This compound is a non-peptide drug that acts as an antagonist at both the vasopressin V1a and V2 receptors.[1][2][3][4][5] Arginine vasopressin (AVP) is a key hormone in regulating water and electrolyte balance. This compound's therapeutic effect, particularly in treating euvolemic and hypervolemic hyponatremia, stems from its blockade of V2 receptors in the renal collecting ducts, which leads to aquaresis—the excretion of free water. Unlike selective V2 receptor antagonists, this compound's dual action on V1a receptors may also influence vasoconstriction. This guide outlines the necessary in vitro experiments to characterize and validate this compound's activity in a new cellular context and compares its receptor binding affinity with selective V2 receptor antagonists such as Tolvaptan, Lixivaptan, and Satavaptan.
Comparative Analysis of Vasopressin Receptor Antagonists
The selection of an appropriate vasopressin receptor antagonist depends on the desired selectivity and therapeutic application. This compound distinguishes itself by its dual antagonism of both V1a and V2 receptors, whereas other "vaptans" exhibit high selectivity for the V2 receptor. The binding affinities (Ki) of these compounds for the V1a and V2 receptors are summarized below.
| Compound | Receptor Target | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) | Selectivity |
| This compound | V1a and V2 | ~4.0 | ~0.4 | Dual Antagonist |
| Tolvaptan | V2 | ~1100 | ~1.8 - 3.8 | V2 Selective |
| Lixivaptan | V2 | >1000 | 1.2 - 2.3 | V2 Selective |
| Satavaptan | V2 | >100 | 0.6 - 4.1 | V2 Selective |
Experimental Validation of this compound's Antagonism
To validate the antagonistic activity of this compound in a new cell line, a series of well-established in vitro assays are recommended. These experiments will confirm the expression of functional V1a and V2 receptors in the chosen cell line and quantify the antagonistic potency of this compound.
Recommended Cell Lines
The choice of cell line is critical for the successful validation of this compound's activity. The following cell lines are commonly used and recommended:
-
HEK293 (Human Embryonic Kidney 293) Cells: These cells are readily transfected and are a standard platform for overexpressing specific human receptors, making them ideal for studying the individual V1a and V2 receptor subtypes.
-
CHO-K1 (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO cells are a robust and widely used system for the stable or transient expression of recombinant proteins, including G-protein coupled receptors like the vasopressin receptors.
-
mpkCCD (Mouse Cortical Collecting Duct) Cells: This immortalized cell line endogenously expresses vasopressin V2 receptors and the downstream signaling machinery, including aquaporin-2. It provides a more physiologically relevant model for studying V2 receptor-mediated water transport.
Key Experimental Protocols
The following sections provide detailed methodologies for the essential experiments required to validate this compound's antagonism.
This assay is the gold standard for determining the binding affinity of a compound to its receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound (this compound).
Objective: To determine the inhibitory constant (Ki) of this compound for the V1a and V2 vasopressin receptors.
Principle: This is a competitive binding assay where the amount of radiolabeled vasopressin analog bound to the receptor is measured in the presence of increasing concentrations of unlabeled this compound.
Detailed Protocol for HEK293 cells expressing V1a or V2 receptors:
A. Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing either the human V1a or V2 vasopressin receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Grow cells to 80-90% confluency in T175 flasks.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
B. Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled arginine vasopressin (1 µM).
-
Competition: 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Add 50 µL of radiolabeled ligand to all wells. For V1a receptors, use [³H]-Arginine Vasopressin. For V2 receptors, use [³H]-Arginine Vasopressin or a selective V2 radioligand. The final concentration of the radioligand should be close to its Kd value.
-
Add 100 µL of the prepared cell membrane suspension (containing 10-20 µg of protein) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
C. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The vasopressin V2 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). This assay measures the ability of this compound to inhibit vasopressin-induced cAMP production.
Objective: To determine the functional antagonist potency (IC50) of this compound at the V2 receptor.
Principle: This is a competitive immunoassay where intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.
Detailed Protocol for CHO-K1 cells expressing the V2 receptor:
A. Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the human V2 vasopressin receptor in F-12K medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
The day before the assay, seed the cells into a 384-well white opaque plate at a density of 5,000-10,000 cells per well and incubate overnight.
B. cAMP Assay:
-
Remove the culture medium from the wells.
-
Add 10 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at room temperature.
-
Add 5 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the antagonist wells. Add 5 µL of assay buffer to the control and agonist wells.
-
Add 5 µL of arginine vasopressin (AVP) at a concentration that elicits a submaximal response (EC80) to the antagonist and agonist wells. Add 5 µL of assay buffer to the control wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Add 10 µL of the cAMP detection reagents (e.g., Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) from a commercial TR-FRET kit to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.
C. Data Analysis:
-
Calculate the 665/620 nm emission ratio for each well.
-
Normalize the data by setting the signal from the control wells (basal cAMP) as 0% and the signal from the AVP-stimulated wells as 100%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
This assay directly measures the functional consequence of V2 receptor antagonism, which is the inhibition of vasopressin-induced water transport across the cell membrane.
Objective: To assess the ability of this compound to block vasopressin-induced increases in cell water permeability.
Principle: The assay utilizes a fluorescent dye, calcein, which is self-quenching at high concentrations. When cells are exposed to a hypotonic solution, they swell, leading to a decrease in the intracellular calcein concentration and a corresponding increase in fluorescence. The rate of this fluorescence change is proportional to the water permeability of the cell membrane.
Detailed Protocol for mpkCCD cells:
A. Cell Culture and Dye Loading:
-
Culture mpkCCD cells on black, clear-bottom 96-well plates in DMEM/F12 medium supplemented with 2% FBS, insulin, transferrin, selenium, and triiodothyronine.
-
Grow the cells to form a confluent monolayer.
-
Wash the cells twice with an isotonic buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with 5 µM calcein-AM in isotonic buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with isotonic buffer to remove extracellular dye.
B. Water Permeability Measurement:
-
Pre-treat the cells with either vehicle or varying concentrations of this compound for 15-30 minutes.
-
Following the pre-treatment, stimulate the cells with a V2 receptor agonist (e.g., desmopressin, dDAVP) at its EC50 concentration for 15 minutes.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject a hypotonic buffer to create an osmotic gradient (e.g., a 1:1 dilution of the isotonic buffer with sterile water).
-
Immediately start recording the fluorescence intensity over time (e.g., every second for 60-120 seconds).
C. Data Analysis:
-
Normalize the fluorescence data for each well to the baseline fluorescence.
-
Fit the initial phase of the fluorescence increase to a single exponential function to determine the rate constant (k).
-
Compare the rate constants of the this compound-treated cells to the dDAVP-stimulated and vehicle-treated control cells. A decrease in the rate constant in the presence of this compound indicates inhibition of water permeability.
-
Plot the percentage of inhibition of the dDAVP-induced water permeability against the logarithm of the this compound concentration to determine the IC50.
Visualizing the Experimental Framework
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway, the experimental workflow for validating this compound's antagonism, and a logical comparison of the different vasopressin antagonists.
Caption: Vasopressin V1a and V2 receptor signaling pathways.
Caption: Workflow for validating this compound's antagonism.
Caption: Comparison of vasopressin receptor antagonists.
Conclusion
This guide provides a structured approach for the comprehensive validation of this compound's antagonism in a new cell line. By following the detailed experimental protocols for radioligand binding, cAMP accumulation, and water permeability assays, researchers can obtain robust and reproducible data. The comparative analysis with selective V2 receptor antagonists offers a broader context for interpreting the experimental results. The provided visualizations of the signaling pathways and experimental workflows serve as a clear conceptual framework for planning and executing these validation studies. This systematic approach will enable a thorough characterization of this compound's pharmacological profile in any relevant cellular model.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Pharmacokinetic Profile of Conivaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1] Its primary therapeutic application is in the management of euvolemic and hypervolemic hyponatremia, where it promotes aquaresis—the electrolyte-sparing excretion of free water.[2] Understanding the pharmacokinetic (PK) profile of this compound across different species is crucial for the interpretation of preclinical safety and efficacy data and for predicting its behavior in humans. This guide provides a comprehensive comparison of this compound's pharmacokinetic parameters in various species, supported by experimental data and detailed methodologies.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound across different species. Due to the limited availability of comprehensive preclinical data in single publications, the information presented is a compilation from various sources, including preclinical studies and human clinical trials.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat | Dog |
| Dose | 20 mg loading dose, followed by 20 or 40 mg/day continuous infusion | 0.01-0.1 mg/kg | 0.1 mg/kg |
| Cmax (ng/mL) | ~619 (at end of loading dose)[3] | Data not available | Data not available |
| AUC (ng·h/mL) | 6996 - 30,771 (AUCinf)[4] | Data not available | Data not available |
| Clearance (CL) | 15.2 L/h[3] | Data not available | Data not available |
| Half-life (t½) | 5.0 - 10.2 h | Data not available | Data not available |
| Protein Binding | ~99% | Data not available | Data not available |
Table 2: Oral Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat |
| Dose | 40 mg or 80 mg/day | 0.3-3 mg/kg |
| Cmax (ng/mL) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available |
| Half-life (t½) | Data not available | Data not available |
Note: Comprehensive and directly comparable quantitative oral pharmacokinetic data for this compound in preclinical species is limited in the public domain. The provided dose ranges in rats are those shown to inhibit AVP-induced hyponatremia.
Comparative Analysis
This compound exhibits non-linear pharmacokinetics, which is believed to be due to the inhibition of its own metabolism. In humans, the drug is highly protein-bound (approximately 99%). The metabolism of this compound is primarily mediated by the cytochrome P450 isozyme CYP3A4. Following administration, the majority of this compound is excreted in the feces (approximately 83%), with a smaller portion eliminated in the urine (around 12%).
Preclinical studies in rats and dogs have demonstrated the aquaretic effect of this compound, showing an increase in urine volume and a decrease in urine osmolality. While specific pharmacokinetic parameters from these studies are not always published in a comparative format, the observed pharmacodynamic effects are consistent with the drug's mechanism of action.
Experimental Protocols
The following provides a generalized methodology for a preclinical in vivo pharmacokinetic study, which can be adapted for the evaluation of this compound.
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rat or dog) following intravenous and/or oral administration.
Materials:
-
This compound (analytical grade)
-
Vehicle for dosing (e.g., saline, polyethylene glycol)
-
Test animals (e.g., Sprague-Dawley rats, Beagle dogs)
-
Equipment for dosing (e.g., syringes, gavage needles)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Preparation: Animals are acclimated to the laboratory environment. Prior to dosing, animals may be fasted overnight with free access to water.
-
Dose Preparation and Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle and administered as a bolus injection or infusion into a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs).
-
Oral (PO): this compound is dissolved or suspended in a suitable vehicle and administered via oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation at a specified speed and temperature (e.g., 3000 rpm for 10 minutes at 4°C). The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Mandatory Visualizations
Signaling Pathways of Vasopressin Receptor Antagonism
Caption: this compound's dual antagonism of V1a and V2 vasopressin receptors.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical workflow for conducting a preclinical pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of this compound hydrochloride, a vasopressin V(1A)/V(2)-receptor antagonist, in patients with euvolemic or hypervolemic hyponatremia and with or without congestive heart failure from a prospective, 4-day open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro potency of Conivaptan compared to other non-peptide antagonists
A detailed comparison of Conivaptan's in vitro potency against other non-peptide vasopressin receptor antagonists, supported by experimental data and protocols.
This compound stands as a notable non-peptide antagonist of both vasopressin V1a and V2 receptors. Understanding its in vitro potency in comparison to other selective and non-selective antagonists is crucial for researchers in pharmacology and drug development. This guide provides a comprehensive overview of this compound's binding affinity and functional antagonism, presenting key data alongside detailed experimental methodologies.
Comparative In Vitro Potency of Non-Peptide Vasopressin Antagonists
The following table summarizes the in vitro binding affinities (Ki) of this compound and other significant non-peptide vasopressin antagonists for the human V1a and V2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) | Receptor Selectivity |
| This compound (YM087) | 0.48 - 6.3[1][2] | 1.1 - 3.04[1][2] | V1a/V2 Dual Antagonist[3] |
| Tolvaptan (OPC-41061) | 12.3 | 0.43 | V2-Selective |
| Lixivaptan (VPA-985) | >1000 | 1.2 | V2-Selective |
| Satavaptan (SR 121463A) | >100 | 0.26 - 4.1 | V2-Selective |
| Mozavaptan (OPC-31260) | 1200 | 14 | V2-Selective |
This compound distinguishes itself as a potent dual antagonist, exhibiting high, nanomolar affinity for both V1a and V2 receptors. In contrast, Tolvaptan, Lixivaptan, Satavaptan, and Mozavaptan demonstrate significant selectivity for the V2 receptor. Tolvaptan, for instance, shows a 29-fold greater selectivity for the V2 receptor over the V1a receptor.
Experimental Protocols
The determination of the in vitro potency of these antagonists relies on standardized radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay for V1a and V2 Receptors
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Human V1a or V2 receptors are expressed in a suitable cell line (e.g., COS-1 or HEK293 cells).
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, a fixed amount of the prepared cell membrane preparation is added.
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added.
-
A fixed concentration of a suitable radioligand (e.g., [3H]Arginine Vasopressin) is then added to all wells. The concentration of the radioligand is typically at or below its dissociation constant (Kd) for the receptor.
-
To determine non-specific binding, a high concentration of an unlabeled reference compound is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
The contents of each well are rapidly filtered through glass fiber filters using a vacuum manifold, trapping the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
V2 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to block the agonist-induced activation of the V2 receptor, which is coupled to the production of cyclic AMP (cAMP).
1. Cell Culture and Seeding:
-
A cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells) is used.
-
Cells are cultured and seeded into multi-well plates suitable for luminescence or fluorescence detection.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with an assay buffer.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is added to prevent the degradation of cAMP.
-
The cells are pre-incubated with serial dilutions of the antagonist (e.g., this compound).
-
A fixed concentration of a V2 receptor agonist (e.g., Arginine Vasopressin or dDAVP), typically at its EC80 concentration, is then added to stimulate the cells.
-
The plate is incubated to allow for cAMP accumulation.
3. cAMP Detection:
-
The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP detection kit (e.g., HTRF or LANCE). These kits typically generate a fluorescent or luminescent signal that is inversely proportional to the amount of cAMP produced.
4. Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the V1a and V2 vasopressin receptors and a typical experimental workflow for determining antagonist potency.
References
- 1. Pharmacological profile of YM087, a novel potent nonpeptide vasopressin V1A and V2 receptor antagonist, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of YM087, a potent, nonpeptide human vasopressin V1A and V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Conivaptan and SR 49059 for V1a Receptor Studies
For researchers in pharmacology and drug development, the selection of appropriate chemical tools is paramount for the robust investigation of receptor function. This guide provides a detailed side-by-side analysis of two prominent vasopressin V1a receptor antagonists, Conivaptan and SR 49059, to aid in the selection of the optimal compound for V1a receptor studies.
This compound is a nonpeptide antagonist of both the arginine vasopressin (AVP) V1a and V2 receptors, while SR 49059 is a potent and selective non-peptide vasopressin V1a receptor antagonist.[1][2] This key difference in selectivity is a critical factor for researchers to consider based on their experimental needs. While this compound's dual action can be advantageous in certain therapeutic contexts, such as the treatment of hyponatremia, SR 49059's selectivity for the V1a receptor makes it a more precise tool for specifically elucidating V1a receptor function without the confounding effects of V2 receptor blockade.[2][3]
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and SR 49059 for the V1a receptor. This data provides a clear quantitative comparison of their potency.
| Compound | Receptor | Species/Tissue | Assay Type | Value (nM) |
| This compound | V1a | Rat Liver | Binding (Ki) | 0.48 - 0.61 |
| V2 | Rat Kidney | Binding (Ki) | 0.66 - 3.04 | |
| SR 49059 | V1a | Human Platelets | Binding (Ki) | 6.3 ± 0.6 |
| V1a | Human Adrenals | Binding (Ki) | 1.1 ± 0.2 | |
| V1a | Human Myometrium | Binding (Ki) | 1.5 ± 0.4 | |
| V1a | Rat Liver | Binding (Ki) | 1.6 ± 0.2 | |
| V1a | Human Liver | Binding (Kd) | 2.95 ± 0.64 | |
| V1a | Human Platelets | Functional (IC50) | 3.7 ± 0.4 |
Data compiled from multiple sources.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize V1a receptor antagonists.
Radioligand Binding Assay for V1a Receptor
This protocol is designed to determine the binding affinity of a test compound for the V1a receptor using a competitive binding assay with a radiolabeled ligand such as [3H]SR 49059.
Materials:
-
Membrane preparations from cells or tissues expressing the V1a receptor.
-
[3H]SR 49059 (Radioligand).
-
Unlabeled SR 49059 (for determining non-specific binding).
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add assay buffer.
-
Addition of Components:
-
Add a fixed concentration of [3H]SR 49059 (e.g., 0.5 - 2.0 nM).
-
Add varying concentrations of the test compound (e.g., this compound) or unlabeled SR 49059 (for competition curve). For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled SR 49059 (e.g., 1 µM).
-
Initiate the binding reaction by adding the membrane preparation (20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Functional Assay
This assay measures the functional antagonism of a test compound by quantifying its ability to inhibit AVP-induced inositol phosphate (IP) accumulation, a downstream signaling event of V1a receptor activation.
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
myo-[3H]inositol.
-
Stimulation Buffer: HBSS or serum-free medium containing 10 mM LiCl.
-
Arginine Vasopressin (AVP).
-
Test compound (e.g., this compound or SR 49059).
-
Lysis Buffer: e.g., ice-cold 0.5 M perchloric acid.
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Seed the V1a-expressing cells in 24-well plates and grow to near confluence. Label the cells by incubating with myo-[3H]inositol in inositol-free medium for 24-48 hours.
-
Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-30 minutes.
-
Stimulation: Add a sub-maximal concentration of AVP (e.g., EC80) to the wells and incubate for 30-60 minutes at 37°C.
-
Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
IP Separation: Neutralize the cell lysates and separate the total inositol phosphates using anion-exchange chromatography.
-
Quantification: Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the AVP-stimulated IP accumulation against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the V1a receptor signaling pathway and a typical experimental workflow for evaluating V1a antagonists.
Caption: V1a receptor signaling cascade.
Caption: Workflow for V1a antagonist evaluation.
References
Navigating the Waters of Hyponatremia Treatment: A Comparative Guide to Conivaptan Research
For researchers, scientists, and drug development professionals, the reproducibility and comparative efficacy of therapeutic agents are paramount. This guide provides an objective analysis of published research on Conivaptan, a dual arginine vasopressin (AVP) V1a and V2 receptor antagonist, for the treatment of euvolemic and hypervolemic hyponatremia. We delve into its performance against alternative therapies, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound, marketed as Vaprisol, is a non-peptide antagonist of vasopressin receptors, playing a critical role in managing water and electrolyte balance.[1] Its primary therapeutic application is in the hospital setting for the treatment of hyponatremia (low blood sodium levels), a common and potentially life-threatening electrolyte disorder.[2][3] This guide will synthesize findings from various studies to provide a clear comparison of this compound's efficacy and safety profile.
Comparative Efficacy in Correcting Hyponatremia
Clinical trials have consistently demonstrated the efficacy of this compound in raising serum sodium levels in patients with euvolemic and hypervolemic hyponatremia. A key area of interest for researchers is its performance relative to other available treatments, particularly the selective V2 receptor antagonist, Tolvaptan.
A prospective randomized study comparing single-dose intravenous this compound (20mg) to oral Tolvaptan (15mg) in postoperative patients with hyponatremia found that both were safe and effective.[4] However, this compound demonstrated a faster correction of serum sodium levels within the first 24 hours.[4] While sodium levels were comparable between the two groups by 48 hours, the initial rapid action of this compound may be advantageous in certain clinical scenarios. Another retrospective cohort study in neurocritically ill patients showed that both this compound and Tolvaptan significantly increased serum sodium levels. Notably, sodium overcorrection occurred in 19% of patients receiving Tolvaptan, while no instances were reported in the this compound group, suggesting a potentially more controlled rate of correction with this compound in this patient population.
Other alternatives for hyponatremia management include fluid restriction, hypertonic saline, loop diuretics, demeclocycline, and urea. A retrospective study comparing 3% hypertonic saline to this compound found no significant difference in the correction of serum sodium concentration at 4, 12, 24, or 48 hours, nor in the frequency of over-correction.
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the quantitative outcomes from key clinical studies.
Table 1: this compound vs. Placebo/Alternative Therapies - Change in Serum Sodium (mEq/L)
| Study | Treatment Group | Baseline Serum Na+ (mEq/L) | Change in Serum Na+ (mEq/L) at 24h | Change in Serum Na+ (mEq/L) at 48h |
| This compound vs. Tolvaptan | This compound (20mg IV) | ~125 | Significantly higher than Tolvaptan | Comparable to Tolvaptan |
| Tolvaptan (15mg oral) | ~125 | - | - | |
| This compound in Neuro-ICU | This compound | - | 5.2 (mean maximal increase) | 5.5 (mean maximal increase) |
| Tolvaptan | - | 7.9 (mean maximal increase) | - | |
| This compound vs. Hypertonic Saline | This compound | 118.3 ± 6.7 | No significant difference | No significant difference |
| 3% Hypertonic Saline | 120.5 ± 3.8 | No significant difference | No significant difference |
Table 2: Adverse Events Profile
| Study | Treatment Group | Key Adverse Events |
| This compound vs. Tolvaptan | This compound | Hypotension (20%), Hypokalemia (40%) |
| Tolvaptan | Hypotension (52%), Sodium Overcorrection (19%) | |
| This compound in Neuro-ICU | This compound | Infusion site reaction, hypotension, thirst |
Understanding the Mechanism: Signaling Pathways
This compound exerts its therapeutic effect by acting as a dual antagonist of the vasopressin V1a and V2 receptors. This dual action is a key differentiator from selective V2 receptor antagonists like Tolvaptan.
-
V2 Receptor Antagonism: In the renal collecting ducts, vasopressin binds to V2 receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the cells. This increases water reabsorption from the urine back into the bloodstream. This compound blocks this interaction, thereby inhibiting water reabsorption and promoting the excretion of free water (aquaresis), which in turn increases serum sodium concentration.
-
V1a Receptor Antagonism: V1a receptors are located on vascular smooth muscle cells, and their activation by vasopressin leads to vasoconstriction. By blocking V1a receptors, this compound can induce vasodilation, which may offer additional therapeutic benefits, particularly in patients with conditions like heart failure.
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound.
Caption: this compound blocks AVP binding to V2 receptors, inhibiting water reabsorption and promoting aquaresis.
Caption: this compound's antagonism of V1a receptors leads to vasodilation by blocking AVP-induced vasoconstriction.
Experimental Protocols: A Look Under the Hood
The findings presented are based on rigorous preclinical and clinical experimental designs. Below are summaries of the key methodologies employed in this compound research.
Preclinical In Vitro Studies
-
Radioligand Binding Assays: These assays were crucial in determining the binding affinity of this compound for vasopressin receptors. In these experiments, cell membranes expressing human V1a and V2 receptors are incubated with a radiolabeled vasopressin analog. The ability of increasing concentrations of this compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki). These studies demonstrated this compound's high affinity for both V1a and V2 receptors.
-
Functional Antagonistic Activity Assays: To confirm that binding translates to functional antagonism, researchers utilized cell-based assays. For V2 receptor activity, cells expressing the receptor were stimulated with AVP, and the subsequent accumulation of cyclic AMP (cAMP) was measured. This compound was shown to concentration-dependently inhibit AVP-stimulated cAMP accumulation. For V1a receptor activity, AVP-induced elevation of intracellular calcium (Ca2+) was measured in cells expressing the V1a receptor. This compound effectively inhibited this response in a concentration-dependent manner.
Preclinical In Vivo Animal Studies
-
Models of Hyponatremia and Heart Failure: The efficacy of this compound was evaluated in various animal models. In rats and dogs, both intravenous and oral administration of this compound produced a dose-dependent increase in urine output (aquaresis) and a decrease in urine osmolality, with minimal effects on urinary electrolyte excretion. In a rat model of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), this compound effectively inhibited AVP-induced hyponatremia. Furthermore, in dog models of heart failure, this compound demonstrated the ability to improve impaired cardiovascular parameters induced by AVP infusion.
Clinical Trial Design
-
Randomized, Double-Blind, Placebo-Controlled Trials: The majority of clinical evidence for this compound's efficacy comes from multicenter, randomized, double-blind, placebo-controlled trials. Patients with euvolemic or hypervolemic hyponatremia (serum sodium typically <130 mEq/L) were enrolled and randomized to receive either intravenous this compound (at varying doses, often a loading dose followed by a continuous infusion) or a placebo. The primary endpoint in these studies was typically the change in serum sodium concentration from baseline. Secondary endpoints often included the time to a clinically significant increase in serum sodium, changes in urine output and osmolality, and assessment of safety and tolerability.
Caption: A simplified workflow of a typical randomized controlled trial evaluating this compound for hyponatremia.
Reproducibility and Future Directions
While dedicated studies aimed solely at reproducing the initial pivotal trials of this compound are not common in the published literature, the consistency of findings across multiple independent clinical trials provides a strong body of evidence for its efficacy and safety in the approved indications. The collective data from these studies demonstrate a reproducible effect of this compound in raising serum sodium levels in patients with euvolemic and hypervolemic hyponatremia.
Future research could focus on several key areas. Further head-to-head trials with other vaptans in specific patient populations, such as those with acute neurological conditions, would be beneficial to refine treatment guidelines. Long-term outcome studies are also needed to understand the impact of this compound on morbidity and mortality beyond the immediate correction of hyponatremia. Additionally, further preclinical research could continue to explore the nuanced molecular mechanisms of its dual V1a/V2 receptor antagonism and its potential therapeutic applications in other conditions where vasopressin plays a pathophysiological role.
References
- 1. drugs.com [drugs.com]
- 2. Novel agents for the treatment of hyponatremia: a review of this compound and tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of vaptans for correction of postoperative hyponatremia: A comparison between single intravenous bolus this compound vs oral tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Conivaptan: A Procedural Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Conivaptan, ensuring compliance with environmental regulations and promoting a culture of laboratory safety. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures to mitigate risks and ensure responsible waste management.
The disposal of any pharmaceutical agent requires a meticulous approach to prevent environmental contamination and ensure personnel safety. This compound, a vasopressin receptor antagonist, must be managed in accordance with federal, state, and local environmental control laws.[1] The primary federal regulation governing pharmaceutical waste in the United States is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
While this compound is not explicitly categorized as a "P-listed" (acutely hazardous) or "U-listed" hazardous waste by the EPA, it is imperative for the waste generator to determine if it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5] In the absence of a definitive non-hazardous classification, it is best practice to manage this compound waste as a hazardous pharmaceutical waste.
Segregation and Handling of this compound Waste
Proper segregation of pharmaceutical waste is critical to ensure safe and compliant disposal. The following table outlines the appropriate containers and handling procedures for different forms of this compound waste.
| Waste Type | Container Specification | Handling and Labeling Instructions | Disposal Pathway |
| Unused/Expired this compound | Black Pharmaceutical Waste Container | Label as "Hazardous Waste" and clearly identify the contents as "this compound." Ensure the container is securely sealed. | Licensed Hazardous Waste Contractor |
| Contaminated Labware (e.g., vials, syringes, PPE) | Yellow Sharps or Trace Chemotherapy Waste Container | Segregate sharps into a puncture-resistant container. Label the container with "Trace Chemotherapy Waste" or "Hazardous Waste" and list "this compound" as a contaminant. | Licensed Hazardous Waste Contractor |
| Spill Cleanup Material | Black Pharmaceutical Waste Container | Collect all spill cleanup materials in a sealed, leak-proof container. Label as "Hazardous Waste" and specify "this compound Spill Debris." | Licensed Hazardous Waste Contractor |
| Empty Vials and Packaging | Solid Waste Container | Once confirmed to be RCRA empty (all contents removed by normal means), packaging may be disposed of as solid waste. Remove or deface all labels to protect patient privacy. | Municipal Waste Stream |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe disposal of this compound in a laboratory or research setting.
1. Waste Characterization:
-
The primary responsibility lies with the generator to classify the waste.
-
Review the Safety Data Sheet (SDS) for this compound to assess its characteristics. The SDS notes that this compound may cause organ damage through prolonged or repeated inhalation.
-
If the waste is determined to be hazardous under RCRA, it must be managed as such. When in doubt, err on the side of caution and manage it as hazardous waste.
2. Segregation at the Point of Generation:
-
Immediately segregate this compound waste from non-hazardous waste streams.
-
Use designated, color-coded waste containers as outlined in the table above.
3. Container Management:
-
Ensure all waste containers are in good condition, compatible with the waste, and have securely fitting lids.
-
Do not overfill containers.
4. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the specific contents (e.g., "this compound").
-
Include the date of accumulation.
5. Storage:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area has adequate ventilation.
6. Spill Management:
-
In the event of a spill, immediately contain the area.
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
Use a chemical spill kit to absorb the material.
-
Collect all cleanup materials and place them in a designated hazardous waste container.
-
Do not allow this compound to enter sewers or waterways.
7. Final Disposal:
-
Arrange for the collection and disposal of hazardous pharmaceutical waste through a licensed and reputable hazardous waste contractor.
-
Maintain all necessary documentation, including waste manifests, for regulatory compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Conivaptan
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Conivaptan, a vasopressin receptor antagonist, is a valuable tool in research and clinical settings. However, its classification as a hazardous drug, with reproductive health warnings, necessitates stringent safety protocols to protect laboratory personnel. This guide provides essential, immediate safety and logistical information for handling this compound, from personal protective equipment (PPE) selection to operational and disposal plans. Adherence to these procedural steps is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against exposure to hazardous chemicals like this compound. Recommendations vary depending on the physical form of the substance being handled.
| Form of this compound | Required Personal Protective Equipment | Specifications and Standards |
| Powder (Solid) | - Gloves: Double gloving recommended. | - Outer and Inner Gloves: Tested for use with chemotherapy drugs (ASTM D6978-05 certified). Nitrile or neoprene are preferred materials. Vinyl gloves are not recommended.[1][2][3] |
| - Gown: Disposable, solid-front, back-closing gown. | - Made of low-permeability fabric with long sleeves and tight-fitting cuffs.[3][4] | |
| - Respiratory Protection: NIOSH-certified respirator. | - An N95 or higher respirator is crucial to prevent inhalation of the powder. A full-facepiece respirator offers a higher level of protection. | |
| - Eye and Face Protection: Safety goggles and a face shield. | - Goggles should be worn in conjunction with a face shield to provide full facial protection from splashes. | |
| - Hair and Shoe Covers: Disposable covers. | - To prevent contamination of personal clothing and other areas. | |
| Liquid (Solution) | - Gloves: Double gloving recommended. | - Outer and Inner Gloves: Tested for use with chemotherapy drugs (ASTM D6978-05 certified). Nitrile or neoprene are preferred materials. |
| - Gown: Disposable, solid-front, back-closing gown. | - Made of low-permeability fabric with long sleeves and tight-fitting cuffs. | |
| - Eye and Face Protection: Safety goggles or a face shield. | - To protect against splashes of the solution. | |
| - Hair and Shoe Covers: Disposable covers. | - Recommended to prevent the spread of contamination. |
Standard Operating Procedure for Safe Handling of this compound
-
Preparation and Area Setup:
-
Designate a specific area for handling this compound.
-
Ensure a certified biological safety cabinet (BSC) or compounding aseptic containment isolator (CACI) is used, especially when handling the powder form.
-
Cover the work surface with a disposable, absorbent, plastic-backed pad.
-
Assemble all necessary equipment and materials before starting.
-
Post a warning sign indicating that a hazardous drug is in use.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on shoe covers and hair covers.
-
Wash hands thoroughly with soap and water.
-
Don the inner pair of chemotherapy-tested gloves.
-
Put on the disposable gown, ensuring it is fully closed at the back.
-
Don the outer pair of chemotherapy-tested gloves, pulling the cuffs over the gown's cuffs.
-
Put on eye and face protection.
-
If handling the powder, don a NIOSH-certified respirator.
-
-
Handling and Preparation:
-
Powder:
-
Handle exclusively within a BSC or CACI to prevent aerosolization.
-
Use a dedicated set of utensils (spatulas, weighing paper).
-
When breaking ampules containing powder, wrap the neck with a sterile gauze pad to contain any aerosols.
-
-
Solution:
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spills.
-
Avoid recapping needles.
-
-
-
Completion of Work:
-
Ensure all containers of this compound are securely sealed and properly labeled.
-
Decontaminate all surfaces and equipment used.
-
Carefully remove and dispose of the work surface pad into the designated hazardous waste container.
-
-
Doffing and Disposing of PPE:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Remove the gown and dispose of it.
-
Remove shoe and hair covers and dispose of them.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Visualizing the Workflow: Safe Handling and Disposal
To further clarify the procedural flow, the following diagrams illustrate the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan for this compound Waste
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
-
Segregation of Waste:
-
All items that have come into contact with this compound, including gloves, gowns, vials, syringes, needles, and contaminated cleaning materials, must be considered hazardous waste.
-
Use dedicated, clearly labeled, puncture-resistant, and leak-proof containers for hazardous waste. These containers should be a different color from regular trash bins.
-
-
Waste Container Management:
-
Keep hazardous waste containers sealed when not in use.
-
Do not overfill containers.
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
-
Final Disposal:
-
Disposal of hazardous drug waste must comply with all federal, state, and local regulations, including those from the Environmental Protection Agency (EPA).
-
Engage a licensed hazardous waste disposal company for the collection, transportation, and final destruction of the waste, typically through incineration.
-
Maintain a manifest of all hazardous waste generated and disposed of for regulatory compliance.
-
Caption: Disposal workflow for this compound waste.
References
- 1. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 2. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rpharmy.com [rpharmy.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
